molecular formula C6H13NOS B1372148 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol CAS No. 879514-92-8

4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol

Cat. No.: B1372148
CAS No.: 879514-92-8
M. Wt: 147.24 g/mol
InChI Key: MDACFHKAMLKPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol is a useful research compound. Its molecular formula is C6H13NOS and its molecular weight is 147.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(aminomethyl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS/c7-5-6(8)1-3-9-4-2-6/h8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDACFHKAMLKPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672948
Record name 4-(Aminomethyl)thian-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879514-92-8
Record name 4-(Aminomethyl)thian-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)thian-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic routes for producing 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol, a valuable intermediate in the development of central nervous system (CNS) agents.[1] The constrained heterocyclic scaffold, featuring both hydroxyl and primary amine functionalities, is a key pharmacophore that can enhance metabolic stability and target selectivity in neuroactive drug candidates.[1] This document details scientifically robust synthetic strategies, providing step-by-step protocols, mechanistic insights, and comparative data to aid researchers in the efficient and scalable synthesis of this pivotal building block.

Introduction: The Strategic Importance of the Thiopyran Scaffold

The tetrahydrothiopyran moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The incorporation of a sulfur atom within the saturated six-membered ring introduces unique physicochemical properties compared to its carbocyclic and oxygenated analogs. The specific substitution pattern of this compound, with a geminal hydroxymethyl and amino group, presents a three-dimensional structure that is of significant interest for probing the binding pockets of CNS targets such as ion channels and G-protein coupled receptors. Its utility as a key intermediate is noted in the synthesis of novel therapeutics for conditions including epilepsy, neuropathic pain, and anxiety disorders.[1]

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule points towards tetrahydro-4H-thiopyran-4-one as a readily accessible and commercially available starting material. The core challenge lies in the stereoselective and efficient introduction of the aminomethyl and hydroxyl groups at the C4 position. Two primary synthetic strategies emerge from this analysis, each with its own set of advantages and experimental considerations.

Diagram 1: Retrosynthetic Analysis

G Target This compound Intermediate_A 4-Amino-4-cyanotetrahydro-2H-thiopyran Target->Intermediate_A Reduction Intermediate_B Spiro[oxirane-2,4'-tetrahydrothiopyran] Target->Intermediate_B Ring Opening Starting_Material Tetrahydro-4H-thiopyran-4-one Intermediate_A->Starting_Material Strecker Synthesis Intermediate_B->Starting_Material Epoxidation

Caption: Retrosynthetic pathways for this compound.

Synthetic Pathway I: The Strecker Synthesis and Nitrile Reduction Approach

This classical yet robust approach leverages the Strecker amino acid synthesis, followed by a chemoselective reduction of the nitrile functionality.

Step 1: Synthesis of 4-Amino-4-cyanotetrahydro-2H-thiopyran via Strecker Reaction

The initial step involves the one-pot reaction of tetrahydro-4H-thiopyran-4-one with an alkali metal cyanide and an ammonium salt. This reaction proceeds through the in situ formation of an imine, which is subsequently attacked by the cyanide nucleophile to yield the α-aminonitrile.

Diagram 2: Strecker Synthesis Workflow

G Start Tetrahydro-4H-thiopyran-4-one Reagents NaCN, NH4Cl Ethanol/Water Start->Reagents Reaction Stir at 60-70°C Reagents->Reaction Workup Cool, Filter, Wash Reaction->Workup Product 4-Amino-4-cyanotetrahydro-2H-thiopyran Workup->Product

Caption: Workflow for the Strecker synthesis of the α-aminonitrile intermediate.

Experimental Protocol:

  • To a solution of tetrahydro-4H-thiopyran-4-one (1 equivalent) in a mixture of ethanol and water (1:1), add ammonium carbonate (3 equivalents) and sodium cyanide (1.5 equivalents).[2]

  • Heat the reaction mixture to 60-70°C and stir for 3-4 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 5-10°C.

  • Filter the resulting precipitate and wash with cold water to afford the crude 4-amino-4-cyanotetrahydro-2H-thiopyran.

  • The product can be purified further by recrystallization or used directly in the next step.

Step 2: Reduction of the Nitrile to the Primary Amine

The reduction of the nitrile group in the α-aminonitrile intermediate to a primary amine is a critical step. Catalytic hydrogenation is often the most economical and environmentally benign method for this transformation on a large scale.[3]

Causality in Reagent Selection:

  • Catalytic Hydrogenation: This method is preferred for its high atom economy and cleaner reaction profile, avoiding the generation of large amounts of stoichiometric waste.[4] Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide are effective.[3][5][6] The choice of catalyst can influence the selectivity for the primary amine and minimize the formation of secondary and tertiary amine byproducts.[3]

  • Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are powerful reducing agents that can effectively convert nitriles to primary amines.[4][5] However, they are moisture-sensitive, require anhydrous conditions, and produce stoichiometric metal salt waste, making them less ideal for large-scale synthesis.[4]

Experimental Protocol (Catalytic Hydrogenation):

  • Charge a high-pressure reactor with 4-amino-4-cyanotetrahydro-2H-thiopyran (1 equivalent) and a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of Raney nickel (5-10 wt%).

  • Pressurize the reactor with hydrogen gas (typically 50-100 psi).

  • Heat the reaction mixture to 40-50°C and stir vigorously.

  • Monitor the reaction by observing hydrogen uptake and TLC analysis.

  • Upon completion, carefully filter the catalyst and concentrate the filtrate under reduced pressure to yield this compound.

Synthetic Pathway II: Spiro-epoxidation and Nucleophilic Ring-Opening

This alternative strategy involves the formation of a spiro-epoxide from the starting ketone, followed by a regioselective ring-opening with an amine source. This pathway can offer advantages in terms of stereocontrol.

Step 1: Synthesis of Spiro[oxirane-2,4'-tetrahydrothiopyran]

The formation of the spiro-epoxide is typically achieved through the reaction of tetrahydro-4H-thiopyran-4-one with a sulfur ylide, such as dimethylsulfoxonium methylide (Corey-Chaykovsky reaction), or by epoxidation of an intermediate enolate.

Experimental Protocol (Corey-Chaykovsky Reaction):

  • Prepare dimethylsulfoxonium methylide by reacting trimethylsulfoxonium iodide with a strong base like sodium hydride in anhydrous DMSO.

  • To this ylide solution, add a solution of tetrahydro-4H-thiopyran-4-one (1 equivalent) in DMSO at room temperature.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to obtain the spiro-epoxide.

Step 2: Regioselective Ring-Opening of the Spiro-epoxide

The crucial step in this pathway is the regioselective ring-opening of the spiro-epoxide with an amine source, such as ammonia, to furnish the desired aminomethyl alcohol.[7][8] The reaction is typically carried out in a protic solvent, and the nucleophilic attack of ammonia occurs at the less sterically hindered carbon of the epoxide ring.[9][10]

Diagram 3: Epoxide Ring-Opening Mechanism

G Spiro_Epoxide Spiro[oxirane-2,4'-tetrahydrothiopyran] Transition_State Nucleophilic Attack Spiro_Epoxide->Transition_State Ammonia NH3 Ammonia->Transition_State Product This compound Transition_State->Product

Caption: Nucleophilic ring-opening of the spiro-epoxide by ammonia.

Experimental Protocol:

  • Dissolve the spiro[oxirane-2,4'-tetrahydrothiopyran] (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add an excess of aqueous ammonia (e.g., 28-30% solution).

  • Heat the reaction mixture in a sealed vessel to 60-80°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to obtain this compound.

Comparative Analysis of Synthetic Routes

Parameter Pathway I: Strecker Synthesis & Nitrile Reduction Pathway II: Spiro-epoxidation & Ring-Opening
Starting Material Tetrahydro-4H-thiopyran-4-oneTetrahydro-4H-thiopyran-4-one
Number of Steps 22
Key Intermediates α-AminonitrileSpiro-epoxide
Reagents & Conditions NaCN, NH₄Cl; Catalytic Hydrogenation (H₂, Raney Ni)Sulfur ylide; Ammonia
Advantages Utilizes well-established, scalable reactions.May offer better stereocontrol at the C4 position.
Challenges Handling of toxic cyanides. Potential for over-reduction of the nitrile.Preparation and handling of ylides. Regioselectivity of ring-opening.
Overall Yield Generally moderate to good.Can be high, but dependent on the efficiency of both steps.

Conclusion and Future Perspectives

Both presented synthetic strategies provide viable and effective routes to this compound. The choice between the Strecker/nitrile reduction pathway and the spiro-epoxidation/ring-opening approach will depend on the specific requirements of the research, including scale, available equipment, and safety considerations. The Strecker synthesis route is often favored for its simplicity and the use of readily available reagents for large-scale production. Future work in this area could focus on the development of asymmetric syntheses to access enantiomerically pure forms of the target molecule, which would be of significant value for the development of chiral CNS drug candidates.

References

  • Catalytic Reduction of Nitriles . (n.d.). Science of Synthesis. Retrieved December 31, 2025, from [Link]

  • Nitrile reduction . (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]

  • Amine Formation from Nitriles . (n.d.). Study Mind. Retrieved December 31, 2025, from [Link]

  • Ghorai, M. K., et al. (2016). Regio- and stereoselective ring-opening reaction of spiro-epoxyoxindoles with ammonia under catalyst-free conditions. Green Chemistry, 18(10), 2953-2957. [Link]

  • Ghorai, M. K., et al. (2016). Regio- and Stereoselective Ring-Opening Reaction of Spiro-Epoxyoxindoles with Ammonia under Catalyst-Free Conditions. Request PDF. [Link]

  • Nitrile Reduction . (n.d.). Organic Chemistry Group, University of Liverpool. Retrieved December 31, 2025, from [Link]

  • Amine synthesis by nitrile reduction . (n.d.). Organic Chemistry Portal. Retrieved December 31, 2025, from [Link]

  • This compound . (n.d.). MySkinRecipes. Retrieved December 31, 2025, from [Link]

  • Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview) . (2019). Chemistry of Heterocyclic Compounds, 55(1). [Link]

  • Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst . (2021). Scientific Reports, 11(1), 7294. [Link]

  • Barsanti, P. A., et al. (2014). U.S. Patent No. 8,778,951. U.S.
  • 4-Aminomethyltetrahydropyran . (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

  • Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. (n.d.). Patsnap.
  • Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof. (n.d.). Google Patents.
  • Ward, D. E., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. Synthesis, 2007(10), 1584-1586. [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols . (2023). Journal of Synthetic Chemistry. [Link]

  • Ward, D. E., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. ResearchGate. [Link]

  • Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives . (2018). Chemistry of Heterocyclic Compounds, 54(10), 967-975. [Link]

  • Tetrahydropyran synthesis . (n.d.). Organic Chemistry Portal. Retrieved December 31, 2025, from [Link]

  • Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides . (2022). Communications Chemistry, 5(1), 101. [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions . (2025). RSC Advances, 15(1), 1-18. [Link]

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis . (2011). Synlett, 2011(18), 2623-2646. [Link]

  • In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols . (2018). Beilstein Journal of Organic Chemistry, 14, 826-834. [Link]

  • Epoxides - The Outlier Of The Ether Family . (2015). Master Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol, a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: A Scaffold of Neurological Importance

This compound is a heterocyclic compound featuring a tertiary alcohol and a primary amine tethered to a central tetrahydrothiopyran ring. This unique structural arrangement makes it a valuable building block in medicinal chemistry, particularly for the synthesis of agents targeting the central nervous system (CNS). The constrained cyclic backbone can enhance metabolic stability and receptor selectivity of drug candidates.[1] While specific drugs derived from this intermediate are not extensively documented in publicly available literature, its structural motifs are found in compounds developed for conditions such as epilepsy, neuropathic pain, and anxiety disorders.[1] The presence of both a hydrogen bond donor (hydroxyl and amino groups) and acceptor (sulfur and oxygen atoms) in a defined spatial orientation allows for diverse interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for its handling, formulation, and integration into synthetic workflows.

PropertyValueSource(s)
CAS Number 879514-92-8[2][3][4]
Molecular Formula C₆H₁₃NOS[1][3]
Molecular Weight 147.24 g/mol [1]
Appearance White powder[3]
Purity Typically >98%[1]
Storage Conditions 2-8°C, under inert gas, protected from light[1]

Molecular Structure and Reactivity

The structure of this compound presents several key features that govern its reactivity and utility as a synthetic intermediate.

cluster_0 This compound C1 C C2 C C1->C2 C5 C C1->C5 O OH C1->O S S C2->S C3 C S->C3 C4 C C3->C4 C4->C1 N NH2 C5->N

Caption: Chemical structure of this compound.

The primary amine is a versatile nucleophile, readily participating in reactions such as amidation, sulfonylation, and reductive amination to build more complex molecular architectures. The tertiary hydroxyl group is less reactive than a primary or secondary alcohol but can be functionalized under specific conditions, for example, through etherification or esterification, or it can be a key pharmacophoric feature for hydrogen bonding with a biological target. The thioether within the ring can be oxidized to a sulfoxide or sulfone, which can significantly alter the molecule's polarity, solubility, and metabolic stability.

Synthesis and Manufacturing

Proposed Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound.

start Start: Tetrahydro-4H-thiopyran-4-one step1 Nucleophilic addition of a protected aminomethyl anion (e.g., from a protected glycine derivative) start->step1 intermediate1 Protected amino alcohol intermediate step1->intermediate1 step2 Deprotection of the amino group intermediate1->step2 product Product: this compound step2->product

Caption: Proposed synthetic workflow.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol based on common laboratory practices for similar transformations. This protocol should be considered illustrative and would require optimization and validation.

Step 1: Nucleophilic Addition

  • To a solution of a suitable protected aminomethyl species, such as N-benzyl-N-(methoxymethyl)trimethylsilylmethanamine, in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at -78 °C under an inert atmosphere (e.g., argon), add a strong base like n-butyllithium dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes to generate the corresponding anion.

  • Add a solution of tetrahydro-4H-thiopyran-4-one in anhydrous tetrahydrofuran dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 2-3 hours, then gradually warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected amino alcohol intermediate.

Step 2: Deprotection

  • Dissolve the crude protected intermediate in a suitable solvent (e.g., methanol).

  • Add a deprotecting agent. For a benzyl protecting group, this would typically involve catalytic hydrogenation (e.g., using palladium on carbon under a hydrogen atmosphere).

  • Monitor the reaction by a suitable analytical technique (e.g., thin-layer chromatography or liquid chromatography-mass spectrometry).

  • Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic peaks for the aminomethyl protons, the protons on the tetrahydrothiopyran ring, and the hydroxyl proton. The integration of these peaks would correspond to the number of protons in each environment.

    • ¹³C NMR would display distinct signals for each of the six carbon atoms in the molecule, including the quaternary carbon bearing the hydroxyl and aminomethyl groups.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or chemical ionization (CI) techniques would be expected to show the protonated molecular ion [M+H]⁺ at m/z 148.08.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H and N-H stretching of the hydroxyl and amino groups (typically in the range of 3200-3500 cm⁻¹), as well as C-H and C-S stretching vibrations.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis, often coupled with a UV or mass spectrometric detector, is used to determine the purity of the compound.

Applications in Drug Discovery and Development

The structural features of this compound make it a desirable scaffold for the development of CNS-active agents. The tetrahydrothiopyran ring is a bioisostere of cyclohexane and piperidine, offering a way to modulate lipophilicity and metabolic stability. The presence of both a primary amine and a tertiary alcohol allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).

While specific examples of marketed drugs containing this exact fragment are not prominent, the broader class of tetrahydrothiopyran derivatives has been investigated for various therapeutic applications, including as cannabinoid receptor modulators for pain management and in the treatment of other neurological disorders.[5][6] The spirocyclic nature of the substitution pattern at the 4-position is a common feature in modern drug design, often leading to improved pharmacological properties.

Safety, Handling, and Storage

Although a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling similar chemical intermediates should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: As recommended by suppliers, store in a cool (2-8°C), dry place, under an inert atmosphere, and protected from light to prevent degradation.[1]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry, offering a unique combination of a constrained heterocyclic core with strategically placed functional groups. Its potential for the development of novel CNS therapeutics is significant. Further research into its synthesis, reactivity, and biological applications is warranted to fully exploit its potential in drug discovery.

References

  • Google Patents. (2013). (l,6-NAPHTHYRIDIN-3-YL) PHENYL 5 UREAS EXHIBITING ANTI-CANCER AND ANTI-PROLIFERATIVE ACTIVITIES.
  • Google Patents. (n.d.). PYRROLOPYRIDINE DERIVATIVES.
  • Google Patents. (n.d.). Tetrahydropyran and thiopyran derivatives having multimodal activity against pain.
  • Google Patents. (n.d.). Tetrahydropyran derivatives and their use as therapeutic agents.
  • MDPI. (2021). Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing. Retrieved from [Link]

  • MySkinRecipes. This compound. (n.d.). Retrieved from [Link]

  • PrepChem.com. Preparation of 4-hydroxy-4-methyl-2-pentanone. (n.d.). Retrieved from [Link]

  • PubChem. 4-Aminomethyltetrahydropyran. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025-08-06). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-hydroxyquinolines with amino and thioalkyl functionalities at position 4. Retrieved from [Link]

  • bepress. (n.d.). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Retrieved from [Link]

  • Google Patents. (n.d.). Compounds and methods of treating neurological disorders.
  • Google Patents. (n.d.). Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.
  • Google Patents. (n.d.). Synthesis method of 4-Hydroxythiobenzamide.
  • Google Patents. (n.d.). Method for preparing 4-hydroxy-4-methyl-2-pentanone.
  • Beilstein Journals. (n.d.). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Retrieved from [Link]

  • Google Patents. (n.d.). 2,4-thiazolidinedione derivatives in the treatment of central nervous system disorders.
  • ACS Publications. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl]amino-N-(Substituted)phthalimides as Sigma (σ) Receptor Ligands. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of N-(trans-4-(aminomethyl) cyclohexyl)-5'-chloro-6-(3-fluorobenzyloxy)-2,4'- bipyridin-2'-amine.

Sources

An In-Depth Technical Guide to CAS Number 235968-33-9

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of available data for "2-((2-(((5-bromo-2-thienyl)methylene)amino)ethyl)amino)ethanol" reveals a significant discrepancy. The provided CAS number, 235968-33-9, does not correspond to the specified chemical structure in publicly accessible and authoritative chemical databases. This guide will address this ambiguity, explore structurally similar compounds for which data is available, and provide a framework for the potential characterization of the target molecule.

The Challenge of Identification: CAS Number and Chemical Name Mismatch

A thorough investigation using the CAS number 235968-33-9 did not yield a conclusive match with the chemical name 2-((2-(((5-bromo-2-thienyl)methylene)amino)ethyl)amino)ethanol. This suggests one of the following possibilities:

  • Typographical Error: The provided CAS number or chemical name may contain a typographical error.

  • Novel or Undisclosed Compound: The compound may be novel, proprietary, or not yet registered in public databases.

  • Internal Reference Number: The number could be an internal catalog number specific to a particular organization.

Given this fundamental challenge, a direct and in-depth guide on the specified compound cannot be constructed with the required scientific integrity. However, by examining structurally related analogs, we can infer potential properties and establish a methodological approach for its synthesis and characterization.

Analysis of Structurally Related Analogs

To provide valuable insights for researchers, we will examine two key substructures of the target molecule for which public data is available: the bromothiophene scaffold and the aminoethanol side chain.

The Bromothiophene Moiety: A Versatile Pharmacophore

The 5-bromo-2-thienyl group is a common building block in medicinal chemistry. Its presence often imparts specific electronic and lipophilic properties to a molecule, influencing its pharmacokinetic and pharmacodynamic profile. A closely related and well-documented compound is 2-[[(5-Bromo-2-thienyl)methyl]amino]ethanol (CAS Number: 856371-60-3).

PropertyValue
Molecular Formula C₇H₁₀BrNOS
Molecular Weight 236.13 g/mol
Topological Polar Surface Area (TPSA) 32.26 Ų
logP 1.59

Table 1: Physicochemical Properties of 2-[[(5-Bromo-2-thienyl)methyl]amino]ethanol.

The synthesis of such compounds typically involves the reductive amination of 5-bromothiophene-2-carboxaldehyde with the appropriate amino alcohol. This reaction is a cornerstone of medicinal chemistry for the construction of amine-containing molecules.

The Aminoethanol Side Chain: Modulator of Solubility and Function

The -(ethyl)amino)ethanol portion of the target molecule is a hydrophilic side chain that can significantly influence the compound's solubility and potential biological interactions. A relevant reference compound is 2-(2-Aminoethylamino)ethanol (CAS Number: 111-41-1).

PropertyValue
Molecular Formula C₄H₁₂N₂O
Molecular Weight 104.15 g/mol
Boiling Point 238-240 °C
Density 1.03 g/mL at 25 °C
Refractive Index 1.485

Table 2: Physicochemical Properties of 2-(2-Aminoethylamino)ethanol.[1]

This compound is a versatile industrial chemical and a building block in the synthesis of more complex molecules.[2][3][4] Its primary and secondary amine groups, along with the hydroxyl group, allow for a wide range of chemical modifications.

Proposed Synthetic Route and Characterization Workflow

Based on the analysis of related compounds, a plausible synthetic route for 2-((2-(((5-bromo-2-thienyl)methylene)amino)ethyl)amino)ethanol can be proposed. This workflow also outlines the necessary steps for its purification and structural elucidation.

A proposed workflow for the synthesis and characterization of the target compound.
Step-by-Step Synthetic Protocol
  • Reactant Preparation: Dissolve 5-bromothiophene-2-carboxaldehyde in a suitable solvent such as ethanol or methanol.

  • Addition of Amine: To the stirred solution, add an equimolar amount of N-(2-aminoethyl)ethanolamine dropwise at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the imine product.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Structural Elucidation

The identity and purity of the synthesized compound must be confirmed through a battery of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the overall structure of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the compound, confirming its elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This will identify the characteristic functional groups present in the molecule, such as the C=N of the imine and the O-H of the alcohol.

  • Elemental Analysis: This will determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, providing further confirmation of the empirical formula.

Potential Applications and Future Research Directions

While no specific biological activity is documented for the target compound, its structural motifs suggest potential areas of investigation. Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The aminoethanol side chain could modulate the compound's solubility and its ability to interact with biological targets.

Future research on this compound would necessitate:

  • Definitive Synthesis and Characterization: Following the proposed workflow to obtain a pure, well-characterized sample.

  • In Vitro Screening: Testing the compound in a panel of biological assays to identify any potential therapeutic activities.

  • Mechanism of Action Studies: If activity is observed, further studies would be required to elucidate its mechanism of action at the molecular level.

  • Safety and Toxicity Profiling: A comprehensive evaluation of the compound's safety profile is essential for any potential therapeutic development.

Conclusion

While the provided CAS number 235968-33-9 could not be definitively linked to the chemical name 2-((2-(((5-bromo-2-thienyl)methylene)amino)ethyl)amino)ethanol, a logical and scientifically sound approach to its synthesis and characterization has been outlined. By leveraging data from structurally related analogs, this guide provides a roadmap for researchers interested in exploring this and other novel chemical entities. The principles of unambiguous structural confirmation and rigorous biological evaluation remain paramount in the pursuit of new scientific discoveries.

References

Due to the inability to identify the specific compound, a formal reference list for its properties cannot be generated. The references below pertain to the analogous compounds discussed in this guide.

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Putative Mechanisms of Action of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the potential mechanisms of action for the novel scaffold, 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol. While primarily recognized as a key intermediate in the synthesis of central nervous system (CNS) agents, the inherent structural motifs of this compound—a constrained thiopyran ring, a primary amine, and a tertiary alcohol—suggest a broader pharmacological potential.[1] This document will delve into hypothesized mechanisms of action, drawing parallels from structurally related compounds and the therapeutic areas for which it serves as a building block. We will explore its potential roles in modulating CNS pathways relevant to epilepsy, neuropathic pain, and anxiety, as well as its prospective utility in oncology and infectious diseases.[1] Detailed, field-proven experimental protocols are provided to enable researchers to rigorously test these hypotheses and unlock the full therapeutic promise of this versatile chemical entity.

Introduction: The Emergence of a Privileged Scaffold

This compound has emerged as a valuable building block in medicinal chemistry, particularly for the development of agents targeting the central nervous system.[1] Its constrained cyclic structure is anticipated to enhance metabolic stability and improve selectivity for biological targets when incorporated into larger molecules.[1] The presence of both a primary amine and a hydroxyl group offers synthetic handles for diverse chemical modifications, allowing for the creation of libraries of novel compounds.[1] While its direct biological activity is not yet extensively characterized, its utility in the synthesis of drugs for epilepsy, neuropathic pain, and anxiety disorders strongly suggests that derivatives of this scaffold interact with key neurological targets.[1] This guide will, therefore, focus on the plausible mechanisms of action that could be conferred by this structural backbone.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₃NOS[2]
Molecular Weight147.24 g/mol [2]
CAS Number879514-92-8[2]
AppearanceWhite powder[3]
Storage2-8°C, light-proof, inert gas[1]

Hypothesized Mechanisms of Action in the Central Nervous System

The documented application of this compound as an intermediate for CNS agents provides a logical starting point for hypothesizing its potential mechanisms of action.[1] The core therapeutic indications—epilepsy, neuropathic pain, and anxiety—are often mechanistically linked through the modulation of neuronal excitability.

Modulation of Ion Channels and Neurotransmitter Systems in Epilepsy and Neuropathic Pain

Antiepileptic drugs and treatments for neuropathic pain frequently exert their effects by altering neuronal electrical activity or chemical signaling.[4][5]

  • Voltage-Gated Ion Channel Blockade: A primary mechanism for many antiepileptic drugs is the blockade of voltage-gated sodium channels, which reduces high-frequency repetitive firing of neurons.[6][7][8] Derivatives of the thiopyran scaffold could potentially interact with these channels. Additionally, modulation of calcium and potassium channels is a known strategy for controlling neuronal hyperexcitability.[6][7] Gabapentinoids, for instance, reduce calcium influx and subsequent neurotransmitter release.[9]

  • Enhancement of GABAergic Inhibition: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS.[4] Many antiepileptic and anxiolytic drugs enhance GABAergic neurotransmission.[6][7] This can be achieved by acting as allosteric modulators of GABA-A receptors (e.g., benzodiazepines, barbiturates), inhibiting GABA transaminase to reduce GABA degradation (e.g., vigabatrin), or blocking GABA reuptake.[2][6][7] The aminomethyl group of the thiopyran scaffold could be a key pharmacophoric element for interaction with GABA receptors or related proteins.

  • Attenuation of Glutamatergic Excitation: Glutamate is the major excitatory neurotransmitter, and its overactivity is implicated in seizures and neuropathic pain.[4][10] Blocking glutamate receptors, such as the NMDA and AMPA subtypes, is a validated therapeutic approach.[1][10]

Serotonergic and Dopaminergic Receptor Modulation in Anxiety

Anxiolytic medications often target monoamine neurotransmitter systems.[11][12]

  • Serotonin Receptor Interaction: The serotonin system, particularly the 5-HT1A and 5-HT2A receptors, is a key target for anxiolytics.[13] For instance, buspirone is a 5-HT1A receptor agonist used to treat generalized anxiety disorder.[13] Structurally similar aminomethyl-pyran derivatives have been shown to act as ligands for serotonin receptors.[14]

  • Dopamine Receptor Interaction: Dopamine receptors, especially the D2 and D3 subtypes, are also implicated in anxiety and are the targets of some anxiolytic and antipsychotic drugs.[15] Thiopyran analogues have been synthesized and evaluated as dopamine D3 receptor-selective agonists.[11]

G_Protein_Coupled_Receptor_Signaling Figure 1: Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR (e.g., Dopamine/Serotonin Receptor) Ligand->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular_Response Second_Messenger->Cellular_Response Initiation of

Caption: Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Putative Anticancer and Antimicrobial Mechanisms

While the primary focus has been on CNS applications, the chemical functionalities of this compound suggest potential in other therapeutic areas.

DNA Intercalation and Topoisomerase II Inhibition

Structurally related aminomethylthioxanthenones have demonstrated antitumor activity through DNA intercalation and inhibition of topoisomerase II.[6] DNA intercalators insert themselves between the base pairs of DNA, which can disrupt DNA replication and transcription.[16] Topoisomerase II is an enzyme crucial for managing DNA topology during replication; its inhibition leads to DNA damage and apoptosis in cancer cells.[17] The planar nature of aromatic systems often appended to the aminomethyl group could facilitate such interactions.

Antibacterial Activity

Derivatives of tetrahydro-4(2H)-thiopyran have been synthesized and evaluated for antimicrobial activity.[13][18] The mechanism of action for such compounds can be varied, but they often involve disruption of the bacterial cell wall or membrane, or inhibition of essential enzymes.

Experimental Protocols for Mechanistic Elucidation

To investigate the hypothesized mechanisms of action for novel derivatives of this compound, the following experimental protocols are recommended.

Experimental_Workflow Figure 2: General Experimental Workflow for Mechanistic Studies Start Hypothesized Mechanism Protocol Select Appropriate Experimental Protocol Start->Protocol Experiment Perform In Vitro Assay Protocol->Experiment Data_Analysis Analyze and Interpret Data Experiment->Data_Analysis Conclusion Confirm or Refute Hypothesis Data_Analysis->Conclusion

Caption: General Experimental Workflow for Mechanistic Studies.

CNS Target Engagement Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor subtype.[14]

Objective: To determine the binding affinity (Ki) of test compounds for dopamine (e.g., D2, D3) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors.[14][19]

Methodology: Radioligand Binding Assay [14]

  • Membrane Preparation: Prepare crude membrane fractions from cells expressing the receptor of interest or from specific brain regions.[14]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound.[20]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.[20]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.[14]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[20]

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

Table 2: Materials for Receptor Binding Assays

Reagent/EquipmentPurpose
Cell lines expressing target receptorSource of receptors
Radioligand (e.g., [³H]spiperone)Labeled ligand for detection
Unlabeled test compoundCompetitor for binding
Assay bufferMaintain physiological pH and ionic strength
96-well filter platesFor separating bound and free radioligand
Scintillation counterTo quantify radioactivity
Anticancer Activity Assays

This assay determines if a compound can insert itself into the DNA double helix.[16]

Objective: To assess the DNA intercalating potential of test compounds.

Methodology: Fluorescent Intercalator Displacement (FID) Assay [21][22]

  • Assay Setup: In a 96-well plate, combine a solution of double-stranded DNA and a fluorescent intercalating dye (e.g., ethidium bromide or thiazole orange).[23]

  • Fluorescence Measurement: Measure the initial fluorescence of the DNA-dye complex.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Incubation: Incubate to allow for any displacement to occur.

  • Final Fluorescence Measurement: Measure the fluorescence again. A decrease in fluorescence indicates displacement of the dye by the test compound, suggesting DNA binding and potential intercalation.[23]

  • Data Analysis: Plot the percentage of fluorescence quenching against the compound concentration to determine the concentration required for 50% displacement.

This assay measures the ability of a compound to inhibit the enzymatic activity of topoisomerase II.[17]

Objective: To determine if test compounds inhibit topoisomerase II activity.

Methodology: kDNA Decatenation Assay [18][24]

  • Reaction Setup: In microcentrifuge tubes, combine assay buffer, ATP, kinetoplast DNA (kDNA), and varying concentrations of the test compound.[24]

  • Enzyme Addition: Add purified human topoisomerase II to initiate the reaction.[24]

  • Incubation: Incubate the reaction at 37°C.[24]

  • Reaction Termination: Stop the reaction by adding SDS and proteinase K.[25]

  • Gel Electrophoresis: Analyze the reaction products on an agarose gel.[24]

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel. Inhibition is observed as a decrease in decatenated product.[17][24]

Antimicrobial Activity Assay

This is the gold standard for determining the potency of an antimicrobial agent.[26]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.[27][28]

Methodology: Broth Microdilution Method [29]

  • Compound Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[27]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.[27]

  • Inoculation: Inoculate each well with the bacterial suspension.[27]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[27]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[26]

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics. While its current application is primarily as a synthetic intermediate for CNS agents, its structural features suggest a wider range of potential biological activities. The hypothesized mechanisms of action—modulation of CNS ion channels and receptors, DNA intercalation and topoisomerase II inhibition, and antimicrobial activity—provide a solid foundation for future drug discovery efforts. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically evaluate these hypotheses and to elucidate the precise molecular mechanisms of novel derivatives. Through rigorous scientific inquiry, the full therapeutic potential of this versatile chemical entity can be realized.

References

  • MySkinRecipes. This compound.
  • Macdonald RL, Kelly KM. Antiepileptic drug mechanisms of action. Epilepsia. 1995;36 Suppl 2:S2-12. [Link]

  • Cleveland Clinic. Anxiolytics: What They Are, Uses, Side Effects & Types. Published March 1, 2023. [Link]

  • Chapman AG. Mechanisms of action of antiepileptic drugs. Epilepsy Behav. 1995;1(1):3-13. [Link]

  • Tallman JF, Cassella J, Kehne J. Mechanism of Action of Anxiolytics. In: Davis KL, Charney D, Coyle JT, Nemeroff C, eds. Neuropsychopharmacology: The Fifth Generation of Progress. American College of Neuropsychopharmacology; 2002. [Link]

  • The Royal Children's Hospital Melbourne. Antiepileptic medications. [Link]

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Medscape. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Updated June 7, 2024. [Link]

  • Plotka M, Boukherroub R. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Published June 14, 2023. [Link]

  • SEAFDEC/AQD. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • Zarkan A, Chattaway MA, Bas-Alsúa MG, et al. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nat Protoc. 2024. [Link]

  • Wikipedia. Anxiolytic. [Link]

  • Nitiss JL. Topoisomerase Assays. Curr Protoc Mol Biol. 2009;CHAPTER:Unit5.23. [Link]

  • Nitiss JL. Topoisomerase Assays. Curr Protoc Mol Biol. 2009;CHAPTER:Unit5.23. [Link]

  • BMG LABTECH. The minimum inhibitory concentration of antibiotics. Published July 30, 2024. [Link]

  • Finnerup NB, Attal N, Haroutounian S, et al. Neuropathic pain: Mechanisms and therapeutic strategies. Lancet Neurol. 2021;20(2):149-161. [Link]

  • Gilron I, Baron R, Jensen T. Neuropathic pain: principles of diagnosis and treatment. Mayo Clin Proc. 2015;90(4):532-545. [Link]

  • ResearchGate. A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity. [Link]

  • ResearchGate. Mechanisms and Treatment of Neuropathic Pain. [Link]

  • YouTube. Neuropathic pain - explaining the mechanisms. Published August 28, 2023. [Link]

  • van Hecke O, Austin SK, Khan RA, Smith BH, Torrance N. Neuropathic pain in the general population: a systematic review of epidemiological studies. Pain. 2014;155(4):654-662. [Link]

  • Boger DL. A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity. Acc Chem Res. 2008;41(1):41-51. [Link]

  • Chemistry Stack Exchange. How to analytically quantify a chemical's potential to intercalate DNA? [Link]

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]

  • Inspiralis. DNA Unwinding Assay. [Link]

  • Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]

  • van de Witte SV, van der Wouden H, van der Pijl F, et al. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. J Recept Signal Transduct Res. 1998;18(4):247-262. [Link]

  • Newman-Tancredi A, Kleven MS. Comparative pharmacology of antipsychotics possessing combined dopamine D2 and serotonin 5-HT1A receptor properties. Psychopharmacology (Berl). 2011;216(4):451-473. [Link]

  • Pollock Research Lab. DNA Intercalation. Published July 15, 2022. [Link]

Sources

"in vitro stability of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Stability of 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol

Foreword: The Imperative of Stability in Modern Drug Discovery

In the journey from a promising chemical entity to a life-changing therapeutic, stability is not merely a desirable attribute; it is a foundational pillar of safety, efficacy, and quality.[1][2][3] The characterization of a molecule's resilience to chemical and metabolic pressures in a controlled laboratory setting—its in vitro stability—provides the critical foresight needed to navigate the complexities of drug development.[4] This guide offers a detailed exploration of the principles, methodologies, and strategic considerations for assessing the in vitro stability of This compound , a key intermediate in the synthesis of Central Nervous System (CNS) agents.[5][6] For researchers and drug development professionals, understanding this molecule's stability profile is paramount for optimizing formulation, predicting pharmacokinetic behavior, and ensuring the integrity of the final active pharmaceutical ingredient (API).

Molecular Profile and Hypothesized Degradation Pathways

The structural features of this compound (CAS: 879514-92-8, Formula: C₆H₁₃NOS) dictate its potential vulnerabilities.[7][8] An analysis of its functional groups—a primary amine, a tertiary alcohol, and a thioether within a constrained heterocyclic ring—allows us to anticipate its behavior under stress.

  • Thioether Moiety: The sulfur atom is susceptible to oxidation, potentially forming the corresponding sulfoxide and, under more aggressive conditions, a sulfone. This is a common metabolic pathway for sulfur-containing compounds.

  • Primary Amine: This group can undergo various reactions, including oxidation and conjugation, which are key Phase II metabolic routes.

  • Tertiary Alcohol: While generally stable, tertiary alcohols can be prone to dehydration (loss of water) under strong acidic and high-temperature conditions, potentially leading to the formation of an alkene.

  • Thiopyran Ring: The constrained ring system is noted to potentially enhance metabolic stability and target selectivity by limiting conformational flexibility.[5]

A study on the related compound 4-methyltetrahydropyran (4-MeTHP) demonstrated that degradation under oxidative conditions can be initiated by C-H abstraction, leading to oxidized products or C-C bond cleavage.[9] This precedent underscores the importance of thoroughly investigating oxidative pathways for the thiopyran analogue.

Strategic Framework for Stability Assessment

A comprehensive in vitro stability evaluation is a two-pronged approach: assessing intrinsic chemical stability through forced degradation and evaluating metabolic susceptibility using biological systems. This dual strategy ensures the development of a robust, stability-indicating analytical method, a prerequisite for all subsequent studies.[10][11]

G cluster_0 Phase 1: Forced Degradation (Chemical Stability) cluster_1 Phase 2: Stability-Indicating Method Development cluster_2 Phase 3: Metabolic Stability Assessment cluster_3 Phase 4: Data Analysis & Interpretation PD Parent Compound 4-(aminomethyl)tetrahydro- 2H-thiopyran-4-ol Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) PD->Stress Degradants Generate Potential Degradation Products Stress->Degradants MethodDev Develop Analytical Method (e.g., HPLC, LC-MS/MS) Degradants->MethodDev Inform Method Validation Validate Method (Specificity, Linearity, Accuracy) MethodDev->Validation Analysis Quantify Parent & Products Using Validated Method Validation->Analysis Apply Method InVitroModels Select In Vitro System (Microsomes, Hepatocytes) Incubation Incubate Compound with Biological Matrix InVitroModels->Incubation Metabolites Generate Potential Metabolites Incubation->Metabolites Metabolites->Analysis Params Calculate Stability Parameters (t½, CLint, Degradation % ) Analysis->Params

Caption: Overall workflow for in vitro stability assessment.

Forced Degradation Studies: Unveiling Intrinsic Stability

Forced degradation, or stress testing, is a systematic process to identify the likely degradation products of a drug substance.[10] This is crucial for developing stability-indicating methods and understanding how the molecule behaves under extreme conditions, informing formulation, packaging, and storage requirements.[11][12][13] The objective is to achieve a modest level of degradation, typically in the 5-20% range, to avoid the formation of secondary degradants that may not be relevant under normal storage conditions.[14]

Experimental Protocols for Forced Degradation

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water).

Stress ConditionProtocolRationale
Acid Hydrolysis 1. Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. 2. Incubate at 60°C for 24 hours. 3. At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for analysis.To assess susceptibility to degradation in low pH environments, which can be encountered in formulation or during gastric passage.
Base Hydrolysis 1. Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. 2. Incubate at 60°C for 24 hours. 3. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.To evaluate stability in alkaline conditions, relevant for certain dosage forms and manufacturing processes.
Oxidative Degradation 1. Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). 2. Store at room temperature, protected from light, for 24 hours. 3. Withdraw aliquots at specified time points for immediate analysis.To mimic oxidative stress and specifically probe the vulnerability of the thioether moiety.[14]
Thermal Degradation 1. Store the solid compound and the stock solution in a temperature-controlled oven at 70°C. 2. Sample at time points up to 7 days. 3. For the solution, cool before analysis. For the solid, dissolve in solvent before analysis.To determine the impact of high temperatures that may be encountered during manufacturing or shipping.
Photolytic Degradation 1. Expose the solid compound and stock solution to a light source according to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; integrated near UV energy ≥ 200 watt hours/m²). 2. Run a parallel control sample protected from light. 3. Analyze samples after exposure.To assess light sensitivity, which dictates the need for light-protective packaging.[14]

Metabolic Stability Assessment: Predicting In Vivo Fate

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[4] It is a critical parameter for predicting in vivo pharmacokinetic properties such as intrinsic clearance (CLint) and half-life (t1/2).[15] The primary sites of drug metabolism are simulated using in vitro systems derived from the liver.[16]

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily. They are a cost-effective tool for initial screening of oxidative metabolism.[15][16]

  • Hepatocytes (Liver Cells): These represent a more complete and physiologically relevant model, as they contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs) and their necessary cofactors.[17][18]

Detailed Protocol: Microsomal Stability Assay

This protocol outlines a typical experiment to determine the metabolic stability of the title compound using liver microsomes.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling & Termination cluster_3 Analysis A Prepare Reagents: 1. Test Compound (1µM final) 2. Liver Microsomes (0.5 mg/mL) 3. Phosphate Buffer (pH 7.4) 4. NADPH (Cofactor, 1mM) B Pre-warm microsomes, buffer, and compound to 37°C A->B C Initiate Reaction by adding NADPH B->C D Incubate at 37°C with shaking C->D E Withdraw Aliquots at Time Points (0, 5, 15, 30, 60 min) D->E F Terminate Reaction by adding 2 volumes of cold Acetonitrile with Internal Standard E->F G Centrifuge to precipitate protein F->G H Transfer supernatant to analysis plate G->H I Analyze by LC-MS/MS H->I

Caption: Experimental workflow for a microsomal stability assay.

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of this compound in buffer.

    • Thaw cryopreserved liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).[16]

    • Prepare a solution of the cofactor NADPH.

  • Incubation:

    • In a 96-well plate, combine the microsomal suspension and the test compound. Include positive control compounds (one high-turnover, one low-turnover) and a negative control (incubation without NADPH).

    • Pre-incubate the plate at 37°C for 5-10 minutes.[16]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a quenching solution, typically 2-3 volumes of ice-cold acetonitrile or methanol containing an analytical internal standard.[15]

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method.

The Analytical Cornerstone: Stability-Indicating Methods

The validity of any stability study rests on the quality of the analytical method used.[2] A stability-indicating method is one that can accurately quantify the decrease in the concentration of the API while simultaneously resolving it from its degradation products, metabolites, and any other potential impurities.[10][19]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or Photodiode Array (PDA) detection is the workhorse for stability testing. It provides excellent separation of the parent compound from its degradants.[20]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for metabolic stability assays and for identifying unknown degradation products.[15][21] Its superior sensitivity and specificity allow for precise quantification and structural elucidation of novel chemical species formed during the assays.

  • Derivative Spectrophotometry: In some cases, derivative spectrophotometry can be used to resolve the spectra of a parent drug from its degradation products, offering a simpler analytical approach when chromatographic methods are not available.[22][23]

Data Interpretation: From Raw Numbers to Actionable Insights

The ultimate goal of these studies is to translate analytical data into meaningful stability parameters.

Metabolic Stability Calculations
  • Plotting: The percentage of the parent compound remaining is plotted against time on a semi-logarithmic scale (ln(% Remaining) vs. time).

  • Half-Life (t½): The slope of the linear regression from the plot is determined. The half-life is calculated using the formula:

    • t½ = -0.693 / slope

  • Intrinsic Clearance (CLint): This represents the maximal ability of the liver to metabolize a drug. It is calculated as:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)[18]

These parameters are invaluable for ranking compounds, building structure-activity relationships (SAR), and predicting in vivo human clearance.

Forced Degradation Analysis

The chromatograms from the stressed samples are compared to the unstressed control. The analysis should:

  • Calculate the percentage of degradation.

  • Determine the number and relative abundance of major degradation products.

  • Ensure peak purity of the parent compound, confirming the method's specificity.

ParameterData SourceInterpretation & Application
Degradation Pathways Forced Degradation LC-MS DataIdentifies chemical liabilities of the molecule. Guides chemical modifications to improve stability.
% Degradation Forced Degradation HPLC DataQuantifies stability under specific stress conditions. Informs decisions on formulation and packaging.
In Vitro Half-Life (t½) Metabolic Stability AssayA direct measure of how quickly the compound is metabolized. Used to rank-order compounds.
Intrinsic Clearance (CLint) Metabolic Stability AssayPredicts in vivo hepatic clearance. Essential for pharmacokinetic modeling and dose prediction.

Conclusion: A Foundation for Successful Development

The in vitro stability assessment of this compound is a critical, multi-faceted investigation that provides indispensable knowledge for its development as a pharmaceutical intermediate. By systematically challenging the molecule with chemical and metabolic stressors and employing robust, stability-indicating analytical methods, we can establish a comprehensive profile of its liabilities. This data-driven approach not only satisfies regulatory expectations but, more importantly, empowers scientists to make informed decisions, mitigate risks, and ultimately accelerate the progression of new, stable, and effective medicines to the patients who need them.

References

  • Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. ()
  • Alsante, K. M., Ando, A., Brown, R., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835. ()
  • Klick, S., Muzaffar, A., & Wozniak, T. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. ()
  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Nelson Labs. ()
  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. ()
  • FDA. (2015, June). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. ()
  • Fidelta. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Fidelta. ()
  • JoVE. (2025, September 17).
  • Kumar, S., & S, S. (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. ()
  • WuXi AppTec. (2023, December 28). Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec. ()
  • Singh, S., & Kumar, V. (2022, February 16). Stability Testing and its Role in Drug Development Process. Research & Reviews: Journal of Pharmaceutical Analysis, 11(1). ()
  • Creative Bioarray. (n.d.). Drug Metabolite Stability Assay Protocol in Whole Blood.
  • Thermo Fisher Scientific. (n.d.).
  • Almac Group. (n.d.). Unlocking Drug Longevity: The Crucial Role of Stability Studies. Almac Group. ()
  • PCI Pharma Services. (2023, December 1). Stability Studies: An Essential Step for Quality Management in Drug Development. PCI Pharma Services. ()
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • BLDpharm. (n.d.). 879514-92-8|this compound. BLDpharm. ()
  • Echemi. (n.d.). This compound. Echemi. ()
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. ()
  • Grassi, D. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. ()
  • El-Gindy, A., El-Zeany, B., & Awad, T. (2002). Stability-indicating methods for determination of pyritinol dihydrochloride in the presence of its precursor and degradation product by derivative spectrophotometry. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 9-17. ()
  • RongNa Biotechnology Co., Ltd. (n.d.). This compound. GuideChem. ()
  • Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Chemistry – An Asian Journal, 16(16), 2217-2221. ()
  • Kamil, N. A. A., Shantier, S. W., & Gadkariem, E. A. (2022). Derivative Spectrophotometric Methods for the Analysis and Stability Studies of Ranolazine in Bulk and Dosage Forms. Hacettepe University Journal of the Faculty of Pharmacy, 42(1), 13-22. ()

Sources

"solubility of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol in different solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical development, the journey from a new chemical entity (NCE) to a viable drug product is paved with critical physicochemical assessments. Among these, solubility stands as a paramount parameter, directly influencing a drug's bioavailability, manufacturability, and overall therapeutic efficacy.[1][2] Poor aqueous solubility is a major hurdle in formulation development, affecting more than 40% of NCEs and often leading to inadequate drug absorption and variable clinical outcomes.[3]

This technical guide provides a comprehensive examination of the solubility profile of This compound (CAS No: 879514-92-8), a key intermediate in the synthesis of pharmaceuticals, particularly for central nervous system (CNS) agents.[4] The presence of both a primary amine and a tertiary hydroxyl group within a constrained thiopyran ring system imparts unique chemical characteristics that govern its behavior in various solvent systems.[4][5]

This document is designed for researchers, medicinal chemists, and formulation scientists. It moves beyond a simple data sheet to explain the underlying principles that dictate the solubility of this molecule, providing a framework for predictive assessment and robust experimental design. We will delve into the structural determinants of solubility, the profound impact of pH, and present validated, step-by-step protocols for its empirical determination.

Physicochemical Properties & Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure.[6] Analyzing the functional groups and overall architecture of this compound allows for a reasoned prediction of its behavior in different solvent classes.

Molecular Structure:

  • Formula: C₆H₁₃NOS[5]

  • Molecular Weight: 147.24 g/mol [5]

  • Key Functional Groups:

    • Primary Aliphatic Amine (-CH₂NH₂)

    • Tertiary Alcohol (-OH)

    • Thioether (-S-) within a heterocyclic ring

The primary amine and tertiary alcohol are polar, hydrophilic groups capable of acting as both hydrogen bond donors and acceptors.[7][8] The thioether contributes a degree of polarity, while the saturated six-membered ring forms a nonpolar, hydrophobic backbone. This amphiphilic nature suggests a nuanced solubility profile.

Predicted Solubility in Common Solvents:

The principle of "like dissolves like" provides a foundational basis for predicting solubility. The ability of the molecule to form hydrogen bonds is a dominant factor.[9]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe -NH₂ and -OH groups can form strong hydrogen bonds with protic solvents. Aqueous solubility is expected to be highly pH-dependent.[10]
Polar Aprotic DMSO, DMFHighThese solvents are strong hydrogen bond acceptors and are effective at solvating polar molecules with both donor and acceptor sites.[11]
Polar Aprotic Acetonitrile (ACN), Tetrahydrofuran (THF)Low to ModerateWhile polar, these solvents are weaker hydrogen bond acceptors than DMSO/DMF, leading to reduced solvating power for this molecule.[11]
Nonpolar Toluene, HexaneVery Low / InsolubleThe hydrophobic hydrocarbon backbone is insufficient to overcome the high polarity of the amine and alcohol groups, leading to poor interaction with nonpolar solvents.

The Critical Influence of pH on Aqueous Solubility

For ionizable molecules like this compound, pH is the most critical factor governing aqueous solubility.[12] The primary amine group (pKa estimated to be around 9-10, typical for primary amines) is basic and will be protonated in acidic to neutral conditions.

The equilibrium can be described as: R-NH₂ (less soluble) + H⁺ ⇌ R-NH₃⁺ (more soluble)

This equilibrium dictates that as pH decreases, the concentration of the protonated, charged ammonium species increases. This ion is significantly more polar than the neutral form and interacts far more favorably with water molecules, leading to a dramatic increase in solubility.[11][12] Conversely, in alkaline conditions (pH > pKa), the molecule will exist predominantly in its less soluble, neutral free base form.

This relationship can be visualized as a pH-solubility profile, where solubility is lowest at high pH and increases exponentially as the pH drops below the pKa. Understanding this profile is essential for developing oral dosage forms, where the drug must dissolve in the variable pH environments of the gastrointestinal tract, and for creating stable parenteral formulations.[1]

Caption: Logical flow of pH's effect on molecular ionization and resulting aqueous solubility.

Experimental Protocols for Solubility Determination

Accurate solubility data must be determined empirically. The following protocols represent industry-standard methods for generating reliable thermodynamic and pH-dependent solubility data.

Thermodynamic Solubility via the Shake-Flask Method

The Shake-Flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility.[13] It measures the concentration of a saturated solution after a prolonged equilibration period.

Step-by-Step Protocol:
  • Preparation:

    • Accurately weigh an excess amount of this compound solid into several glass vials (e.g., 2-5 mg into a 2 mL vial). The key is to ensure undissolved solid remains at the end of the experiment.

    • Add a precise volume of the desired solvent (e.g., 1 mL of purified water, pH 7.4 phosphate-buffered saline, or ethanol) to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator within a temperature-controlled incubator (typically 25°C or 37°C for physiological relevance).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard.[14] Causality Note: Shorter times may only yield kinetic solubility, which can overestimate the true thermodynamic value. A prolonged period ensures the dissolution and precipitation rates have equalized.

  • Phase Separation:

    • After equilibration, allow the vials to stand briefly to let larger particles settle.

    • Carefully withdraw a sample of the supernatant. It is critical to separate the dissolved solute from the undissolved solid. This is typically achieved by:

      • Filtration: Using a syringe filter (e.g., 0.22 µm PVDF). Trustworthiness Note: Pre-saturate the filter by discarding the first ~200 µL to prevent drug adsorption to the filter material, which could falsely lower the measured solubility.[15]

      • Centrifugation: Centrifuge the vials at high speed (e.g., >10,000 g for 15 minutes) and sample from the clear supernatant.

  • Quantification:

    • Dilute the filtered/centrifuged sample with a suitable mobile phase or solvent to fall within the linear range of a pre-validated analytical method.

    • Analyze the concentration of the diluted sample using a stability-indicating technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Calculate the original solubility value in mg/mL or µg/mL, accounting for the dilution factor.

Caption: Standard experimental workflow for the Shake-Flask solubility determination method.

pH-Dependent Solubility via Potentiometric Titration

For ionizable compounds, potentiometric titration is a highly efficient method to determine both the pKa and the intrinsic solubility (S₀) of the neutral form.[16][17]

Methodology Overview:
  • Principle: The method involves titrating a solution or suspension of the compound with a strong acid or base and monitoring the pH. The point at which the compound begins to precipitate or fully dissolve reveals the pH-solubility limit.

  • Procedure: A known amount of this compound is dissolved in an acidic solution (where it is fully soluble as the R-NH₃⁺ salt). This solution is then titrated with a standardized strong base (e.g., NaOH).

  • Data Analysis: The pH is recorded after each addition of titrant. A plot of pH versus the volume of titrant is generated. The point on the titration curve where the pH reading becomes unstable or drifts indicates the onset of precipitation. This "precipitation pH" corresponds to the solubility limit at that specific concentration. By performing this at several different starting concentrations, a full pH-solubility profile can be constructed.[18][19]

  • Advantages: This technique is faster than the shake-flask method for generating a full pH profile and simultaneously provides the compound's pKa, a critical parameter for further formulation and biopharmaceutical modeling.[16]

Conclusion

The solubility of this compound is a multifaceted property governed by its amphiphilic structure and, most importantly, by the basicity of its primary amine function. While theoretical predictions suggest high solubility in polar organic solvents and poor solubility in nonpolar media, its aqueous solubility is fundamentally controlled by pH. A comprehensive understanding, derived from empirical testing using robust methods like the shake-flask and potentiometric titration protocols detailed herein, is not merely an academic exercise. It is a prerequisite for successful drug development, enabling rational formulation design, predicting in vivo behavior, and ultimately ensuring the compound can reach its therapeutic target effectively.[20][21]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Avdeef, A. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]

  • Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Alwsci News. [Link]

  • Veseli, A., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions. Solubility of Things. [Link]

  • CK-12 Foundation. (2025). Physical Properties of Amines. CK-12 Chemistry. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • PubMed. (2012). Drug solubility: importance and enhancement techniques. National Library of Medicine. [Link]

  • Bunde, J. P., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences. Scribd. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines. [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Chemistry LibreTexts. [Link]

  • ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

  • ScienceDirect. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Kern, D. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution Application Note. [Link]

  • Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • Quora. (2018). How does branching increase the solubility in amines?. Quora. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes Product Page. [Link]

  • ResearchGate. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Request PDF. [Link]

  • Grabowski, L. E., & Goode, S. R. (2017). Determining a Solubility Product Constant by Potentiometric Titration. PDF Free Download. [Link]

  • ERIC. (2017). Determining a Solubility Product Constant by Potentiometric Titration. Journal of Chemical Education. [Link]

  • PubChem. (n.d.). 4-Aminomethyltetrahydropyran. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the... ResearchGate. [Link]

  • RongNa Biotechnology Co., Ltd. (n.d.). This compound. RongNa Biotechnology. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • ResearchGate. (2025). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]

  • Al-kassas, R., et al. (2021). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Scientific Reports. [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The escalating burden of neurological disorders necessitates the exploration of novel chemical entities with therapeutic potential. 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol is a structurally intriguing heterocyclic compound, identified as a key intermediate in the synthesis of agents targeting the central nervous system (CNS) for conditions such as epilepsy, neuropathic pain, and anxiety.[1] This guide provides a comprehensive analysis of the potential therapeutic targets of this molecule. Drawing from evidence based on its structural analogs and its documented utility in the synthesis of CNS-active compounds, we posit that the primary targets of interest are the mammalian target of rapamycin (mTOR) and phosphodiesterase 10A (PDE10A). This document will delve into the scientific rationale for these hypotheses, present detailed experimental workflows for target validation, and discuss broader screening strategies to uncover additional mechanisms of action.

Introduction: The Therapeutic Potential of a Novel Scaffold

This compound is a sulfur-containing heterocyclic compound, a class of molecules known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The tetrahydrothiopyran ring is a bioisostere of the tetrahydropyran ring, a modification often employed in medicinal chemistry to enhance metabolic stability and target selectivity.[1] The presence of both a primary amine and a tertiary alcohol within a constrained cyclic system suggests the potential for specific and high-affinity interactions with biological macromolecules.

While direct pharmacological data on this compound is not yet prevalent in public-domain literature, its role as a synthetic precursor for CNS-active agents provides a strong directional clue for investigation.[1] Furthermore, its oxygen analog, 4-(aminomethyl)tetrahydro-2H-pyran-4-ol, is a known intermediate in the development of inhibitors for mTOR kinase and phosphodiesterase 10A (PDE10A), both of which are implicated in a range of neurological and psychiatric disorders.

This guide will, therefore, focus on a detailed exploration of these two high-probability targets, providing the scientific background and a practical, step-by-step framework for their experimental validation.

Primary Hypothesized Target 1: Mammalian Target of Rapamycin (mTOR)

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3][4] Its hyperactivation has been strongly linked to epileptogenesis and is a hallmark of certain neurodevelopmental disorders.[3][5] mTOR inhibitors have demonstrated anti-epileptogenic and disease-modifying effects in preclinical and clinical settings, making this pathway a compelling target for novel CNS therapies.[1][5]

Scientific Rationale for mTOR as a Target

The rationale for investigating mTOR as a target for this compound is primarily based on the known activity of its structural analog. The tetrahydropyran-containing counterparts have been developed as mTOR inhibitors. Given the bioisosteric relationship between the tetrahydropyran and tetrahydrothiopyran rings, it is plausible that our compound of interest retains the ability to interact with the mTOR kinase domain. The established role of mTOR dysregulation in epilepsy aligns with the documented application of this compound as an intermediate for anti-epileptic drug synthesis.[1]

The mTOR Signaling Pathway

The mTOR kinase is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). These complexes are regulated by a multitude of upstream signals, including growth factors, nutrients, and cellular energy status, and in turn, they regulate a vast array of downstream processes.

mTOR_Signaling cluster_upstream Upstream Signals cluster_core mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Cellular Stress Cellular Stress Cellular Stress->mTORC1 PI3K/Akt->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition mTORC2 mTORC2 mTORC2->PI3K/Akt Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization This compound This compound This compound->mTORC1 Hypothesized Inhibition Western_Blot_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Transfer Western Transfer SDS-PAGE->Western Transfer Antibody Probing Antibody Probing Western Transfer->Antibody Probing Imaging & Analysis Imaging & Analysis Antibody Probing->Imaging & Analysis

Figure 2: Workflow for Western Blot Analysis.

Primary Hypothesized Target 2: Phosphodiesterase 10A (PDE10A)

PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). It is highly expressed in the medium spiny neurons of the striatum, a key region for motor control, cognition, and emotional processing. PDE10A inhibitors are being explored for the treatment of a variety of CNS disorders, including schizophrenia, Huntington's disease, and, more recently, pain. [6][7][8][9]

Scientific Rationale for PDE10A as a Target

Similar to the mTOR hypothesis, the investigation of PDE10A is prompted by the known activity of the oxygen analog of this compound as an intermediate for PDE10A inhibitors. The role of PDE10A in modulating neuronal signaling in brain regions relevant to pain and anxiety aligns with the described applications of the parent compound's synthetic derivatives. [1]Recent studies have directly implicated PDE10A in pain processing, further strengthening this hypothesis. [7][8]

PDE10A in Neuronal Signaling

By degrading cAMP and cGMP, PDE10A plays a crucial role in regulating intracellular signaling cascades that are vital for synaptic plasticity and neuronal excitability. Inhibition of PDE10A leads to an increase in the levels of these second messengers, thereby modulating the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG).

PDE10A_Signaling cluster_upstream Second Messengers cluster_core PDE10A Action cluster_downstream Downstream Effects cAMP cAMP PDE10A PDE10A cAMP->PDE10A PKA Activation PKA Activation cAMP->PKA Activation cGMP cGMP cGMP->PDE10A PKG Activation PKG Activation cGMP->PKG Activation AMP AMP PDE10A->AMP Hydrolysis GMP GMP PDE10A->GMP Hydrolysis Modulation of Neuronal Excitability Modulation of Neuronal Excitability PKA Activation->Modulation of Neuronal Excitability PKG Activation->Modulation of Neuronal Excitability This compound This compound This compound->PDE10A Hypothesized Inhibition

Figure 3: Hypothesized inhibition of PDE10A signaling.

Experimental Validation Workflow for PDE10A Inhibition

Tier 1: In Vitro Biochemical Assays

  • Objective: To quantify the inhibitory potency of this compound against PDE10A.

  • Protocol: PDE-Glo™ Phosphodiesterase Assay

    • Reagents: Recombinant human PDE10A2, cAMP or cGMP substrate, PDE-Glo™ Termination Buffer, PDE-Glo™ Detection Solution, Kinase-Glo®.

    • Procedure:

      • In a white, opaque 384-well plate, add varying concentrations of the test compound.

      • Add PDE10A2 enzyme.

      • Initiate the reaction by adding the cyclic nucleotide substrate (cAMP or cGMP).

      • Incubate at room temperature.

      • Stop the reaction by adding the Termination Buffer.

      • Add the Detection Solution, which contains a protein kinase that is activated by the remaining cyclic nucleotide.

      • Add Kinase-Glo® reagent to measure the amount of ATP consumed by the kinase.

    • Data Analysis: The luminescent signal is inversely proportional to the PDE activity. Plot the signal against compound concentration to determine the IC50.

Parameter Description
Assay FormatLuminescence-based biochemical assay
TargetRecombinant Human PDE10A2
SubstratecAMP or cGMP
ReadoutLuminescence
EndpointIC50

Tier 2: In Vivo Target Engagement and Pharmacodynamic Studies

  • Objective: To assess the in vivo efficacy of the compound in a relevant animal model of neuropathic pain or anxiety.

  • Protocol: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

    • Animal Model: Male Sprague-Dawley rats.

    • Procedure:

      • Induce neuropathic pain by loosely ligating the sciatic nerve (CCI model).

      • After a recovery period and confirmation of mechanical allodynia (using von Frey filaments), administer this compound via an appropriate route (e.g., intraperitoneal or oral).

      • Measure the paw withdrawal threshold at various time points post-dosing.

    • Data Analysis: Compare the paw withdrawal thresholds of the compound-treated group to a vehicle-treated control group. A significant increase in the withdrawal threshold indicates an analgesic effect.

Broader Screening Strategies and Future Directions

While mTOR and PDE10A represent the most probable targets, it is crucial to maintain an unbiased approach to drug discovery. Broader screening strategies can help identify unexpected mechanisms of action and potential off-target effects.

  • In Silico Target Prediction: Computational methods, such as ligand-based similarity searching and structure-based virtual screening, can be employed to screen this compound against a large database of protein targets. This can generate novel hypotheses for experimental validation.

  • Phenotypic Screening: Utilizing high-content imaging or other cell-based assays, the compound can be screened for its effects on various cellular phenotypes relevant to CNS disorders, such as neurite outgrowth, synaptic plasticity, or neuroinflammation. Hits from these screens can then be subjected to target deconvolution studies.

  • Chemical Proteomics: Techniques like affinity chromatography-mass spectrometry can be used to directly identify the protein binding partners of an immobilized version of the compound from cell or tissue lysates.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutics for CNS disorders. Based on compelling evidence from its structural analogs and its documented use as a synthetic intermediate, this guide has identified mTOR and PDE10A as high-priority potential targets. The detailed experimental workflows provided herein offer a clear and logical path for the validation of these hypotheses. A multi-pronged approach, combining focused target validation with broader, unbiased screening methods, will be instrumental in fully elucidating the therapeutic potential of this intriguing molecule and paving the way for its future clinical development.

References

  • Choi S, Bang KS. Health-related quality of life in children with epilepsy: A concept analysis. Child Health Nurs Res. 2023;29(1):84-95.
  • mTOR inhibition in epilepsy: A liter
  • Role of the mTOR signaling p
  • A Medicinal Chemist's Perspective Towards Structure Activity Relationship of Heterocycle Based Anticancer Agents. PubMed.
  • This compound - MySkinRecipes. MySkinRecipes.
  • Therapeutic role of targeting mTOR signaling and neuroinflamm
  • mTOR-Related Brain Dysfunctions in Neuropsychi
  • CNS Target Identification and Validation: Avoiding the Valley of De
  • Advances in the mTOR signaling pathway and its inhibitor rapamycin in epilepsy. PubMed.
  • Pharmacological mTOR inhibitors in ameliorating Alzheimer's disease: current review and perspectives. Frontiers.
  • Phosphodiesterase 10A inhibition is associated with locomotor and cognitive deficits and increased anxiety in mice. PubMed.
  • Inhibition of Phosphodiesterase 10A Allevi
  • New Era for Novel CNS Drug Development. PMC.
  • Phosphodiesterase 10A inhibitors reverse acute and inflamm
  • Targeting molecules to medicine with mTOR, autophagy and neurodegener
  • Inhibition of Phosphodiesterase 10A Alleviates Pain-like Behavior in Mice | Request PDF.
  • Antibody-based Validation of CNS Ion Channel Drug Targets. Rockefeller University Press.
  • Assessing Everolimus for Neurocognitive Symptoms in PTEN Syndrome.
  • Drug Repurposing as an Effective Drug Discovery Str
  • The Phosphodiesterase 10A Inhibitor PF-2545920 Enhances Hippocampal Excitability and Seizure Activity Involving the Upregulation of GluA1 and NR2A in Post-synaptic Densities. PubMed.
  • Phosphodiesterase 10 Inhibitors - Novel Perspectives for Psychiatric and Neurodegener
  • Inhibition of PDE10A-Rescued TBI-Induced Neuroinflammation and Apoptosis through the cAMP/PKA/NLRP3 P
  • Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. PubMed.
  • PDE10A – Knowledge and References. Taylor & Francis Online.
  • The Phosphodiesterase 10A Inhibitor PF-2545920 Enhances Hippocampal Excitability and Seizure Activity Involving the Upregulation of GluA1 and NR2A in Post-synaptic Densities. Frontiers.
  • Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. MDPI.
  • Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)
  • Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. MDPI.

Sources

Methodological & Application

Application Notes and Protocols for 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Three-Dimensional Chemical Space with a Spirocyclic Thiopyran Scaffold

In the landscape of modern drug discovery, the exploration of three-dimensional chemical space is paramount for identifying novel therapeutic agents with enhanced potency, selectivity, and optimized pharmacokinetic profiles. The strategic incorporation of rigid, spirocyclic scaffolds is a key approach to achieving these goals.[1] Among such scaffolds, 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol (CAS No: 879514-92-8) has emerged as a particularly valuable building block.[2][3][4]

This unique molecule features a tetrahydrothiopyran ring, which introduces a metabolically stable, sulfur-containing heterocycle, fused in a spirocyclic manner to a quaternary carbon bearing both a primary amine and a hydroxyl group. This constrained three-dimensional arrangement offers several distinct advantages for the medicinal chemist:

  • Enhanced Metabolic Stability: The thiopyran ring is generally less susceptible to oxidative metabolism compared to more electron-rich heterocyclic systems, potentially leading to improved in vivo half-life.

  • Improved Target Selectivity: The rigid spirocyclic nature of the scaffold projects the amine and hydroxyl functionalities in well-defined vectors. This precise spatial orientation can facilitate high-affinity, selective interactions with biological targets, reducing off-target effects.[3][5]

  • Versatile Synthetic Handle: The primary amine serves as a versatile point for derivatization, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).

These properties make this compound a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS), including novel treatments for epilepsy, neuropathic pain, and anxiety disorders.[3][5]

Core Applications in Drug Discovery

The utility of the thiopyran scaffold is well-documented across various therapeutic areas. Thiopyran derivatives have been investigated as anti-inflammatory, antibacterial, and anticancer agents.[6] Fused thiopyrano[2,3-d]thiazoles, for instance, have shown promise as anticancer and antimycobacterial agents. The incorporation of the this compound motif builds upon this foundation, offering a gateway to novel spirocyclic architectures with potential CNS activity.

Central Nervous System (CNS) Agents

The primary application of this compound lies in the development of CNS-active compounds.[3][5] The scaffold's inherent rigidity and defined exit vectors are ideal for targeting complex receptors and ion channels within the brain.

  • Anticonvulsants: The constrained amine functionality can be derivatized to mimic the pharmacophores of known anticonvulsant drugs, while the overall molecular properties can be tuned to enhance blood-brain barrier penetration.

  • Neuropathic Pain Modulators: The scaffold can be elaborated to interact with targets implicated in neuropathic pain, such as voltage-gated ion channels or specific receptor systems. The metabolic stability afforded by the thiopyran ring is particularly advantageous for developing orally bioavailable analgesics.

The following sections provide detailed protocols for the synthesis of this key building block, its derivatization, and the subsequent evaluation of its biological activity in relevant preclinical models.

Experimental Protocols

Part I: Synthesis of this compound

The synthesis of the title compound can be envisioned from the commercially available precursor, tetrahydro-4H-thiopyran-4-one, via a modified Strecker synthesis. This multi-step protocol provides a reliable route to the key intermediate.

G start Tetrahydro-4H-thiopyran-4-one step1 Step 1: Strecker Reaction (KCN, NH4Cl) start->step1 intermediate 4-amino-tetrahydro-2H-thiopyran-4-carbonitrile step1->intermediate step2 Step 2: Nitrile Reduction (LiAlH4 or H2/Raney Ni) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow from tetrahydro-4H-thiopyran-4-one.

The Strecker synthesis is a classic method for producing α-amino acids and their derivatives from aldehydes or ketones.[7][8]

  • Reaction Scheme:

    • Tetrahydro-4H-thiopyran-4-one reacts with an ammonium salt and a cyanide source to form an intermediate α-aminonitrile.

  • Materials:

    • Tetrahydro-4H-thiopyran-4-one (1 equivalent)

    • Potassium cyanide (KCN) (1.5 equivalents)

    • Ammonium chloride (NH₄Cl) (2 equivalents)

    • Ammonium hydroxide (concentrated)

    • Methanol (MeOH)

    • Water

  • Procedure:

    • In a well-ventilated fume hood, dissolve ammonium chloride in water in a round-bottom flask equipped with a magnetic stirrer.

    • Add a solution of potassium cyanide in water to the flask. Caution: Cyanide is highly toxic. Handle with appropriate personal protective equipment and quench all waste with bleach.

    • Cool the mixture in an ice bath and add a solution of tetrahydro-4H-thiopyran-4-one in methanol dropwise.

    • Slowly add concentrated ammonium hydroxide to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-amino-tetrahydro-2H-thiopyran-4-carbonitrile.

    • The crude product can be purified by column chromatography on silica gel.

The intermediate aminonitrile is then reduced to the target primary amine.

  • Reaction Scheme:

    • The nitrile group of the intermediate is reduced to a primary amine, and the ketone is reduced to a hydroxyl group.

  • Materials:

    • 4-amino-tetrahydro-2H-thiopyran-4-carbonitrile (1 equivalent)

    • Lithium aluminum hydride (LiAlH₄) (excess, e.g., 3-4 equivalents) or Hydrogen gas with Raney Nickel catalyst.

    • Anhydrous tetrahydrofuran (THF) or ethanol for catalytic hydrogenation.

    • Sodium sulfate solution (for workup with LiAlH₄)

    • Deionized water

  • Procedure (using LiAlH₄):

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the 4-amino-tetrahydro-2H-thiopyran-4-carbonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC or LC-MS.

    • Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

    • Further purification can be achieved by recrystallization or column chromatography.

Part II: Derivatization via N-Acylation

The primary amine of this compound is a key handle for derivatization. N-acylation is a fundamental transformation to introduce various functional groups.

  • Materials:

    • This compound (1 equivalent)

    • Acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

    • A suitable base (e.g., triethylamine, pyridine) (1.5 equivalents)

    • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Procedure:

    • Dissolve this compound and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add the acid chloride or anhydride dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting amide by column chromatography or recrystallization.

Part III: Biological Evaluation Protocols

Given the intended application of this scaffold in CNS disorders, particularly epilepsy and neuropathic pain, the following in vivo assays are recommended for evaluating the biological activity of its derivatives.

The MES test is a well-validated model for generalized tonic-clonic seizures and is effective at identifying compounds that prevent seizure spread.[6][9][10][11]

  • Animal Model: Male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley).

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.

  • Procedure:

    • Administer the test compound or vehicle control to groups of animals via an appropriate route (e.g., intraperitoneal or oral).

    • At the time of peak effect of the compound, apply a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of each animal.[6]

    • Deliver an alternating current stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds for mice) via the corneal electrodes.[6]

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure. Abolition of this response is considered protection.[6]

    • Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀) using probit analysis.

Data Presentation: MES Test Results

CompoundDose (mg/kg)Route of Administration% ProtectionED₅₀ (mg/kg)
Vehicle-i.p.0-
Test Cpd 110i.p.2515.5
20i.p.60
30i.p.90
Positive CtrlXi.p.100Y

The PTZ model is used to induce clonic seizures and is thought to mimic absence and/or myoclonic epilepsy.[5][12][13][14] It is particularly useful for identifying compounds that act on the GABAergic system.

  • Animal Model: Male mice or rats.

  • Procedure:

    • Administer the test compound or vehicle control to groups of animals.

    • At the time of peak effect, administer a subcutaneous or intraperitoneal injection of PTZ (e.g., 30-35 mg/kg for kindling protocols in mice).[14]

    • Immediately place the animal in an observation chamber and record seizure activity for 30 minutes.

    • Score the seizure severity using a standardized scale (e.g., a modified Racine scale).

    • The endpoint can be the prevention of generalized clonic-tonic seizures or a significant reduction in the mean seizure score compared to the vehicle control group.

G start Synthesized Derivative admin Compound Administration (i.p. or p.o.) start->admin mes MES Test (Tonic-Clonic Seizure Model) admin->mes ptz PTZ Test (Clonic Seizure Model) admin->ptz observe_mes Observe for Tonic Hindlimb Extension mes->observe_mes observe_ptz Observe and Score Seizure Severity ptz->observe_ptz data Data Analysis (ED50, Seizure Score) observe_mes->data observe_ptz->data

Caption: Workflow for preclinical anticonvulsant evaluation.

The formalin test induces a biphasic nociceptive response and is a valuable model for both acute and inflammatory/neuropathic pain.[2][15][16][17] The second phase is particularly relevant for assessing efficacy against central sensitization, a key mechanism in neuropathic pain.[15][17]

  • Animal Model: Male mice or rats.

  • Procedure:

    • Administer the test compound or vehicle control to groups of animals.

    • At the time of peak effect, inject a dilute formalin solution (e.g., 2.5-5%) into the plantar surface of one hind paw.[17][18]

    • Immediately place the animal in a clear observation chamber.

    • Record the amount of time the animal spends licking, biting, or flinching the injected paw.

    • Observations are typically divided into two phases: Phase 1 (0-10 minutes after injection, representing direct nociceptor activation) and Phase 2 (15-60 minutes after injection, representing inflammatory pain and central sensitization).[17]

    • A significant reduction in the duration of nociceptive behaviors in Phase 2 indicates potential efficacy against neuropathic pain.

Conclusion and Future Perspectives

This compound represents a powerful and versatile building block for the modern medicinal chemist. Its unique spirocyclic structure provides a rigid framework to build novel compounds with improved metabolic stability and target selectivity, particularly for challenging CNS targets. The protocols outlined in this guide provide a comprehensive framework for the synthesis, derivatization, and biological evaluation of compounds derived from this promising scaffold. Future work in this area will likely focus on the development of enantioselective syntheses to explore the stereochemical requirements for biological activity and the elaboration of this scaffold into novel, patentable chemical matter for a range of therapeutic indications.

References

Synthesis of 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol, a key building block in medicinal chemistry. The synthesis is a two-step process commencing with the readily available tetrahydro-4H-thiopyran-4-one. The protocol first outlines the formation of the cyanohydrin intermediate, 4-cyanotetrahydro-2H-thiopyran-4-ol, followed by its reduction to the target primary amine. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and characterization data to ensure reproducible and efficient synthesis.

Introduction

This compound is a valuable heterocyclic compound incorporating both a primary amine and a tertiary alcohol within a thiopyran scaffold. This unique combination of functional groups makes it a crucial intermediate in the synthesis of a variety of pharmaceutical agents, particularly those targeting the central nervous system (CNS).[1] The constrained cyclic structure can enhance metabolic stability and improve selectivity for biological targets. This document details a reliable and scalable laboratory procedure for the preparation of this important synthetic intermediate.

Overall Synthetic Workflow

The synthesis of this compound is achieved through a two-step sequence starting from tetrahydro-4H-thiopyran-4-one. The first step is the formation of a cyanohydrin, which introduces the required aminomethyl precursor. The second step involves the reduction of the nitrile group to the primary amine.

Synthesis_Workflow start Tetrahydro-4H-thiopyran-4-one intermediate 4-Cyanotetrahydro-2H-thiopyran-4-ol start->intermediate Step 1: Cyanohydrin Formation final_product This compound intermediate->final_product Step 2: Nitrile Reduction

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 4-Cyanotetrahydro-2H-thiopyran-4-ol (Intermediate)

This step involves the nucleophilic addition of a cyanide ion to the carbonyl group of tetrahydro-4H-thiopyran-4-one. The reaction is typically base-catalyzed to generate the cyanide nucleophile.[2]

Materials and Reagents:

Reagent/MaterialGradeSupplier
Tetrahydro-4H-thiopyran-4-one≥98%Commercially Available
Sodium Cyanide (NaCN)Reagent GradeCommercially Available
Acetic AcidGlacialCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
WaterDeionizedLaboratory Supply
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available

Procedure:

  • To a solution of tetrahydro-4H-thiopyran-4-one (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add sodium cyanide (1.1 eq.) at 0 °C under an inert atmosphere.

  • Slowly add a solution of acetic acid (1.2 eq.) in the reaction solvent to the mixture while maintaining the temperature at 0 °C. The addition of acid facilitates the in-situ generation of hydrocyanic acid (HCN).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by carefully adding water.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-cyanotetrahydro-2H-thiopyran-4-ol, which can be used in the next step without further purification or purified by column chromatography on silica gel.

Mechanism of Cyanohydrin Formation:

The reaction proceeds via the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of the thiopyranone. The resulting tetrahedral intermediate is then protonated to yield the cyanohydrin.

Cyanohydrin_Mechanism cluster_0 Mechanism of Cyanohydrin Formation Ketone Tetrahydro-4H-thiopyran-4-one Intermediate Tetrahedral Intermediate Ketone->Intermediate + ⁻CN Cyanide ⁻CN Product 4-Cyanotetrahydro-2H-thiopyran-4-ol Intermediate->Product + HCN HCN HCN Regenerated_Cyanide ⁻CN

Caption: Mechanism of the nucleophilic addition of cyanide to form the cyanohydrin.

Part 2: Synthesis of this compound (Final Product)

This step involves the reduction of the nitrile group of the cyanohydrin intermediate to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Cyanotetrahydro-2H-thiopyran-4-olAs synthesized in Part 1-
Lithium Aluminum Hydride (LiAlH₄)1.0 M solution in THFCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
WaterDeionizedLaboratory Supply
Sodium Hydroxide (NaOH)15% aqueous solutionLaboratory Supply
Diethyl EtherAnhydrousCommercially Available
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available

Procedure:

  • Dissolve the crude or purified 4-cyanotetrahydro-2H-thiopyran-4-ol (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (2.0-3.0 eq.) to the reaction mixture. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature for 1 hour, which should produce a granular precipitate.

  • Filter the precipitate through a pad of celite and wash the filter cake thoroughly with THF or diethyl ether.

  • Combine the filtrate and the washings, and concentrate under reduced pressure to afford the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by crystallization to yield the pure product.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
Appearance White to off-white solid
Molecular Formula C₆H₁₃NOS
Molecular Weight 147.24 g/mol
¹H NMR Consistent with the structure, showing signals for the thiopyran ring protons and the aminomethyl protons.
¹³C NMR Consistent with the structure, showing the expected number of carbon signals.
Mass Spectrometry (MS) [M+H]⁺ at m/z = 148.08
Purity (by HPLC) ≥98%

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following these detailed steps, researchers can successfully prepare this valuable intermediate for use in various drug discovery and development programs. The straightforward two-step synthesis from a commercially available starting material makes this protocol amenable to both small-scale and larger-scale preparations.

References

  • MySkinRecipes. This compound. Available at: [Link]

  • Ward, D. E., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. Synthesis, 2007(10), 1584-1586. Available at: [Link]

  • Organic Chemistry Tutor. (2024). Cyanohydrin Formation and Reactions. YouTube. Available at: [Link] (Note: A generic YouTube link is provided as a placeholder for a relevant educational video on the topic).

  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Available at: [Link]

  • LibreTexts Chemistry. (2023). 19.6: Nucleophilic Addition of HCN: Cyanohydrin Formation. Available at: [Link]

  • PubChem. (n.d.). 4-Aminomethyltetrahydropyran. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.

Sources

Application of 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis, strategic applications, and biological evaluation of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol , a compelling saturated heterocyclic scaffold for contemporary drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the rationale behind its use, offers detailed experimental protocols, and contextualizes its potential within modern therapeutic development paradigms.

Introduction: The Strategic Value of Saturated Heterocycles

In the quest for novel therapeutics with improved efficacy and safety profiles, medicinal chemistry has increasingly pivoted towards molecules with greater three-dimensionality. Saturated heterocyclic scaffolds, such as the tetrahydrothiopyran core, are central to this effort.[1] Unlike their flat, aromatic counterparts, these structures offer distinct advantages, including enhanced aqueous solubility, improved metabolic stability, and the ability to present pharmacophoric elements in well-defined spatial orientations.[1][2]

The subject of this guide, this compound (CAS 879514-92-8), is a bifunctional building block that embodies these desirable characteristics. Its rigid, sp³-rich framework, combined with the primary amine and tertiary alcohol functional groups, provides a versatile platform for constructing novel chemical entities with finely tuned pharmacological properties.[3] This molecule is particularly noted for its application as a key intermediate in the synthesis of agents targeting the central nervous system (CNS), including treatments for epilepsy, neuropathic pain, and anxiety.[3]

Molecular Specifications
PropertyValue
IUPAC Name This compound
CAS Number 879514-92-8
Molecular Formula C₆H₁₃NOS
Molecular Weight 147.24 g/mol
Appearance White to off-white powder
Storage 2-8°C, under inert gas, protected from light

Part 1: Strategic Applications in Drug Design

The utility of this compound in drug discovery can be understood through two primary strategic lenses: its role as a constrained scaffold and its function as a bioisosteric replacement.

A Constrained Scaffold for CNS-Active Agents

The development of drugs targeting the CNS is fraught with challenges, primarily the need to cross the blood-brain barrier and achieve high target selectivity. The lipophilic yet polar nature of the tetrahydrothiopyran ring, combined with its conformational rigidity, makes it an attractive scaffold for CNS drug candidates.[4] The defined three-dimensional structure can lead to more specific and higher-affinity interactions with complex biological targets like ion channels and G protein-coupled receptors (GPCRs).

The presence of both a primary amine and a tertiary alcohol on the same quaternary center provides two orthogonal vectors for chemical modification. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

cluster_0 Drug Discovery Workflow Scaffold 4-(Aminomethyl)tetrahydro- 2H-thiopyran-4-ol Amine_Mod Amine Derivatization (Amides, Sulfonamides, etc.) Scaffold->Amine_Mod R-NH₂ Alcohol_Mod Alcohol Derivatization (Ethers, Esters) Scaffold->Alcohol_Mod R-OH Library Focused Compound Library Amine_Mod->Library Alcohol_Mod->Library Screening HTS & Biological Assays (e.g., CNS Targets) Library->Screening SAR SAR & Lead Optimization Screening->SAR Candidate Preclinical Candidate SAR->Candidate

Figure 1: Drug discovery workflow using the target scaffold.
Bioisosteric Replacement: The Thio- for Oxo-Advantage

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of lead optimization.[5] The this compound scaffold can be considered a bioisostere of its oxygen analog, 4-(aminomethyl)tetrahydro-2H-pyran-4-ol. While structurally similar, the substitution of oxygen with sulfur can profoundly influence a molecule's properties:

  • Lipophilicity: Sulfur is generally more lipophilic than oxygen, which can enhance membrane permeability and blood-brain barrier penetration.

  • Metabolic Stability: The C-S bond can be more resistant to metabolic cleavage than the C-O bond in certain enzymatic environments.

  • Target Interactions: The larger size and different electronic properties of the sulfur atom can lead to altered binding interactions, potentially improving potency or selectivity.[6]

A notable example involves the oxygen analog, 4-(aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride, which has been investigated as an inhibitor of mTOR kinase and phosphodiesterase 10A (PDE10A) . By employing the thiopyran analog, researchers can explore whether the thio-for-oxo substitution offers a superior pharmacological profile for these or related targets.

Part 2: Synthetic Protocols

Protocol 1: Synthesis of this compound

This multi-step synthesis involves a Strecker-type reaction followed by nitrile reduction.

Step A: Synthesis of 4-amino-4-cyanotetrahydro-2H-thiopyran

  • Reaction Setup: In a sealed pressure vessel, charge tetrahydro-4H-thiopyran-4-one (1 equivalent), ammonium chloride (1.5 equivalents), and a 7M solution of ammonia in methanol.

  • Addition of Cyanide: Add sodium cyanide (1.5 equivalents) portion-wise to the stirred suspension.

  • Reaction: Seal the vessel and heat the mixture to 60°C for 24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Partition the residue between water and dichloromethane. Extract the aqueous layer twice more with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude α-aminonitrile, which can often be used in the next step without further purification.

Step B: Reduction of the Nitrile to the Primary Amine

  • Catalyst Preparation: In a separate flask, prepare a slurry of Raney Nickel (approx. 0.2 equivalents by weight) in ethanol.

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the crude 4-amino-4-cyanotetrahydro-2H-thiopyran from Step A in a 7M solution of ammonia in methanol. Carefully add the Raney Nickel slurry.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi. Heat the reaction to 50°C and stir vigorously for 12-18 hours.

  • Work-up: After cooling and venting the hydrogen, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Purification: Concentrate the combined filtrate under reduced pressure. The resulting residue can be purified by silica gel chromatography or crystallization to afford the final product, this compound.

Causality Note: The use of ammonia in both steps is crucial. In the Strecker synthesis, it forms the imine intermediate. In the hydrogenation, it suppresses the formation of secondary amine byproducts. Raney Nickel is an effective and cost-efficient catalyst for nitrile reduction under these conditions.

Part 3: Biological Evaluation Protocols

Given the potential applications of this scaffold in CNS disorders and as a bioisostere for mTOR/PDE10A inhibitors, the following protocols provide a framework for its biological characterization.

Protocol 2: In Vitro mTOR Kinase Inhibition Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for screening kinase inhibitors.

Materials:

  • Recombinant active mTOR enzyme

  • GFP-tagged 4E-BP1 (substrate)

  • Terbium-labeled anti-phospho-4E-BP1 (Thr46) antibody

  • ATP, MgCl₂, DTT, and kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • 384-well low-volume plates

Procedure:

  • Compound Plating: Dispense test compounds and controls (e.g., a known mTOR inhibitor like Wortmannin and DMSO as a vehicle control) into the 384-well plate.

  • Enzyme/Substrate Addition: Prepare a master mix containing the mTOR enzyme and GFP-4E-BP1 substrate in kinase assay buffer. Add this mix to all wells.

  • Initiation of Reaction: Prepare an ATP solution in kinase buffer containing MgCl₂. Add this solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction by adding a detection mix containing EDTA and the terbium-labeled anti-phospho-4E-BP1 antibody.

  • Reading: After a further 60-minute incubation at room temperature to allow for antibody binding, read the plate on a TR-FRET-capable plate reader (ex: 340 nm, em: 495 nm for Terbium and 520 nm for GFP).

  • Data Analysis: Calculate the TR-FRET ratio (520 nm/495 nm). Inhibition is observed as a decrease in the ratio. Determine IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration.[7]

mTOR mTOR Kinase Phosphorylation Phosphorylation mTOR->Phosphorylation Substrate GFP-4E-BP1 Substrate->Phosphorylation ATP ATP ATP->Phosphorylation Inhibitor Thiopyran Derivative Inhibitor->mTOR Inhibition pSubstrate Phospho-GFP-4E-BP1 Phosphorylation->pSubstrate FRET TR-FRET Signal pSubstrate->FRET Antibody Tb-anti-p4E-BP1 Antibody->FRET

Figure 2: mTOR TR-FRET assay principle.
Protocol 3: PDE10A Inhibition Assay (Fluorescence Polarization)

This protocol outlines a competitive fluorescence polarization (FP) assay to screen for inhibitors of PDE10A.[8]

Materials:

  • Recombinant PDE10A enzyme

  • Fluorescently labeled cAMP or cGMP tracer

  • PDE assay buffer

  • A known PDE10A inhibitor (e.g., papaverine) for positive control

  • Test compounds (dissolved in DMSO)

  • Black, low-volume 384-well plates

Procedure:

  • Compound Plating: Add 5 µL of diluted test compounds or controls (DMSO for low polarization, papaverine for high polarization reference) to the wells.

  • Enzyme Addition: Add 10 µL of diluted PDE10A enzyme solution to each well and mix gently.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Tracer Addition: Add 5 µL of the fluorescent tracer solution to each well.

  • Final Incubation: Incubate for an additional 30-60 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: An inhibitor will compete with the tracer for binding to PDE10A, resulting in a decrease in the FP signal. Calculate IC₅₀ values from the dose-response curve.[8][9]

Conclusion

This compound represents a strategically valuable building block in drug discovery. Its sp³-rich, conformationally constrained structure is well-suited for the design of CNS-active agents, while its role as a bioisostere for the analogous tetrahydropyran opens up avenues for fine-tuning the properties of existing pharmacophores. The synthetic and biological protocols provided herein offer a robust starting point for researchers aiming to leverage the unique attributes of this scaffold in their drug discovery programs. The continued exploration of such saturated heterocycles is poised to yield the next generation of therapeutics with enhanced efficacy and safety.

References

  • Ahmed, S. A., et al. (2025). A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. Journal of Pharma Insights and Research, 03(05), 394-402. Available at: [Link]

  • Foley, D. J., Nelson, A. S., & Marsden, S. P. (2016). New Chemistry to Drive Molecular Discovery: Fit for Purpose?. Chemistry–A European Journal, 22(24), 8086-8098. Available at: [Link]

  • Various Authors. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. Available at: [Link]

  • BPS Bioscience. (2025). PDE10A (Mouse) Assay Kit. Available at: [Link]

  • Various Authors. (2025). Searching Heterocyclic Scaffolds Used to Treat Alzheimer's Disease: A Review. Current Drug Research Reviews, 17(2), 266-281. Available at: [Link]

  • ChemBK. (2024). 4-(aminomethyl)-4-thianol. Available at: [Link]

  • Sapra, R., Patel, D., & Meshram, D. (2020). A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. Journal of Medicinal and Chemical Sciences, 3(1), 71-78. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • ResearchGate. (2025). Scheme 51. Synthesis of Thiopyrane. Available at: [Link]

  • Journal of Pharma Insights and Research. (2025). A Review on the Role of Heterocyclic Scaffolds in Drug Discovery. Available at: [Link]

  • Ghosh, A. K., & Anderson, D. D. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 3(9), 1181–1197. Available at: [Link]

  • Shvarts, A., & Foley, A. G. (2012). Polycyclic cage structures as lipophilic scaffolds for neuroactive drugs. Chemistry & biodiversity, 9(9), 1754–1775. Available at: [Link]

  • ResearchGate. (n.d.). Collection of biologically active compounds similar to scaffold 1.... Available at: [Link]

  • Lindsley, C. W., et al. (2017). Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype. Bioorganic & medicinal chemistry letters, 27(15), 3567–3571. Available at: [Link]

  • PubChem. (n.d.). 4-Aminomethyltetrahydropyran. National Center for Biotechnology Information. Available at: [Link]

  • Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of medicinal chemistry, 26(7), 986–993. Available at: [Link]

  • Ward, D. E., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2 H -thiopyran. Synthesis, 2007(10), 1584-1586. Available at: [Link]

  • Goldmann, S., et al. (1990). Synthesis, pharmacological effects, and conformation of 4,4-disubstituted 1,4-dihydropyridines. Journal of medicinal chemistry, 33(5), 1413–1418. Available at: [Link]

  • ResearchGate. (n.d.). U.S. FDA approved commercially available drugs containing tetrahydropyran skeleton.... Available at: [Link]

  • Various Authors. (2019). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Chemistry of Heterocyclic Compounds, 55(1), 1-15. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Available at: [Link]

  • SlidePlayer. (2012). Application of Bioisosteres in Drug Design. Available at: [Link]

Sources

"experimental procedure for derivatizing 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Selective Derivatization of 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the experimental procedures for the selective derivatization of the primary amine in this compound, a key intermediate in the synthesis of pharmaceuticals, particularly for central nervous system (CNS) agents.[1] The inherent reactivity difference between the nucleophilic primary amine and the sterically hindered tertiary alcohol allows for highly selective modification. This document provides two robust, field-proven protocols for N-acylation (amide formation) and N-sulfonylation (sulfonamide formation). We will delve into the causality behind experimental choices, provide step-by-step methodologies, and outline procedures for reaction monitoring, purification, and characterization, ensuring scientific integrity and reproducibility for researchers in drug discovery and organic synthesis.

Introduction: Rationale and Strategic Considerations

This compound is a valuable building block in medicinal chemistry.[1] Its thiopyran scaffold offers metabolic stability, while the primary amine and tertiary alcohol functional groups provide vectors for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. Derivatization of the primary amine is a common strategy to introduce a wide array of functional groups, transforming the core scaffold into a library of novel chemical entities for drug development.

The key to successfully derivatizing this molecule lies in exploiting the differential reactivity of its functional groups. The primary amine is a potent nucleophile, readily attacking electrophilic centers. In contrast, the tertiary alcohol is a poor nucleophile due to steric hindrance and is less acidic than primary or secondary alcohols. Therefore, under controlled, non-forcing conditions, electrophilic reagents will react selectively with the amine. This guide focuses on two of the most fundamental and widely used derivatization reactions for primary amines: acylation and sulfonylation.[2][3]

Core Chemical Principles: Amine vs. Tertiary Alcohol Reactivity

The experimental design hinges on the selective reaction at the nitrogen atom.

  • N-Derivatization (Favored): The lone pair of electrons on the primary amine is readily available for nucleophilic attack on electrophilic carbonyl carbons (of acyl halides/anhydrides) or sulfur atoms (of sulfonyl chlorides). These reactions are typically fast and can be performed under mild conditions, often at 0 °C to room temperature.[4][5]

  • O-Derivatization (Disfavored): The tertiary alcohol is sterically encumbered, making it difficult for electrophiles to access the oxygen atom. Furthermore, its derivatization, for instance into a silyl ether, generally requires specific and more forcing conditions, such as using highly reactive silylating agents (e.g., triflates) or performing the reaction at elevated temperatures.[6] Protection of the amine would typically be required before attempting to derivatize the alcohol.

This inherent selectivity allows for clean, high-yielding derivatization of the amine without the need for protecting the alcohol group, simplifying the synthetic workflow.

Experimental Protocols

The following protocols are designed as robust starting points and should be optimized for specific substrates and scales. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: N-Acylation via Acid Chloride (Amide Synthesis)

This protocol describes the formation of an amide bond using an acid chloride under Schotten-Baumann-like conditions.[5] The base neutralizes the HCl byproduct generated during the reaction.

Reaction Scheme: N-Acylation

Caption: General scheme for the N-acylation of the starting material.

Materials and Reagents

Reagent/MaterialPurposeTypical GradeSupplier Example
This compoundStarting Material>98%Various
Acyl Chloride (e.g., Acetyl Chloride)ElectrophileReagentSigma-Aldrich
Triethylamine (Et₃N) or PyridineBase (HCl Scavenger)AnhydrousFisher Scientific
Dichloromethane (DCM) or THFReaction SolventAnhydrousVWR
Saturated Aqueous NH₄ClQuenching AgentACS GradeLabChem
Saturated Aqueous NaHCO₃Wash SolutionACS GradeJ.T. Baker
BrineWash SolutionACS Grade-
Anhydrous MgSO₄ or Na₂SO₄Drying AgentAnhydrousEMD Millipore
Silica GelStationary Phase for Chromatography60 Å, 230-400 meshSiliCycle
Ethyl Acetate / HexanesMobile Phase for ChromatographyHPLC GradeHoneywell

Step-by-Step Methodology

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.

    • Add the base (e.g., triethylamine, 1.2-1.5 eq). Using a slight excess ensures complete neutralization of the generated HCl.

    • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition:

    • In a separate syringe or dropping funnel, prepare a solution of the acyl chloride (1.1 eq) in a small amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes. A slow addition rate is crucial to control the reaction exotherm.

  • Reaction and Monitoring:

    • After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

    • Continue stirring for an additional 2-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4] A typical TLC mobile phase is 50-80% ethyl acetate in hexanes. The product amide will be less polar than the starting amine.

  • Workup and Extraction:

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3x).

    • Combine the organic layers and wash successively with saturated aqueous NaHCO₃ (to remove excess acid chloride) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[7][8]

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: N-Sulfonylation via Sulfonyl Chloride (Sulfonamide Synthesis)

This protocol details the synthesis of a sulfonamide, a common functional group in medicinal chemistry. The principles are similar to acylation, but sulfonyl chlorides are generally less reactive than acyl chlorides.

Reaction Scheme: N-Sulfonylation

Caption: General scheme for the N-sulfonylation of the starting material.

Materials and Reagents

Reagent/MaterialPurposeTypical GradeSupplier Example
This compoundStarting Material>98%Various
Sulfonyl Chloride (e.g., p-Toluenesulfonyl Chloride)ElectrophileReagentSigma-Aldrich
Pyridine or Triethylamine (Et₃N)Base (HCl Scavenger)AnhydrousFisher Scientific
Dichloromethane (DCM) or Acetonitrile (ACN)Reaction SolventAnhydrousVWR
1 M Aqueous HClWash SolutionACS GradeLabChem
Saturated Aqueous NaHCO₃Wash SolutionACS GradeJ.T. Baker
BrineWash SolutionACS Grade-
Anhydrous MgSO₄ or Na₂SO₄Drying AgentAnhydrousEMD Millipore
Silica GelStationary Phase for Chromatography60 Å, 230-400 meshSiliCycle
Ethyl Acetate / HexanesMobile Phase for ChromatographyHPLC GradeHoneywell

Step-by-Step Methodology

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or acetonitrile (~0.1 M).

    • Add the base (e.g., pyridine, 1.5-2.0 eq). Pyridine is often preferred for sulfonylation reactions.

    • Cool the mixture to 0 °C in an ice-water bath.

  • Reagent Addition:

    • Add the sulfonyl chloride (1.05-1.1 eq) portion-wise or as a solution in the reaction solvent. The slow addition helps prevent potential side reactions like di-sulfonylation, although this is less of a concern with a primary amine that is not already a sulfonamide.[4]

  • Reaction and Monitoring:

    • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-24 hours.

    • Monitor the reaction by TLC or LC-MS until completion.[9] The sulfonamide product will be significantly less polar than the starting amine.

  • Workup and Extraction:

    • Quench the reaction with water.

    • Transfer to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with 1 M HCl (to remove pyridine), followed by saturated aqueous NaHCO₃, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude sulfonamide by flash column chromatography on silica gel or by recrystallization.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Workflow Summary and Troubleshooting

The general experimental procedure is outlined below.

General Experimental Workflow

Setup Reaction Setup (Amine, Solvent, Base in Flask) Cooling Cool to 0 °C Setup->Cooling Addition Dropwise Addition of Electrophile (Acyl/Sulfonyl Chloride) Cooling->Addition Reaction Reaction Monitoring (TLC / LC-MS) Addition->Reaction Workup Aqueous Workup & Quench Reaction->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: A generalized workflow for the derivatization process.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Reaction is slow or incomplete 1. Reagents are not fresh/active. 2. Insufficient reaction time or temperature.1. Use freshly opened or purified reagents. 2. Allow the reaction to stir longer at room temperature or warm gently (e.g., to 40 °C).
Multiple spots on TLC (side products) 1. Presence of water hydrolyzing the electrophile. 2. Di-acylation/sulfonylation (unlikely but possible).1. Ensure all glassware is flame-dried and solvents are anhydrous.[9] 2. Use a smaller excess of the electrophile and maintain a low reaction temperature.
Difficult purification Product and starting material have similar polarity.1. Optimize the reaction to drive it to completion. 2. Try a different solvent system for chromatography or consider reversed-phase HPLC for highly polar compounds.[8][10]

Advanced Considerations: Orthogonal Strategies

For multi-step syntheses where the tertiary alcohol might interfere with subsequent reactions (e.g., under strongly acidic conditions), it may be necessary to protect it. A common strategy is the formation of a silyl ether.[11][12]

  • Protection: The alcohol can be protected using a reagent like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole in an aprotic solvent.[6] This would typically be done after derivatizing the amine, as the amine would react first with the silyl chloride.

  • Deprotection: Silyl ethers are stable to a wide range of conditions but can be easily removed using a fluoride source like tetra-n-butylammonium fluoride (TBAF) or under acidic conditions.[11][13] This orthogonality allows for selective deprotection without affecting the newly formed amide or sulfonamide bond.

Conclusion

The selective derivatization of the primary amine in this compound is a straightforward and high-yielding process when leveraging the intrinsic reactivity differences between the amine and the tertiary alcohol. The N-acylation and N-sulfonylation protocols provided herein are robust methods for generating diverse libraries of compounds for pharmaceutical research and development. Careful attention to anhydrous conditions and reaction monitoring are key to achieving clean conversions and simplifying purification.

References

  • Fiveable. Protection of Alcohols | Organic Chemistry Class Notes. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • LibreTexts Chemistry. 21.7: Chemistry of Amides. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • RSC Advances. A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions. [Link]

  • ResearchGate. Reaction of primary amine with OPA. [Link]

  • Wiley Online Library. Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. [Link]

  • National Center for Biotechnology Information. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]

  • LibreTexts Chemistry. 17.8: Protection of Alcohols. [Link]

  • OpenStax. 17.8 Protection of Alcohols. [Link]

  • Taylor & Francis Group. Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. [Link]

  • Google Patents.
  • ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). [Link]

  • Biotage. How should I purify a complex, polar, amide reaction mixture?. [Link]

  • ResearchGate. A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. [Link]

  • ACS Publications. Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. [Link]

  • LibreTexts Chemistry. Derivatization. [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • ResearchGate. For highly polar compound, how to do the purification?. [Link]

  • Semantic Scholar. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]

  • MySkinRecipes. This compound. [Link]

  • MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]

  • ResearchGate. Studies on the acylation of 4-(2-aminoethylthio)-7-nitrobenzofurazan: The role of bases in promoting the formation of fluorescent S-acyl derivatives through S-N Smiles rearrangement. [Link]

  • ResearchGate. Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -. [Link]

  • RongNa Biotechnology Co., Ltd. This compound. [Link]

Sources

Application & Protocol Guide: Evaluating 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Abstract

A chemical probe is a highly selective small molecule used to study and manipulate a specific protein or biological process.[1][2][3] The compound 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol is a heterocyclic building block available for chemical synthesis but is not an established chemical probe with known biological targets or applications.[4][5][6] This guide, therefore, serves not as a description of known use, but as a comprehensive framework for its evaluation. We provide the scientific rationale and detailed protocols for researchers to systematically assess this molecule's potential as a chemical probe, from initial characterization and target identification to cellular validation. This workflow is designed to build a complete evidence package to determine if the compound meets the rigorous criteria required of a high-quality chemical probe.[2][7][8]

Introduction: The Hallmarks of a Quality Chemical Probe

Before embarking on an experimental journey, it is critical to understand the destination. A high-quality chemical probe is defined by a stringent set of criteria designed to ensure that any observed biological effect can be confidently attributed to the modulation of a specific target.[1][7] These criteria are:

  • Potency & Target Engagement: The compound must interact with its target at a low concentration, typically with a biochemical potency (Kd or IC50) under 100 nM and demonstrate cellular target engagement at concentrations below 1 µM.[2][7][9]

  • Selectivity: The probe must exhibit high selectivity for its intended target over other related proteins, often defined as a >30-fold difference in potency against other members of the same protein family.[2][7]

  • Known Mechanism of Action (MoA): The probe's effect on the target (e.g., inhibition, activation, blocking an interaction) must be clearly understood.

  • Cellular Activity: The probe must be able to enter cells and engage its target in a physiological context, leading to a measurable downstream biological effect.[9]

  • Validated Controls: The experimental plan must include appropriate controls, most importantly a structurally similar but biologically inactive analog, to distinguish on-target effects from off-target or compound-specific artifacts.[2][10]

This guide will walk you through the experimental phases required to determine if this compound can meet these standards.

Phase 1: Foundational Assessment & Hypothesis Generation

The first phase involves characterizing the molecule and using its structure to form educated guesses about its potential biological targets.

Physicochemical Profiling

Before any biological assay, the fundamental properties of the compound must be established.

  • Purity: Confirm identity and purity (>95%) via LC-MS and ¹H NMR. Impurities can lead to misleading results.

  • Solubility: Determine the solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO). Poor solubility can cause compound aggregation, a common source of assay artifacts.[1]

  • Stability: Assess the compound's stability in assay buffers over time to ensure it does not degrade during the experiment.

Structural Analysis for Target Hypothesis

The structure of this compound contains several key features that can suggest potential protein families it might interact with.

  • Tetrahydrothiopyran Core: This sulfur-containing heterocycle is a bioisostere of piperidine and cyclohexane rings found in many bioactive molecules.

  • Primary Amine (-CH₂NH₂): This basic group can form salt bridges with acidic residues (Asp, Glu) in protein binding pockets. It is a common feature in ligands for GPCRs, ion channels, and certain enzymes.

  • Tertiary Alcohol (-OH): This polar group can act as a hydrogen bond donor and acceptor, contributing to binding affinity.

This analysis suggests that initial, broad phenotypic screens or screens against target families like GPCRs or aminotransferases could be fruitful starting points.

Phase 2: Unbiased Target Identification

If a target is not known, unbiased methods are required to identify which protein(s) the compound binds to in a complex biological sample. This is the most critical phase in validating a novel probe.

Workflow for Target Identification

The overall strategy involves using the compound to "fish" for its binding partners in a cell lysate, followed by identification using mass spectrometry.

G cluster_0 Probe Derivatization cluster_1 Affinity Capture cluster_2 Analysis cluster_3 Validation Compound 4-(aminomethyl)tetrahydro- 2H-thiopyran-4-ol Derivatize Synthesize Affinity Probe (e.g., add Biotin linker) Compound->Derivatize Incubate Incubate Lysate with Biotinylated Probe Derivatize->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Capture Capture on Streptavidin Beads Incubate->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Identify Identify Enriched Proteins (Potential Targets) MS->Identify CETSA Orthogonal Validation (e.g., CETSA) Identify->CETSA

Caption: Workflow for Affinity-Based Target Identification.

Protocol 1: Affinity-Based Protein Profiling (ABPP)

This technique uses a modified version of the probe to isolate its binding partners.[11][12][13]

Objective: To identify proteins that directly bind to this compound.

Materials:

  • Biotinylated derivative of the probe.

  • Parent (unmodified) probe for competition.

  • Cell line of interest (e.g., HEK293T, HeLa).

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

  • Streptavidin-coated magnetic beads.

  • Wash buffers (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

Procedure:

  • Probe Synthesis: Synthesize a derivative of the probe with a linker arm terminating in a biotin tag. The linker should be attached to a position that structural analysis suggests is not critical for binding.

  • Cell Lysis: Culture and harvest cells. Lyse cells on ice using lysis buffer and clarify the lysate by centrifugation to remove insoluble debris.

  • Protein Quantification: Determine the total protein concentration of the lysate (e.g., using a BCA assay).

  • Incubation: Aliquot equal amounts of protein lysate into three tubes:

    • Test: Add the biotinylated probe.

    • Competition Control: Add a 100-fold excess of the parent (unmodified) probe first, incubate for 1 hour, then add the biotinylated probe.

    • Bead Control: Add no probe.

  • Affinity Capture: Add streptavidin beads to each tube and incubate with rotation to allow the biotinylated probe (and its bound proteins) to bind to the beads.

  • Washing: Pellet the beads and wash extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Run the eluates on an SDS-PAGE gel, excise the entire lane, and submit for in-gel digestion followed by LC-MS/MS analysis to identify the proteins.

  • Data Interpretation: True targets should be highly enriched in the "Test" sample compared to both the "Competition Control" and "Bead Control" samples.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is an invaluable orthogonal method to confirm target engagement in a cellular environment without modifying the compound.[14][15][16][17] The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound.[17][18]

Objective: To confirm that the probe binds to and stabilizes a putative target protein in intact cells or cell lysate.

Materials:

  • This compound.

  • Cell line expressing the target protein.

  • PBS and lysis buffer.

  • Antibody specific to the putative target protein for Western blotting.

Procedure:

  • Cell Treatment: Treat cultured cells with the probe at a desired concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO).

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant, which contains the soluble, stabilized protein fraction. Analyze the amount of the target protein in the supernatant by Western blot.

  • Data Analysis: Plot the band intensity (soluble protein) against temperature. A shift in the melting curve to a higher temperature in the probe-treated sample compared to the vehicle control confirms target engagement.[16]

Phase 3: Quantifying Interaction and Selectivity

Once a primary target is identified and confirmed, the interaction must be precisely quantified.

Biophysical Characterization

Label-free biophysical methods provide direct measurement of binding affinity (Kd) and thermodynamics.[19][20]

  • Surface Plasmon Resonance (SPR): SPR measures the binding of an analyte (the probe) to a ligand (the target protein, immobilized on a sensor chip) in real-time.[21][22][23][24][25] This technique provides kinetic data (on-rate, off-rate) and the equilibrium dissociation constant (Kd).

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[19][20][26][27][28] It provides the Kd, binding stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) in a single experiment.[19][20]

Technique Principle Key Outputs Typical Protein Conc. Typical Probe Conc.
SPR Change in refractive index upon binding to a sensor surface.[24]k_on, k_off, K_dImmobilized on chipTitrated (nM to µM range)
ITC Measures heat change upon binding in solution.[20]K_d, n, ΔH, ΔS5-50 µM in cell50-500 µM in syringe
Selectivity Profiling

A crucial step is to demonstrate that the probe binds selectively to its target and not broadly to many other proteins, especially those that are structurally related.

Protocol 3: Broad Panel Screening

Objective: To assess the selectivity of the probe against a wide range of potential off-targets.

Procedure:

  • Target Family Screening: If the identified target is a member of a large family (e.g., a kinase, GPCR, or protease), submit the compound for screening against a commercially available panel (e.g., the DiscoverX KINOMEscan™, Eurofins SafetyScreen).

  • Data Analysis: The results are typically reported as % inhibition at a fixed compound concentration (e.g., 1 µM or 10 µM).

  • Interpretation: A high-quality probe should show potent activity against the primary target and significantly weaker activity (>30-fold) against other panel members. Any potent off-targets must be noted as they can confound experimental interpretation.

Phase 4: Cellular Validation and Application

The final phase is to demonstrate that the probe works in a living system and can be used to interrogate the biology of its target.

Protocol 4: In-Cell Target Engagement using NanoBRET™

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to quantify compound binding to a target protein within intact, living cells.[29][30][31][32][33]

Objective: To measure the apparent affinity of the probe for its target in live cells.

Principle: The target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds the target is added to the cells. When the tracer binds, energy is transferred from the luciferase to the tracer, generating a BRET signal. The test compound competes with the tracer for binding, causing a dose-dependent decrease in the BRET signal.[30]

Procedure (General):

  • Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding the target-NanoLuc® fusion protein.

  • Assay Setup: Seed the transfected cells into a multi-well assay plate.

  • Compound Addition: Add the probe across a range of concentrations (e.g., 11-point serial dilution).

  • Tracer & Substrate Addition: Add the specific NanoBRET® fluorescent tracer and the NanoLuc® substrate to the wells.[31]

  • Signal Detection: Read the plate on a luminometer capable of detecting both the donor (luciferase) and acceptor (tracer) emission wavelengths.

  • Data Analysis: Calculate the BRET ratio. Plot the ratio against the probe concentration and fit to a dose-response curve to determine the intracellular IC50, which reflects the probe's affinity in a cellular context.

Logic of Cellular Validation

G cluster_0 Cellular System cluster_1 Probe Chemical Probe TargetEngagement Confirm Target Engagement (e.g., NanoBRET, CETSA) Probe->TargetEngagement InactiveControl Inactive Control (Structurally Similar) InactiveControl->TargetEngagement No Engagement PathwayModulation Measure Downstream Pathway Marker (e.g., Western Blot) TargetEngagement->PathwayModulation Causes change Phenotype Observe Cellular Phenotype (e.g., Apoptosis, Proliferation) PathwayModulation->Phenotype Leads to Conclusion On-Target Effect Validated Phenotype->Conclusion

Caption: Validating On-Target Effects in Cellular Assays.

Conclusion: A Go/No-Go Decision

By following this comprehensive evaluation workflow, a researcher can build a robust data package for this compound. This evidence will allow for a clear, data-driven decision on whether the compound qualifies as a high-quality chemical probe. If it meets the criteria of potency, selectivity, and demonstrated on-target cellular mechanism, it can be a valuable tool for the scientific community to explore new avenues of biology. If it fails, particularly on selectivity, it should be flagged as an unsuitable tool to avoid generating misleading biological data.[7]

References

  • Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology (EFMC). [Link]

  • Isothermal Titration Calorimetry (ITC). Protocols.io. [Link]

  • Biacore SPR for small-molecule discovery. Cytiva. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. [Link]

  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. ACS Publications. [Link]

  • Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). BioNavis. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • Large and Small Molecule Screening by SPR. Bio-Rad. [Link]

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. National Center for Biotechnology Information. [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Publications. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions, Harvard Medical School. [Link]

  • Best Practices: Chemical Probes Webinar. YouTube. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • Characterization of novel chemical biology probes for CK1. ResearchGate. [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]

  • The era of high-quality chemical probes. National Center for Biotechnology Information. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Definitions, criteria and guidelines. Chemical Probes Portal. [Link]

  • Chemical probes and drug leads from advances in synthetic planning and methodology. National Center for Biotechnology Information. [Link]

  • Dos and Don'ts of Chemical Probes. ResearchGate. [Link]

  • Affinity Mass Spectrometry: Strategies for Proteome Profiling. University of Washington. [Link]

  • Multiplexed protein profiling by sequential affinity capture. National Center for Biotechnology Information. [Link]

  • Development and Characterization of Small Molecule Chemical Probes for Alzheimer's Disease‐associated Human RNA Helicases. ResearchGate. [Link]

  • The Chemical Probes Portal, an expert review-based public resource to empower chemical probe assessment, selection and use. Nucleic Acids Research, Oxford Academic. [Link]

  • Development of Novel Chemical Probes to Facilitate the Qualitative and Quantitative Analysis of Biomolecules Enabled by Mass Spectrometry. Google Books.
  • Tandem Affinity Purification of Protein Complexes from Eukaryotic Cells. JoVE. [Link]

  • Affinity Chromatography. G-Biosciences. [Link]

  • This compound. MySkinRecipes. [Link]

  • This compound. RongNa Biotechnology Co., Ltd. [Link]

  • The activities of drug inactive ingredients on biological targets. Science. [Link]

  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. National Center for Biotechnology Information. [Link]

  • Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. MDPI. [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Accurate Quantification of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated analytical method for the quantification of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol, a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system (CNS).[1] Given its lack of a strong UV chromophore, a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method was developed. The protocol herein provides a complete workflow, from sample preparation to instrument parameters and a comprehensive validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry who require accurate and reliable quantification of this compound.

Introduction and Scientific Rationale

This compound (Molecular Formula: C₆H₁₃NOS, Molecular Weight: 147.24 g/mol ) is a heterocyclic building block containing a primary amine and a tertiary alcohol functional group.[1][4] Its constrained ring system and functional groups make it a valuable intermediate for developing metabolically stable and selective neuroactive drugs.[1] Accurate quantification of this intermediate is paramount during drug development for several reasons:

  • Process Monitoring: To track reaction kinetics and optimize the yield and purity of the synthetic process.

  • Quality Control: To ensure the identity and purity of the intermediate before its use in subsequent Good Manufacturing Practice (GMP) production steps.

  • Stability Studies: To assess the degradation of the compound under various storage conditions.

The molecular structure of this compound lacks a significant chromophore, rendering traditional HPLC-UV analysis insensitive and non-specific. Therefore, a mass spectrometry-based detection method is the logical choice. LC-MS/MS offers superior selectivity by monitoring specific precursor-to-product ion transitions and exceptional sensitivity, allowing for quantification at very low levels. The primary amine group is readily protonated, making it an ideal candidate for positive-mode Electrospray Ionization (ESI).

This guide details a reversed-phase LC-MS/MS method developed for this purpose and outlines the validation protocols required to ensure the method is fit for its intended use, adhering to stringent pharmaceutical industry standards.[5][6]

Proposed Analytical Workflow: LC-MS/MS

The overall analytical workflow is designed for efficiency and robustness, moving from sample and standard preparation through to chromatographic separation, mass spectrometric detection, and final data analysis.

LCMSMS_Workflow cluster_Prep 1. Preparation cluster_Analysis 2. Instrumental Analysis cluster_Data 3. Data Processing Prep_Standard Standard Preparation (Stock & Working Solutions) HPLC HPLC Separation (Reversed-Phase C18) Prep_Standard->HPLC Inject Prep_Sample Sample Preparation (Dissolution & Dilution) Prep_Sample->HPLC Inject MSMS MS/MS Detection (ESI+, MRM Mode) HPLC->MSMS Eluent Integration Peak Integration MSMS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: High-level workflow for the quantification of the target analyte.

Materials and Reagents
  • Reference Standard: this compound (Purity ≥98%)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (≥18.2 MΩ·cm)

  • Additives: Formic Acid (LC-MS Grade, ≥99%)

  • Glassware: Class A volumetric flasks and pipettes

  • Vials: 2 mL amber glass autosampler vials with PTFE septa

Standard and Sample Preparation Protocol

Causality: Accurate preparation of standards is the foundation of quantitative analysis. A stock solution is prepared in a strong solvent (Methanol) to ensure complete dissolution, while working standards are diluted in a solvent matching the initial mobile phase composition to ensure good peak shape and prevent injection shock.

  • Stock Standard Preparation (1.0 mg/mL):

    • Accurately weigh approximately 10.0 mg of the reference standard into a 10 mL Class A volumetric flask.

    • Dissolve and bring to volume with Methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution. This is the Stock Solution .

  • Working Standard Preparation:

    • Perform serial dilutions of the Stock Solution using a diluent of 95:5 Water:Acetonitrile (v/v) to prepare a series of calibration standards.

    • A typical concentration range for a calibration curve could be 1.0, 5.0, 10, 50, 100, 500, and 1000 ng/mL.

  • Sample Preparation:

    • Accurately weigh the sample material (e.g., crude reaction mixture, purified intermediate).

    • Dissolve the material in a known volume of diluent (95:5 Water:Acetonitrile) to achieve a theoretical concentration within the calibration range.

    • Vortex and sonicate to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an autosampler vial to remove particulates that could damage the HPLC system.

LC-MS/MS Instrumental Protocol

Causality: The chosen parameters are designed for optimal separation and detection. A C18 column is a robust choice for retaining small polar molecules. The formic acid in the mobile phase serves a dual purpose: it protonates the analyte to facilitate ESI+ ionization and sharpens chromatographic peaks by suppressing silanol interactions on the column. A gradient elution ensures the analyte is eluted efficiently while separating it from potential earlier or later eluting impurities.

Table 1: HPLC Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides high efficiency and good retention for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase for reversed-phase chromatography; acid aids in analyte protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for eluting the analyte.
Flow Rate 0.4 mL/minAppropriate for the 2.1 mm column diameter, ensuring efficient separation.
Column Temperature 40 °CImproves peak shape and reduces viscosity, leading to more reproducible retention times.
Injection Volume 5 µLA small volume to prevent peak distortion and column overload.
Gradient Elution See Table 2 belowEnsures separation from impurities and efficient elution of the analyte.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.0095.05.0
3.005.095.0
4.005.095.0
4.1095.05.0
5.0095.05.0

Table 3: Mass Spectrometer Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic primary amine group is readily protonated ([M+H]⁺).
Precursor Ion (Q1) m/z 148.1Corresponds to the protonated molecule of this compound.
Product Ions (Q3) Quantifier: m/z 130.1Qualifier: m/z 112.1Hypothetical fragments. 130.1 could represent loss of H₂O. 112.1 could represent a subsequent loss of H₂S. These must be optimized experimentally on the instrument.
Scan Type Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity by monitoring specific ion transitions.
Capillary Voltage 3.5 kVOptimized for stable spray and ion generation.
Gas Temperature 350 °CEnsures efficient desolvation of the eluent.
Gas Flow 10 L/minAids in the desolvation process.
Collision Energy (CE) Optimize experimentally (e.g., 15-25 eV)The energy required to fragment the precursor ion into the desired product ions. This is compound-dependent.

Method Validation Protocol (ICH Q2(R2) Framework)

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[5][7] The following protocols are based on ICH guidelines to establish the method's performance characteristics.[8][9][10]

Validation_Pyramid cluster_Base Foundation cluster_Core Core Quantitative Metrics cluster_Limits Sensitivity cluster_Reliability Reliability Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity->Accuracy LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision Accuracy->LOD Accuracy->LOQ Precision->LOD Precision->LOQ Robustness Robustness LOD->Robustness LOQ->LOD LOQ->Robustness

Caption: Logical relationship of validation parameters as per ICH guidelines.

System Suitability Test (SST)

Purpose: To verify that the analytical system is performing adequately before injecting any samples. Protocol: Inject a mid-concentration standard (e.g., 100 ng/mL) five times (n=5) at the beginning of each analytical run. Acceptance Criteria:

  • Peak Area Relative Standard Deviation (RSD): ≤ 5.0%

  • Retention Time RSD: ≤ 2.0%

Specificity and Selectivity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11] Protocol:

  • Analyze a diluent blank to check for interfering peaks at the analyte's retention time.

  • Analyze a placebo or matrix blank (if applicable).

  • Analyze a sample of the analyte that has been subjected to forced degradation (e.g., acid, base, oxidative, thermal, and photolytic stress) to ensure the analyte peak is resolved from all degradation products. Acceptance Criteria: No significant interfering peaks (e.g., >20% of the LOQ area) should be observed at the retention time of the analyte in the blank. The analyte peak should be chromatographically pure in stressed samples, as determined by peak purity analysis if available.

Linearity and Range

Purpose: To demonstrate a direct proportional relationship between analyte concentration and the instrumental response over a defined range. Protocol:

  • Prepare at least six non-zero concentration levels across the desired range (e.g., 1.0 to 1000 ng/mL).

  • Inject each standard in triplicate (n=3).

  • Plot a calibration curve of the average peak area versus concentration. Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.995

  • Residuals: Each back-calculated concentration should be within ±15% of the nominal value (±20% at the lowest level).

Accuracy

Purpose: To measure the closeness of the test results to the true value. Protocol:

  • Perform analysis on a minimum of three concentration levels (low, medium, high) across the specified range.

  • For each level, prepare three replicate samples (n=3). This can be done by spiking a known amount of analyte into a placebo matrix or by analyzing samples of known concentration.

  • Calculate the percent recovery for each sample. Acceptance Criteria: The mean percent recovery should be within 85.0% to 115.0% at each concentration level.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples (n=6) of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 15.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Purpose: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD). Protocol:

  • LOQ: The LOQ is typically established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy (80-120%) and precision (RSD ≤ 20%).

  • LOD: The LOD can be determined based on the signal-to-noise ratio (typically S/N ≥ 3) or by calculating 3.3 * (standard deviation of the response / slope of the calibration curve). Acceptance Criteria: The LOQ must be demonstrated with acceptable accuracy and precision. The LOD is the lowest concentration where the analyte peak is reliably distinguishable from noise.

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:

  • Vary key method parameters one at a time, such as:

    • Column Temperature (e.g., ± 5 °C)

    • Flow Rate (e.g., ± 0.05 mL/min)

    • Mobile Phase Composition (e.g., vary % organic by ± 2%)

  • Analyze a system suitability sample under each condition and assess the impact on retention time, peak area, and tailing factor. Acceptance Criteria: The system suitability criteria should still be met under all varied conditions, demonstrating the method's reliability during routine use.

Table 4: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blanks and stressed samples.No interference at analyte RT.
Linearity 6-level calibration curve, n=3.r² ≥ 0.995; Residuals within ±15% (±20% at LLOQ).
Range Defined by the linear, accurate, and precise concentration interval.As established.
Accuracy 3 levels, n=3 replicates each.85.0% - 115.0% mean recovery.
Precision Repeatability (n=6) and Intermediate Precision.RSD ≤ 15.0%.
LOQ Lowest standard meeting accuracy/precision criteria.Accuracy: 80-120%, Precision: RSD ≤ 20%.
LOD Signal-to-Noise ratio of ≥ 3.Analyte peak is detectable and distinguishable from noise.
Robustness Deliberate variation of key parameters (flow, temp, etc.).System suitability must pass under all conditions.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable approach for the quantification of this compound. The use of ESI+ and MRM detection overcomes the challenge posed by the analyte's lack of a UV chromophore. The comprehensive validation plan, grounded in ICH Q2(R2) principles, ensures that the method is fit-for-purpose in a regulated pharmaceutical environment. Adherence to this protocol will enable researchers and quality control analysts to generate high-quality, reproducible data essential for the advancement of drug development programs involving this key intermediate.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • RAPS. (2022). ICH releases draft guidelines on analytical method development.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • LCGC North America. (2014). Validation of Impurity Methods, Part II.
  • Profound Pharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Journal of Pharmaceutical and Scientific Innovation. (n.d.). Analytical method validation: A brief review.
  • MySkinRecipes. (n.d.). This compound.
  • U.S. Food & Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ChemicalBook. (2025). 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8.
  • ChemicalBook. (2025). 4-(aminomethyl)tetrahydro-2H-pyran-4-ol | 783303-73-1.
  • BLDpharm. (n.d.). 879514-92-8|this compound.
  • Echemi. (n.d.). This compound.

Sources

Application Note & Protocols: High-Purity Isolation of 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol, a key heterocyclic building block in medicinal chemistry. Due to its polar, bifunctional nature, this compound presents unique purification challenges, including high water solubility and potential for strong interactions with standard silica gel. We present and contrast several orthogonal purification strategies, including crystallization, ion-exchange chromatography (IEX), and reverse-phase chromatography (RP-HPLC). Detailed, step-by-step protocols are provided for each technique, accompanied by a discussion of the underlying chemical principles to empower researchers to adapt these methods to their specific needs, from multi-gram scale-up to high-purity analytical samples.

Introduction and Compound Profile

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system (CNS).[1] Its rigid thiopyran scaffold combined with a primary amine and a tertiary alcohol offers a three-dimensional vector for molecular elaboration, enhancing metabolic stability and target selectivity.

Achieving high purity (>99%) of this intermediate is critical, as residual starting materials, synthetic by-products, or inorganic salts can interfere with subsequent reactions, lead to impurity cascades, and complicate biological assays. The compound's structure presents a distinct purification challenge: the basic primary amine and the polar tertiary alcohol confer high polarity and aqueous solubility, while the thiopyran ring provides some nonpolar character.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₆H₁₃NOS[1]
Molecular Weight 147.24 g/mol [1]
Appearance Typically an off-white to white solid or oilGeneral observation
pKa (amine) ~9-10 (Estimated)Estimated based on similar primary amines
Solubility Soluble in water, methanol, ethanol. Sparingly soluble in ethyl acetate, dichloromethane. Insoluble in hexanes.Inferred from structure and polarity
Storage 2-8°C, under inert gas, protected from light[1]

Potential Impurities: Common impurities depend on the synthetic route but may include unreacted starting materials, reagents, inorganic salts from workup procedures, and over-alkylation or oxidation by-products.

Strategic Approach to Purification

The choice of purification technique is dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity. A multi-step approach is often the most effective strategy.

Purification_Strategy Crude Crude Product (Solid or Oil) Initial_Workup Aqueous Workup / Initial Extraction Crude->Initial_Workup Decision1 Impurity Profile? Initial_Workup->Decision1 IEX_Path Ion-Exchange Chromatography (IEX) (Removes neutral & acidic impurities) Decision1->IEX_Path  Ionic or very polar impurities Flash_Path Normal Phase Flash Chromatography (For less polar impurities) Decision1->Flash_Path Non-ionic, less polar impurities   Crystallization Crystallization / Recrystallization (Final Polishing) IEX_Path->Crystallization Flash_Path->Crystallization Final_Product Pure Product (>99% Purity) Crystallization->Final_Product

Caption: Decision workflow for selecting a purification strategy.

Method 1: Ion-Exchange Chromatography (IEX)

Principle: IEX is arguably the most powerful technique for this molecule. It separates compounds based on their net charge.[2] Since this compound has a basic primary amine, it will be protonated and positively charged at a pH below its pKa (~9-10). Using a strong cation-exchange (SCX) resin (negatively charged), the positively charged target compound binds to the column, while neutral and acidic impurities are washed away.[2][3] The pure compound is then eluted by increasing the pH or ionic strength of the mobile phase.[3]

Advantages:

  • Excellent for removing non-basic impurities and inorganic salts.

  • High loading capacity, suitable for large-scale purification.

  • Highly reproducible and robust.

Protocol 3.1: Strong Cation-Exchange (SCX) Chromatography

Materials:

  • Strong Cation-Exchange (SCX) silica cartridge or bulk resin (e.g., -SO₃H functionalized).

  • Methanol (MeOH).

  • Deionized Water.

  • Ammonium Hydroxide (NH₄OH) solution.

  • Acetic Acid (AcOH).

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of methanol. If insoluble, add a small amount of water or a few drops of acetic acid to aid dissolution and ensure the amine is protonated.

  • Column Equilibration:

    • Wash the SCX cartridge with 3-5 column volumes (CV) of methanol to wet the resin.

    • Equilibrate the cartridge with 3-5 CV of methanol or methanol/water with 1% acetic acid (equilibration buffer). This ensures the resin is in the correct protonated form.

  • Loading: Load the prepared sample onto the column. The target compound will bind to the resin.

  • Washing (Impurity Removal):

    • Wash the column with 3-5 CV of the equilibration buffer to elute any unbound material.

    • Wash the column with 3-5 CV of methanol to remove neutral, non-ionic impurities.

  • Elution: Elute the bound target compound using a basic solution. A 2-5% solution of ammonium hydroxide in methanol is typically effective. Collect fractions.

  • Analysis & Pooling: Analyze the collected fractions by TLC or LC-MS. Pool the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent under reduced pressure to yield the purified compound. Co-evaporation with isopropanol or toluene may be necessary to remove residual water.

IEX_Mechanism cluster_column SCX Column (pH < pKa) cluster_elution Elution (Basic Mobile Phase) Resin Resin-SO₃⁻   H⁺ Resin-SO₃⁻   H⁺ Resin-SO₃⁻   H⁺ Bound_Product Product-NH₃⁺ binds Neutral Impurity elutes Resin->Bound_Product Binding Eluted_Product Product-NH₂ Eluted_Resin Resin-SO₃⁻   NH₄⁺ Resin-SO₃⁻   NH₄⁺ Resin-SO₃⁻   NH₄⁺ Incoming_Mix Crude Mixture (Product-NH₃⁺, Neutral Impurity) Incoming_Mix->Resin Load Sample Base_Wash Add NH₄OH in MeOH Bound_Product->Base_Wash Wash with MeOH Base_Wash->Eluted_Product Displacement

Caption: Mechanism of cation-exchange chromatography for amine purification.

Method 2: Crystallization

Principle: Crystallization is an excellent final purification step to obtain a high-purity, crystalline solid. It relies on the principle that the target compound has a different solubility profile from its impurities in a given solvent system. By creating a supersaturated solution and allowing it to cool slowly, the target compound preferentially crystallizes, leaving impurities behind in the mother liquor.

Advantages:

  • Can yield very high purity material (>99.5%).

  • Cost-effective and scalable.

  • Provides the product in a stable, easy-to-handle solid form.

Protocol 4.1: Recrystallization from a Solvent/Anti-Solvent System

Scientist's Note: Due to the compound's polarity, a single solvent may not be ideal. An anti-solvent approach often yields better results. Polar solvents like ethanol or isopropanol can be used to dissolve the compound, and a less polar anti-solvent like ethyl acetate or MTBE can be used to induce crystallization.

Materials:

  • Isopropanol (IPA).

  • Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

  • Crude or semi-pure this compound.

Procedure:

  • Dissolution: Place the crude material in a clean Erlenmeyer flask. Add a minimal amount of hot isopropanol to fully dissolve the solid. Gentle heating (to ~50-60°C) may be required.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add ethyl acetate or MTBE dropwise until the solution becomes faintly turbid. This indicates the point of supersaturation.

  • Crystal Growth: Add another drop or two of hot IPA to redissolve the turbidity, then cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth, the solution should be left undisturbed for several hours or overnight.[4]

  • Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) for at least one hour to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethyl acetate or the anti-solvent used to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Table 2: Crystallization Solvent Screening Guide

Solvent ClassExamplesRoleRationale
Good Solvents (Hot) Methanol, Ethanol, IsopropanolDissolving SolventHigh polarity matches the compound, ensuring good solubility at elevated temperatures.
Anti-Solvents Ethyl Acetate, MTBE, Toluene, HeptaneCrystal InducerLower polarity reduces the compound's solubility, forcing it out of solution upon addition or cooling.
Avoid WaterDissolving SolventHigh solubility may lead to poor recovery unless a water-miscible anti-solvent like acetone is used.

Method 3: Chromatographic Techniques

While IEX is a form of chromatography, traditional normal-phase and reverse-phase methods can also be employed, particularly for removing specific types of impurities.

Protocol 5.1: Amine-Deactivated Normal Phase Flash Chromatography

Principle: Standard silica gel is acidic and can cause strong, irreversible binding or streaking of basic amines.[5] To counteract this, the mobile phase is typically modified with a small amount of a basic additive like triethylamine (TEA) or ammonium hydroxide.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH). A constant 0.5-1% of triethylamine or NH₄OH should be added to the mobile phase mixture. For example, a gradient from 100% DCM to 90:10 DCM:MeOH (with 1% TEA throughout).

  • Application: Best suited for removing less polar impurities that elute much faster than the highly polar target compound.

Protocol 5.2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: For achieving the highest purity on a small scale, preparative RP-HPLC is the method of choice. The stationary phase is nonpolar (e.g., C18), and a polar mobile phase is used.[6][7] Polar compounds like ours elute early. To achieve good peak shape for the basic amine, an acidic modifier is required in the mobile phase.

  • Stationary Phase: C18-functionalized silica.

  • Mobile Phase: A gradient of Water and Acetonitrile (ACN), both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA). TFA acts as an ion-pairing agent, improving peak shape and retention of the protonated amine.[8]

  • Application: Ideal for final polishing, separating closely related impurities, and obtaining analytical-grade material.

Purity Analysis and Characterization

Post-purification, the identity and purity of the compound must be confirmed.

  • ¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of organic impurities.

  • LC-MS: Provides a highly accurate assessment of purity and confirms the molecular weight.

  • Melting Point: A sharp melting point range is indicative of high purity for crystalline solids.

Troubleshooting

ProblemPossible CauseRecommended Solution
Low recovery from IEX Incomplete elution; pH of eluent not high enough.Increase the concentration of NH₄OH in the elution buffer (e.g., from 2% to 5% or 7%). Ensure sufficient volume is used.
Oily product after crystallization Impurities preventing crystal lattice formation; incorrect solvent system.Re-purify the material using a different technique (e.g., IEX) before attempting crystallization again. Screen different solvent/anti-solvent pairs.
Streaking/Tailing on Normal Phase TLC/Flash Strong interaction of the amine with acidic silica.Add 1% triethylamine or ammonium hydroxide to the mobile phase. Consider using alumina as the stationary phase.[5]
Poor peak shape in RP-HPLC Secondary interactions with residual silanols; no mobile phase modifier.Ensure the mobile phase contains an acidic modifier like 0.1% TFA or formic acid.

References

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?[Link]

  • Ali, A. J., & Karam, N. H. (2023). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Journal of Medicinal and Chemical Sciences. [Link]

  • Terrab, A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Carlucci, C., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. [Link]

  • Conduct Science. (2019). Ion-exchange Chromatography Protocol. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2773210, 4-Aminomethyltetrahydropyran. [Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. [Link]

  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. [Link]

  • Slideshare. (n.d.). Amino acid purification techniques. [Link]

  • Bidlingmeyer, B. A., et al. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms. [Link]

  • Majors, R. E. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC2580*. [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. [Link]

  • ResearchGate. (2022). (PDF) Separation and Purification of Amino Acids. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space in Drug Discovery with Thiopyran Scaffolds

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Heterocyclic scaffolds form the backbone of a vast number of approved drugs, and among these, sulfur-containing rings like thiopyran have garnered significant interest.[1] The thiopyran moiety, a six-membered ring containing a sulfur atom, offers a unique combination of physicochemical properties that can be strategically exploited in drug design.[1] It serves as a versatile building block for creating structurally diverse and biologically active compounds, with applications ranging from antibacterial and anti-inflammatory to anticancer agents.[1]

This technical guide focuses on a particularly valuable, yet underexplored, building block: 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol . This compound is a key intermediate in the synthesis of pharmaceuticals, especially those targeting the central nervous system (CNS).[2] Its rigid, spirocyclic-like structure, featuring both a primary amine and a tertiary alcohol, provides a three-dimensional framework that can enhance metabolic stability and target selectivity.[2] The presence of these two functional groups offers orthogonal handles for chemical modification, making it an ideal starting point for generating focused libraries of analogs for Structure-Activity Relationship (SAR) studies.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in SAR-driven drug discovery programs. We will delve into the causality behind experimental choices, provide self-validating and detailed protocols, and ground our discussion in authoritative scientific literature.

Physicochemical Properties and Strategic Design Considerations

The decision to incorporate the this compound scaffold into a drug discovery campaign is underpinned by several key physicochemical and structural considerations. A thorough understanding of these properties is crucial for rational drug design.[3][4]

The Thiopyran Core: A Bioisostere with Unique Attributes

The tetrahydrothiopyran ring is often employed as a bioisosteric replacement for more common rings like piperidine or cyclohexane. This substitution can lead to significant improvements in a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The sulfur atom, being larger and more polarizable than a methylene group or a nitrogen atom, can influence:

  • Lipophilicity (LogP): The sulfur atom can modulate the overall lipophilicity of a molecule, impacting its solubility, permeability across biological membranes, and binding to metabolic enzymes.[5]

  • Metabolic Stability: The thiopyran ring can be more resistant to certain metabolic pathways, such as N-dealkylation, that are common for piperidine-containing compounds.

  • Target Engagement: The sulfur atom can participate in unique non-covalent interactions with biological targets, such as sulfur-aromatic or lone pair-pi interactions, potentially enhancing binding affinity and selectivity.

Structural Features of this compound

The title compound possesses a unique constellation of features that make it a powerful tool for SAR studies:

  • Spiro-like 3D Geometry: The quaternary carbon at the 4-position imparts a rigid, three-dimensional structure. This conformational constraint can reduce the entropic penalty upon binding to a target, leading to higher affinity. It also presents vectors for substitution in well-defined spatial orientations.

  • Orthogonal Functional Groups: The primary amine (-CH₂NH₂) and the tertiary hydroxyl (-OH) group provide two distinct points for chemical diversification. The amine is a versatile nucleophile and a key site for forming amides, sulfonamides, ureas, and for reductive amination. The hydroxyl group can be a hydrogen bond donor or can be functionalized as an ether or ester, or even eliminated to introduce unsaturation.

PropertyEstimated Value/CharacteristicSignificance in Drug Design
Molecular Weight 147.24 g/mol [2]Low molecular weight starting material, allowing for significant additions while staying within "Rule of 5" guidelines.
Formula C₆H₁₃NOS[2]Provides a balance of hydrophobic and hydrophilic elements.
XLogP3 -0.4Indicates a relatively polar nature, which can be modulated through derivatization.
Hydrogen Bond Donors 2The amine and hydroxyl groups can participate in key interactions with the biological target.
Hydrogen Bond Acceptors 2The nitrogen and oxygen atoms can also act as hydrogen bond acceptors.
Rotatable Bonds 1The low number of rotatable bonds contributes to conformational rigidity.

Table 1: Key physicochemical properties of this compound and their implications in drug design.

Application in SAR Studies: A Focus on GPCR Targets

Given its prevalence as an intermediate for CNS agents, this compound is an excellent starting scaffold for SAR studies targeting G-protein coupled receptors (GPCRs), such as muscarinic or opioid receptors.[6][7] These receptors are major drug targets for a wide range of neurological and psychiatric disorders.[8][9]

The general workflow for an SAR study utilizing this scaffold is as follows:

SAR_Workflow A Synthesis of 4-(aminomethyl)tetrahydro- 2H-thiopyran-4-ol B Library Synthesis: Analog Derivatization A->B Starting Scaffold C In Vitro Screening: Binding & Functional Assays B->C Compound Library D Data Analysis: Establish SAR C->D Biological Data E Lead Optimization D->E SAR Insights E->B Iterative Design

Figure 1: General workflow for an SAR study.

Protocols for Synthesis and Derivatization

A successful SAR campaign begins with robust and scalable synthetic protocols.

Protocol 1: Synthesis of the Starting Material, this compound

The synthesis of the title compound typically starts from the commercially available tetrahydro-4H-thiopyran-4-one.

Step 1: Synthesis of Tetrahydro-4H-thiopyran-4-one

A reliable method for the synthesis of tetrahydro-4H-thiopyran-4-one involves a Dieckmann condensation followed by decarboxylation.[10][11]

  • Reaction: Dieckmann condensation of dimethyl 3,3'-thiodipropionate followed by acidic decarboxylation.

  • Reagents and Solvents: Dimethyl 3,3'-thiodipropionate, sodium hydride (or sodium methoxide), THF, sulfuric acid.

  • Procedure:

    • To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere, add a solution of dimethyl 3,3'-thiodipropionate in anhydrous THF dropwise at room temperature.

    • Heat the reaction mixture to reflux for 1 hour.

    • After cooling, quench the reaction by the slow addition of 1 M hydrochloric acid to a pH of 6-7.

    • Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.[10]

    • Suspend the crude product in a 10% aqueous solution of sulfuric acid and heat to reflux for 4-6 hours.

    • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract with dichloromethane.

    • The combined organic layers are washed, dried, and concentrated. The crude product is purified by vacuum distillation or column chromatography to afford tetrahydro-4H-thiopyran-4-one.[10]

Step 2: Strecker Synthesis to Introduce the Aminomethyl Group

A common method to introduce the aminomethyl and hydroxyl functionalities is a variation of the Strecker synthesis.

  • Reaction: Reaction of tetrahydro-4H-thiopyran-4-one with potassium cyanide and ammonium chloride, followed by hydrolysis and reduction.

  • Reagents and Solvents: Tetrahydro-4H-thiopyran-4-one, potassium cyanide, ammonium chloride, aqueous ammonia, lithium aluminum hydride (LAH), THF.

  • Procedure:

    • To a solution of potassium cyanide and ammonium chloride in aqueous ammonia, add tetrahydro-4H-thiopyran-4-one.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Extract the resulting aminonitrile with a suitable organic solvent.

    • Carefully add the dried and concentrated aminonitrile to a suspension of LAH in anhydrous THF at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction sequentially with water, 15% aqueous NaOH, and water.

    • Filter the resulting solid and concentrate the filtrate. The crude product can be purified by crystallization or column chromatography to yield this compound.

Protocol 2: Generation of an Analog Library for SAR Studies

The primary amine of this compound is the most common site for derivatization. Below is a general protocol for creating a diverse amide library.

  • Reaction: Amide coupling with a variety of carboxylic acids.

  • Reagents and Solvents: this compound, a diverse set of carboxylic acids (R-COOH), a coupling agent (e.g., HATU, HBTU), a non-nucleophilic base (e.g., DIPEA), and an aprotic solvent (e.g., DMF, DCM).

  • Procedure:

    • In a reaction vial, dissolve the carboxylic acid (1.1 equivalents) in DMF.

    • Add the coupling agent (1.1 equivalents) and DIPEA (2.0 equivalents) and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of this compound (1.0 equivalent) in DMF.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide analog.

This protocol can be adapted for high-throughput parallel synthesis to rapidly generate a large library of compounds.

Protocols for Biological Evaluation

For a hypothetical SAR study targeting a GPCR, a two-tiered screening cascade is typically employed: a primary binding assay to determine affinity, followed by a functional assay to assess efficacy (agonist, antagonist, or inverse agonist activity).

Protocol 3: Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Ki) of the synthesized analogs to the target GPCR.

  • Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand of known affinity for binding to the receptor.

  • Materials:

    • Cell membranes expressing the target GPCR.

    • A suitable radiolabeled ligand (e.g., [³H]-NMS for muscarinic receptors).

    • Synthesized thiopyran analogs.

    • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Wash buffer (ice-cold binding buffer).

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the thiopyran analogs in the binding buffer.

    • In a 96-well plate, add the binding buffer, the radiolabeled ligand (at a concentration close to its Kd), and the serially diluted test compounds.

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

    • Terminate the incubation by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand.

    • Subtract non-specific binding from total binding to get specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: GPCR Functional Assay (e.g., Calcium Mobilization)

This protocol assesses the functional activity of the analogs on a Gq-coupled GPCR.

  • Principle: Activation of Gq-coupled GPCRs leads to an increase in intracellular calcium concentration, which can be measured using a calcium-sensitive fluorescent dye.

  • Materials:

    • A cell line stably expressing the target GPCR (e.g., CHO-K1 or HEK293).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A known agonist for the target receptor.

    • Synthesized thiopyran analogs.

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • A fluorescence plate reader with an injection port.

  • Procedure:

    • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • To determine agonist activity, add serial dilutions of the test compounds to the wells and measure the fluorescence intensity over time.

    • To determine antagonist activity, pre-incubate the cells with serial dilutions of the test compounds, and then add a fixed concentration (e.g., EC₈₀) of the known agonist. Measure the fluorescence response.

  • Data Analysis:

    • For agonists, plot the change in fluorescence against the log concentration of the compound to determine the EC₅₀ and the maximum response.

    • For antagonists, plot the inhibition of the agonist response against the log concentration of the compound to determine the IC₅₀.

Illustrative SAR and Data Interpretation

The data generated from these assays will allow for the establishment of a Structure-Activity Relationship. The goal is to identify which structural modifications lead to improved potency and/or selectivity.

SAR_Logic cluster_0 Chemical Modification cluster_1 Biological Readout A Thiopyran Scaffold (Core) D Binding Affinity (Ki) A->D E Functional Activity (EC50/IC50) A->E B Amine Derivatization (R-group) B->D B->E C Hydroxyl Modification (R'-group) C->D C->E F Selectivity D->F E->F

Figure 2: Logic diagram for SAR analysis.

Below is a hypothetical SAR table for a series of analogs derived from this compound, targeting a hypothetical muscarinic M3 receptor.

CompoundR-Group (Amide Substitution)M3 Binding Ki (nM)M3 Functional IC₅₀ (nM) (Antagonist)
1 (Core) -H>10,000>10,000
2a -C(O)Ph520850
2b -C(O)-(4-F-Ph)250410
2c -C(O)-(4-MeO-Ph)6801100
2d -C(O)-Cyclohexyl150230
2e -C(O)-t-Butyl85130

SAR Interpretation:

  • Core Scaffold: The unsubstituted core (Compound 1) is inactive, indicating that derivatization of the amine is necessary for activity.

  • Aromatic vs. Aliphatic: Replacing the aromatic phenyl group (2a) with a cyclohexyl (2d) or t-butyl group (2e) improves potency. This suggests that a bulky, non-planar lipophilic group is preferred in this region.

  • Electronic Effects on Aromatic Ring: Introduction of an electron-withdrawing fluorine atom at the para-position of the phenyl ring (2b) enhances potency compared to the unsubstituted phenyl (2a) and the electron-donating methoxy group (2c). This could be due to favorable electronic interactions or altered conformation.

These initial findings would guide the next round of analog synthesis. For instance, exploring other bulky aliphatic groups or different substitutions on the aromatic ring could be promising avenues for lead optimization.

Conclusion: A Versatile Scaffold for Modern Drug Discovery

This compound represents a valuable and versatile starting point for SAR studies in drug discovery. Its unique three-dimensional structure and orthogonal functional groups allow for the systematic exploration of chemical space around a rigid core. By combining rational design, efficient parallel synthesis, and a well-defined biological screening cascade, researchers can leverage this scaffold to identify novel lead compounds with improved pharmacological profiles. The protocols and strategies outlined in this guide provide a robust framework for unlocking the potential of this promising building block in the development of the next generation of therapeutics.

References

  • Design, synthesis and biological evaluation of novel antitumor spirodihydrothiopyran-oxindole derivatives. Bioorganic & Medicinal Chemistry Letters, 29(13), 1636-1642.
  • Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. RSC Advances, 9(45), 26228-26240.
  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 15(20), 11160-11188.
  • Design and synthesis of spiro derivatives containing a thiophene ring and evaluation of their Anti-microbial activity. Oriental Journal of Chemistry, 33(4), 1888-1898.
  • Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3470.
  • WO 2013/134298 A1 - Substituted bi-heteroaryl compounds as PI3K modulators.
  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. Molecules, 28(19), 6929.
  • Formation of spirothiopyran derivative 373.
  • US Patent for Bipyridine derivatives and their use as kinase inhibitors.
  • Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Chemistry of Heterocyclic Compounds, 53(6-7), 625-627.
  • US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, and intermediate for the same.
  • This compound. MySkinRecipes.
  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 14(6), 1045-1056.
  • Novel long-acting antagonists of muscarinic ACh receptors. British Journal of Pharmacology, 172(13), 3337-3351.
  • Chemical and Biological Explorations of Novel Opioid Receptor Modulators.
  • Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.
  • Physical Properties in Drug Design.
  • New opioid receptor modulators and agonists. Pharmacology & Therapeutics, 191, 1-13.
  • Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis. European Journal of Medicinal Chemistry, 225, 113743.
  • 4-(Aminomethyl)tetrahydro-2H-pyran. ChemicalBook.
  • This compound. RongNa Biotechnology Co., Ltd.
  • Muscarinic Receptor Agonists and Antagonists. Current Medicinal Chemistry, 8(9), 1055-1092.
  • A Technical Guide to Novel Synthesis Routes for Tetrahydrothiopyran-4-one. BenchChem.
  • Analysis of Physicochemical Properties for Drugs of Natural Origin.
  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(45), 31639-31657.
  • Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus. Journal of Medicinal Chemistry, 57(11), 4615-4628.
  • Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives as Potent Antimicrobial Agents. Molecules, 26(16), 4995.
  • Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. Bioorganic & Medicinal Chemistry, 19(1), 319-330.
  • Rational design, synthesis and 2D-QSAR studies of antiproliferative tropane-based compounds.
  • Molecular basis of opioid receptor signaling. Neuron, 110(11), 1798-1814.
  • Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications. British Journal of Pharmacology, 172(2), 277-286.
  • Evidence that opioids may have toll like receptor 4 and MD-2 effects. Brain, Behavior, and Immunity, 25(6), 1205-1215.
  • Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. Synthesis, 2007(10), 1584-1586.
  • (PDF) Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran.
  • Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine.
  • Tetrahydropyran synthesis. Organic Chemistry Portal.
  • 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxylicacidhydrochloride. MySkinRecipes.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol. This key pharmaceutical intermediate is crucial in the development of various central nervous system (CNS) agents, where its unique structure provides metabolic stability and enhances target selectivity.[1] However, its synthesis can present significant challenges, often leading to suboptimal yields that can impede research and development timelines.

This guide is designed for researchers, medicinal chemists, and process development professionals. It moves beyond simple step-by-step instructions to provide a deep, mechanistic understanding of the synthesis. By explaining the causality behind experimental choices, this document will empower you to troubleshoot common issues, optimize reaction conditions, and significantly improve the yield and purity of your target compound.

Section 1: Synthetic Strategy and Mechanistic Overview

The most reliable and commonly employed route to this compound begins with the commercially available starting material, tetrahydro-4H-thiopyran-4-one. The synthesis is a two-step process:

  • Step 1: Cyanohydrin Formation. Nucleophilic addition of a cyanide anion to the ketone carbonyl to form the intermediate, 4-hydroxy-tetrahydro-2H-thiopyran-4-carbonitrile.

  • Step 2: Nitrile Reduction. Reduction of the nitrile functional group to a primary amine, yielding the final product.

This strategy is efficient because it builds the required C-C and C-N bonds at the C4 position while converting the ketone into the desired tertiary alcohol in a single, well-defined sequence.

Synthesis_Workflow start Tetrahydro-4H-thiopyran-4-one step1 Step 1: Cyanohydrin Formation (+ NaCN, H+) start->step1 intermediate 4-hydroxy-tetrahydro-2H- thiopyran-4-carbonitrile step1->intermediate step2 Step 2: Nitrile Reduction (e.g., LiAlH4) intermediate->step2 product 4-(aminomethyl)tetrahydro-2H- thiopyran-4-ol step2->product

Caption: High-level workflow for the two-step synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Step 1: Cyanohydrin Formation

Q1: My yield for the cyanohydrin intermediate is consistently low (<60%). What factors should I investigate?

A1: Low yield in this step is typically traced back to three areas: reaction equilibrium, reagent purity, or improper work-up.

  • Reaction Equilibrium: The formation of a cyanohydrin from a ketone is a reversible reaction. To drive the equilibrium towards the product, it is crucial to maintain a slightly acidic pH (around 4-5). This protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the cyanide anion. However, a pH that is too low will protonate the cyanide anion (pKa of HCN is ~9.2), depleting the active nucleophile. Careful pH control is paramount.

  • Reagent Quality:

    • Starting Ketone: The purity of tetrahydro-4H-thiopyran-4-one is critical. Impurities can initiate side reactions. It is recommended to use a ketone of >98% purity or purify it by vacuum distillation before use.[2]

    • Cyanide Source: Sodium or potassium cyanide can degrade upon exposure to atmospheric moisture and CO2. Use a freshly opened bottle of high-purity salt.

  • Reaction Conditions: The reaction is often run at or below room temperature to minimize side reactions. Ensure efficient stirring to maintain homogeneity.

  • Alternative Procedure: For better safety and control, consider using trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid or cyanide source. This often provides higher yields and avoids the direct handling of large quantities of metal cyanides.

Q2: I'm observing a significant amount of an oily, uncharacterizable byproduct after the cyanohydrin formation step. What could this be?

A2: The formation of oily byproducts often points to polymerization or degradation. The starting ketone, tetrahydro-4H-thiopyran-4-one, has acidic α-protons, which can lead to base-catalyzed self-condensation (aldol-type) reactions, especially if the local concentration of base is too high. Ensure slow, controlled addition of reagents and maintain the recommended temperature profile. Uncontrolled exotherms can also lead to decomposition of the desired cyanohydrin.

Step 2: Nitrile Reduction

Q3: The reduction of my cyanohydrin intermediate is sluggish, incomplete, or results in a complex mixture. How can I optimize this critical step?

A3: The reduction of a sterically hindered tertiary nitrile requires a potent reducing agent and carefully controlled conditions.

  • Choice of Reducing Agent: This is the most critical decision.

    • Lithium Aluminum Hydride (LiAlH₄): This is the most effective and commonly used reagent for this transformation. It is powerful enough to reduce the nitrile cleanly. Use at least 2-3 equivalents in an anhydrous ether solvent like THF or diethyl ether. The primary challenge is the highly exothermic nature of the reaction and work-up.

    • Borane (BH₃•THF): Borane is another strong reducing agent capable of reducing nitriles. It may offer a milder reaction profile than LiAlH₄ but can sometimes be slower.

    • Catalytic Hydrogenation: While effective for many nitrile reductions, this method is often problematic here. The sulfur atom in the thiopyran ring can act as a catalyst poison for many common catalysts like Palladium and Platinum. If this route is attempted, Raney Nickel or a rhodium-based catalyst might show some activity, but it will likely require high pressures and temperatures, and yields may be inconsistent.

  • Reaction Conditions: For LiAlH₄ reductions, strict anhydrous conditions are mandatory. The reaction should be initiated at 0 °C with slow addition of the cyanohydrin solution, followed by gentle reflux to drive the reaction to completion.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. A common stain for the product is ninhydrin, which will develop a colored spot for the primary amine.

Q4: I believe my reduction is complete, but I am losing most of my product during work-up and purification. What is the best procedure for isolation?

A4: This is a very common issue. The product is a polar, basic amino alcohol, making it prone to forming emulsions and having high water solubility.

  • Quenching the Reaction (LiAlH₄): A carefully controlled reverse Fieser work-up is highly recommended. Cool the reaction to 0 °C and sequentially add 'X' mL of water, 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, where 'X' is the number of grams of LiAlH₄ used. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter off. Vigorous stirring during this process is essential.

  • Extraction: After filtering the aluminum salts, extract the aqueous filtrate with a solvent that can effectively solvate the product, such as dichloromethane (DCM) or a 3:1 mixture of chloroform and isopropanol. Perform multiple extractions (at least 5-7) to recover the water-soluble product.

  • Purification:

    • Column Chromatography: Standard silica gel can cause streaking and loss of the basic product. It is advisable to use silica gel treated with triethylamine (typically 1-2% in the eluent) or to use a more inert stationary phase like alumina. A good eluent system is a gradient of methanol in dichloromethane, often with 0.5-1% ammonium hydroxide added to suppress tailing.

    • Crystallization/Salt Formation: A highly effective method for both purification and handling is to convert the product to its hydrochloride (HCl) salt. Bubble dry HCl gas through an ethereal or isopropanolic solution of the crude product, or add a solution of HCl in isopropanol. The salt will often precipitate as a crystalline solid, which can be isolated by filtration and washed with cold ether. The pure free base can be regenerated by treatment with a base and re-extraction.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a realistic overall yield to target for this two-step synthesis? A: With optimized conditions, a skilled chemist can expect an overall yield in the range of 50-70%. Yields above 75% are excellent. The main loss of yield typically occurs during the purification of the final polar product.

Q2: Are there any viable alternative synthetic routes? A: Yes, though they are often more complex. One alternative is a variation of the Strecker synthesis.[3][4] This involves reacting the starting ketone with ammonia and cyanide to form an α-aminonitrile, followed by hydrolysis to an α-amino acid and subsequent reduction of the carboxylic acid.[3] However, this adds steps and the reduction of the amino acid can be challenging. The cyanohydrin route is generally more direct and efficient.

Q3: What analytical methods are best for characterizing the final product? A: A combination of techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the structure and assess purity. The aminomethyl protons (CH₂NH₂) should be clearly visible.

  • Mass Spectrometry (MS): To confirm the molecular weight (147.24 g/mol ).[1]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H and N-H stretches (~3300-3400 cm⁻¹) and the C-N stretch.

Q4: What are the most critical safety precautions for this synthesis? A:

  • Cyanide: All metal cyanides and especially hydrogen cyanide (HCN) are extremely toxic.[5] All manipulations must be performed in a certified chemical fume hood. A cyanide antidote kit should be available in the lab. Acidification of cyanide salts liberates HCN gas, so all quenching and pH adjustments must be done with extreme caution.

  • Lithium Aluminum Hydride (LiAlH₄): This reagent reacts violently with water and protic solvents. It is also pyrophoric. All glassware must be flame- or oven-dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).

Section 4: Optimized Experimental Protocols

Protocol 4.1: Synthesis of 4-hydroxy-tetrahydro-2H-thiopyran-4-carbonitrile
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve tetrahydro-4H-thiopyran-4-one (10.0 g, 86.1 mmol) in 50 mL of methanol.

  • Cyanide Solution: In a separate beaker, dissolve sodium cyanide (4.65 g, 94.7 mmol, 1.1 eq) in 25 mL of water.

  • Reaction: Cool the ketone solution to 0 °C in an ice bath. Slowly add the sodium cyanide solution via the addition funnel over 20 minutes.

  • pH Adjustment: While maintaining the temperature at 0 °C, slowly add glacial acetic acid dropwise to the reaction mixture until the pH is between 4 and 5 (check with pH paper).

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Work-up: Quench the reaction by adding 50 mL of a saturated aqueous sodium bicarbonate solution. Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin, which can be used in the next step without further purification if it appears clean by NMR.

Protocol 4.2: Reduction to this compound
  • Setup: In a 500 mL flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) (4.9 g, 129 mmol, 1.5 eq relative to the ketone) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Addition: Cool the LiAlH₄ suspension to 0 °C. Dissolve the crude 4-hydroxy-tetrahydro-2H-thiopyran-4-carbonitrile from the previous step in 50 mL of anhydrous THF and add it dropwise via the addition funnel over 45-60 minutes. The addition is exothermic; maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux (approx. 65 °C) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting nitrile.

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and slowly add the following in sequence:

    • 4.9 mL of deionized water

    • 4.9 mL of 15% (w/v) aqueous NaOH

    • 14.7 mL of deionized water

  • Isolation: Stir the resulting white slurry vigorously at room temperature for 1 hour. Filter the granular precipitate through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL) and then dichloromethane (3 x 50 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude oil can be purified by column chromatography on triethylamine-treated silica gel using a 0-10% gradient of methanol in dichloromethane containing 0.5% ammonium hydroxide. Combine pure fractions and remove the solvent to yield the product as a viscous oil or low-melting solid.

Section 5: Data Summary Table

ParameterMethod A: LiAlH₄ ReductionMethod B: Catalytic Hydrogenation
Reagent Lithium Aluminum Hydride (LiAlH₄)H₂ gas, Raney Nickel or Rh/C
Solvent Anhydrous THF, Diethyl EtherMethanol, Ethanol
Temperature 0 °C to RefluxRoom Temp to 50 °C
Pressure Atmospheric50 - 500 psi
Typical Yield 65 - 85% (for the reduction step)Highly variable (20 - 60%), inconsistent
Key Pros Highly reliable, fast, complete conversion.Milder work-up, avoids pyrophoric reagents.
Key Cons Energetic work-up, requires strict anhydrous conditions.Potential for catalyst poisoning by sulfur, requires specialized pressure equipment.

Section 6: Troubleshooting Workflow

Caption: A logical guide for troubleshooting low yield issues.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2022). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Retrieved from [Link]

  • ResearchGate. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2 H -thiopyran. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Retrieved from [Link]

  • PubMed. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids. Retrieved from [Link]

Sources

"troubleshooting 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol reaction byproducts"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its synthesis. The following question-and-answer section provides in-depth, field-proven insights to help you identify and resolve issues related to reaction byproducts, ensuring the integrity and purity of your final compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a significant amount of unreacted starting material, tetrahydro-4H-thiopyran-4-one, in my final product analysis. What could be the cause?

A1: Root Cause Analysis & Resolution

The presence of unreacted tetrahydro-4H-thiopyran-4-one typically points to incomplete conversion during the initial aminonitrile formation step, which is often a variation of the Strecker synthesis.[1][2][3] This reaction involves the formation of an iminium intermediate from the ketone and ammonia, which is then attacked by a cyanide source.[3][4] Several factors can impede this process:

  • Insufficient Reagent Stoichiometry: Ensure that the cyanide source (e.g., NaCN, KCN) and the ammonia source (e.g., NH4Cl, aqueous ammonia) are used in sufficient molar excess. The equilibrium for imine formation can be unfavorable, and a higher concentration of reactants can drive the reaction forward.[5]

  • Suboptimal pH: The formation of the imine intermediate is pH-sensitive. The pH should be mildly acidic to facilitate carbonyl protonation, but not so acidic that it protonates all the ammonia, rendering it non-nucleophilic.[6] A pH range of 6-9 is generally effective for Strecker-type reactions.

  • Reaction Temperature and Time: These reactions can be slow at room temperature. Ensure adequate reaction time and consider gentle heating if the reaction is sluggish, while monitoring for potential side reactions.

Troubleshooting Protocol:

  • Verify Reagent Quality and Stoichiometry: Use fresh, high-purity reagents. Accurately calculate and weigh all reactants, ensuring the appropriate molar ratios.

  • Monitor and Adjust pH: Before adding the cyanide source, measure the pH of the mixture of tetrahydro-4H-thiopyran-4-one and the ammonia source. Adjust as necessary with a suitable acid or base.

  • Optimize Reaction Conditions: Set up small-scale parallel reactions to screen different temperatures (e.g., RT, 40°C, 60°C) and reaction times. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: My NMR and IR spectra indicate the presence of a nitrile-containing impurity. What is this byproduct and how can I remove it?

A2: Identification and Mitigation of the α-Aminonitrile Intermediate

A common byproduct in this synthesis is the unreacted α-aminonitrile intermediate, 4-amino-4-cyanotetrahydro-2H-thiopyran. This occurs when the final hydrolysis or reduction step of the nitrile group to the aminomethyl group is incomplete.

  • Mechanism Insight: The Strecker synthesis proceeds in two main stages: formation of the α-aminonitrile, followed by its conversion to the amino acid (or in this case, the amino alcohol after reduction).[1][3][7] If the conditions for the second step (e.g., strong acid/base for hydrolysis or a potent reducing agent like LiAlH4 for reduction) are not sufficiently robust, the stable nitrile intermediate will persist.

Analytical Confirmation:

Technique Expected Observation for α-Aminonitrile Impurity
FT-IR A weak to medium, sharp absorption peak around 2220-2260 cm⁻¹ characteristic of a C≡N stretch.
¹³C NMR A signal in the range of 115-125 ppm corresponding to the nitrile carbon.
Mass Spec A mass corresponding to C6H10N2S (M+H⁺ ≈ 143.06).

Troubleshooting and Prevention:

  • Drive the Reduction/Hydrolysis to Completion:

    • For Reductive Conversion: If you are using a reducing agent like Lithium Aluminum Hydride (LiAlH4), ensure it is added slowly to a well-stirred, anhydrous solution of the crude aminonitrile. An excess of the reducing agent and an extended reaction time at a suitable temperature (e.g., reflux in THF) are often necessary.

    • For Hydrolytic Conversion: If following a hydrolysis route, ensure the acid or base concentration is sufficiently high and that the reaction is heated for an adequate period to ensure complete conversion of the nitrile to the carboxylic acid (which would then be reduced).

  • Purification: If the impurity is present in the final product, it can often be separated by column chromatography on silica gel, as the nitrile is significantly less polar than the desired amino alcohol product.

Q3: I'm observing high molecular weight impurities in my LC-MS analysis. What is their likely origin?

A3: Aldol Condensation Byproducts

The starting material, tetrahydro-4H-thiopyran-4-one, has α-protons that can be deprotonated under basic conditions, leading to self-condensation reactions like the aldol condensation.[8] This will produce dimeric or even oligomeric byproducts, which can complicate purification.

Workflow for Troubleshooting Aldol Byproducts:

cluster_0 Problem Identification cluster_1 Hypothesis: Aldol Condensation cluster_2 Troubleshooting & Prevention cluster_3 Verification start High MW impurities detected by LC-MS cause Basic reaction conditions deprotonating α-hydrogens on starting ketone start->cause Likely Cause step1 Control pH: Avoid strongly basic conditions during imine formation. cause->step1 Corrective Actions step2 Temperature Control: Run the initial reaction step at lower temperatures (0°C to RT). step1->step2 Corrective Actions step3 Order of Addition: Consider adding the cyanide source before any strong base. step2->step3 Corrective Actions verify Re-run reaction with modified conditions and analyze for absence of high MW byproducts step3->verify Implement & Verify

Caption: Troubleshooting Aldol Condensation.

Preventative Measures:

  • Strict pH Control: Maintain a neutral to slightly acidic pH during the initial phase of the reaction to suppress enolate formation.

  • Lower Reaction Temperature: Perform the addition of reagents at a reduced temperature (e.g., 0-5 °C) to minimize the rate of the aldol side reaction.

  • Reagent Addition Sequence: Carefully consider the order of reagent addition. Pre-forming the iminium salt under neutral or slightly acidic conditions before introducing any base can be an effective strategy.

Q4: My mass spectrometry data shows peaks at M+16 and M+32 relative to my product mass. What are these species?

A4: Oxidation of the Thioether

The sulfur atom in the thiopyran ring is susceptible to oxidation, which can occur if oxidizing agents are present or if the reaction is exposed to air for prolonged periods, especially at elevated temperatures.[8][9]

  • M+16 Impurity: This corresponds to the sulfoxide derivative, this compound 1-oxide.

  • M+32 Impurity: This corresponds to the sulfone derivative, this compound 1,1-dioxide.[8]

Reaction Pathway to Oxidized Byproducts:

product Desired Product (Thioether) sulfoxide Sulfoxide (M+16) product->sulfoxide [O] sulfone Sulfone (M+32) sulfoxide->sulfone [O]

Sources

Technical Support Center: Optimization of 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of central nervous system (CNS) agents. Its rigid, heterocyclic scaffold combined with the primary amine and tertiary alcohol functionalities provides a unique three-dimensional structure for pharmacophore elaboration. However, the synthesis of this molecule is not without its challenges. Issues such as low yields, formation of stubborn impurities, and difficult purifications are common hurdles. This guide provides a systematic approach to overcoming these obstacles.

Two plausible and commonly employed synthetic strategies for accessing this compound from the readily available starting material, tetrahydro-4H-thiopyran-4-one, are the Strecker synthesis followed by nitrile reduction, and direct reductive amination. This guide will address potential issues arising from both pathways.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format to directly tackle experimental challenges.

Issue 1: Low Yield of the α-Aminonitrile Intermediate in the Strecker Synthesis

Question: I am attempting the Strecker synthesis using tetrahydro-4H-thiopyran-4-one, ammonium chloride, and potassium cyanide, but I am observing a low yield of the desired α-aminonitrile intermediate. What are the likely causes and how can I improve the yield?

Answer: Low yields in the first step of the Strecker synthesis can often be attributed to several factors related to the equilibrium of imine formation and the nucleophilicity of the cyanide ion.[1][2] Here’s a breakdown of potential causes and their solutions:

  • Inefficient Imine Formation: The initial condensation of the ketone with ammonia to form the imine is a reversible reaction.[3]

    • Solution: To drive the equilibrium towards the imine, consider adding a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to the reaction mixture. This will remove the water generated during imine formation.[4]

  • Reaction pH: The pH of the reaction is critical. An overly acidic medium will protonate the ammonia, reducing its nucleophilicity, while a basic medium will prevent the protonation of the carbonyl, which is necessary for activation.[5]

    • Solution: Ammonium chloride typically provides a suitable pH around 9.[4] However, you can monitor and adjust the pH to be mildly acidic to neutral to optimize imine formation.

  • Cyanide Addition: The cyanide ion is the key nucleophile that attacks the iminium ion.[1]

    • Solution: Ensure that your cyanide source (e.g., KCN or NaCN) is of good quality and has not been excessively exposed to atmospheric moisture and carbon dioxide, which can lead to its degradation. The reaction should be performed in a well-sealed vessel.

Experimental Protocol: Optimized Strecker Synthesis of 4-amino-tetrahydro-2H-thiopyran-4-carbonitrile

  • To a stirred solution of ammonium chloride (1.2 equivalents) in aqueous ammonia, add tetrahydro-4H-thiopyran-4-one (1.0 equivalent).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In a separate flask, dissolve potassium cyanide (1.1 equivalents) in a minimal amount of water.

  • Slowly add the potassium cyanide solution to the reaction mixture at 0-5 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Issue 2: Incomplete Reduction of the α-Aminonitrile to the Desired Aminol

Question: I have successfully synthesized the α-aminonitrile intermediate, but the subsequent reduction with Lithium Aluminum Hydride (LAH) is sluggish or incomplete, resulting in a mixture of starting material and product. How can I drive the reaction to completion?

Answer: Incomplete reduction of the α-aminonitrile with LAH is a common issue and can be addressed by carefully controlling the reaction conditions.[6][7]

  • Quality and Stoichiometry of LAH: LAH is highly reactive and can be deactivated by moisture.[8]

    • Solution: Use freshly opened or properly stored LAH. Ensure your solvent (typically THF or diethyl ether) is anhydrous. It's also crucial to use a sufficient excess of LAH (typically 1.5 to 2.0 equivalents) to ensure complete reduction.[6]

  • Reaction Temperature and Time: While LAH reductions are often initiated at 0 °C for safety, they may require elevated temperatures to go to completion, especially with sterically hindered nitriles.[9]

    • Solution: After the initial addition of the nitrile at 0 °C, allow the reaction to warm to room temperature and then gently reflux if necessary. Monitor the reaction by TLC until all the starting material is consumed.[6]

  • Work-up Procedure: The work-up of LAH reactions is critical for isolating the product. An improper work-up can lead to the formation of aluminum salt emulsions that are difficult to filter and can trap the product.[8]

    • Solution: Employ a Fieser work-up: after cooling the reaction to 0 °C, sequentially add water, then a 15% NaOH solution, followed by more water. This procedure is designed to produce granular aluminum salts that are easily filtered.[8]

Experimental Protocol: LAH Reduction of 4-amino-tetrahydro-2H-thiopyran-4-carbonitrile

  • To a suspension of LAH (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of the α-aminonitrile (1.0 equivalent) in anhydrous THF.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC (a polar solvent system with a baseline spot for the product is expected).

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LAH in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of celite.

  • Wash the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Issue 3: Low Yield and Formation of Byproducts in Reductive Amination

Question: I am attempting a one-pot reductive amination of tetrahydro-4H-thiopyran-4-one with ammonia and a reducing agent like sodium cyanoborohydride, but the yield is low and I observe the formation of tetrahydro-4H-thiopyran-4-ol as a major byproduct. What is going wrong?

Answer: The primary challenge in reductive amination is to ensure that the reduction of the in-situ formed imine is faster than the reduction of the starting ketone.[10][11]

  • Choice of Reducing Agent: Strong reducing agents like sodium borohydride will readily reduce the starting ketone.[12]

    • Solution: Use a milder, more selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). These reagents are more effective at reducing the protonated iminium ion than the neutral ketone.[13]

  • pH Control: The reaction pH is crucial for both imine formation and the activity of the reducing agent.

    • Solution: The optimal pH for reductive amination with NaBH₃CN is typically between 6 and 7. This can be achieved by adding a small amount of acetic acid. This pH range favors the formation of the iminium ion, which is the species that is readily reduced.[14]

  • Ammonia Concentration: A sufficient concentration of ammonia is necessary to drive the imine formation equilibrium.[15][16]

    • Solution: Use a concentrated solution of ammonia in an alcohol (e.g., 7N ammonia in methanol) as the reaction medium.

Experimental Protocol: One-Pot Reductive Amination

  • Dissolve tetrahydro-4H-thiopyran-4-one (1.0 equivalent) in a 7N solution of ammonia in methanol.

  • Add ammonium acetate (1.5 equivalents) to the solution to buffer the reaction and promote imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium cyanoborohydride (1.2 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight and monitor by TLC or LC-MS.

  • Once complete, quench the reaction by the addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol and ammonia.

  • Extract the aqueous residue with a suitable organic solvent.

  • Dry the organic layer and concentrate to give the crude product.

Issue 4: Difficulty in Purifying the Final Product

Question: My reaction has gone to completion, but I am struggling to purify the highly polar this compound. Standard silica gel chromatography is giving poor separation and streaking. What purification strategies do you recommend?

Answer: The purification of highly polar, basic compounds like your target molecule can indeed be challenging on standard silica gel due to strong interactions with the acidic silanol groups.[17][18]

  • Column Chromatography Modifications:

    • Solution 1: Amine-Treated Mobile Phase: Add a small amount of a volatile base, such as triethylamine (0.5-1%) or ammonium hydroxide, to your mobile phase (e.g., dichloromethane/methanol). This will "deactivate" the acidic sites on the silica gel and improve the peak shape.[19]

    • Solution 2: Amine-Functionalized Silica: For very problematic separations, consider using an amine-functionalized silica gel. This stationary phase is less acidic and can provide better separation for basic compounds.[18]

  • Recrystallization:

    • Solution: If the crude product is a solid, recrystallization can be a highly effective purification method. Due to the polar nature of your compound, you might need to explore polar solvent systems or solvent mixtures.[20][21] Good starting points could be methanol/diethyl ether, ethanol/ethyl acetate, or isopropanol/hexane systems.[22][23]

  • Acid-Base Extraction:

    • Solution: Before chromatography, you can perform an acid-base extraction to remove non-basic impurities. Dissolve the crude product in an organic solvent and extract with dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Wash the aqueous layer with an organic solvent to remove neutral impurities. Then, basify the aqueous layer with a base like NaOH and extract your product back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting material for the synthesis of this compound?

A1: The most common and commercially available starting material is tetrahydro-4H-thiopyran-4-one. It provides a direct and efficient entry point to the desired product via either the Strecker synthesis or reductive amination.

Q2: What are the main safety precautions to consider during this synthesis?

A2: This synthesis involves several hazardous reagents that require careful handling:

  • Cyanides (KCN, NaCN): Highly toxic. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including double gloves.[24][25] Have a cyanide antidote kit readily available and ensure all lab personnel are trained in its use. Avoid contact with acids, which will liberate highly toxic hydrogen cyanide gas.[26][27]

  • Lithium Aluminum Hydride (LAH): Highly reactive and pyrophoric. Handle under an inert atmosphere (nitrogen or argon) and use anhydrous solvents. Quench reactions carefully at low temperatures.[8]

Q3: How can I monitor the progress of these reactions?

A3:

  • Thin Layer Chromatography (TLC): This is a quick and effective method. For the polar product, you will likely need a polar mobile phase (e.g., 10-20% methanol in dichloromethane with 1% triethylamine). The product will likely have a very low Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information about the presence of your product and any byproducts by giving you the mass of the components in your reaction mixture.

Q4: What are the expected spectroscopic signatures for this compound?

A4:

  • ¹H NMR: Expect to see signals for the thiopyran ring protons, a singlet for the aminomethyl protons (CH₂-NH₂), and broad signals for the -OH and -NH₂ protons which are exchangeable with D₂O.

  • ¹³C NMR: Expect to see signals for the four distinct carbons of the thiopyran ring, including the quaternary carbon bearing the hydroxyl and aminomethyl groups.

  • IR Spectroscopy: Look for characteristic broad absorptions for the O-H and N-H stretches in the 3200-3500 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ should be observed at m/z = 148.07.

Q5: Can I use other reducing agents for the nitrile reduction besides LAH?

A5: Yes, other reducing agents can be used, although LAH is generally very effective.[9][28] Catalytic hydrogenation (e.g., using Raney Nickel or a rhodium catalyst under hydrogen pressure) is an alternative, particularly for larger-scale syntheses where the handling of LAH may be problematic.[6]

Quantitative Data Summary

ParameterStrecker SynthesisNitrile Reduction (LAH)Reductive Amination (NaBH₃CN)
Key Reagents NH₄Cl, KCNLiAlH₄NH₃, NaBH₃CN, (NH₄)OAc
Solvent Aqueous/OrganicAnhydrous THF/EtherMethanol
Temperature 0 °C to RT0 °C to RefluxRoom Temperature
Typical Yield 70-90% (for α-aminonitrile)60-85%50-75%
Key Byproducts CyanohydrinPartially reduced speciesTetrahydro-4H-thiopyran-4-ol

Experimental Workflow Diagrams

Strecker_Synthesis_Workflow start Tetrahydro-4H-thiopyran-4-one step1 Strecker Reaction (NH4Cl, KCN, H2O) start->step1 intermediate 4-Amino-tetrahydro-2H-thiopyran-4-carbonitrile step1->intermediate step2 Nitrile Reduction (LiAlH4, THF) intermediate->step2 workup Fieser Workup (H2O, NaOH) step2->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product

Caption: Workflow for Strecker Synthesis and Nitrile Reduction.

Reductive_Amination_Workflow start Tetrahydro-4H-thiopyran-4-one step1 One-Pot Reductive Amination (NH3/MeOH, (NH4)OAc, NaBH3CN) start->step1 workup Aqueous Workup & Extraction step1->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product

Caption: Workflow for One-Pot Reductive Amination.

Troubleshooting_Decision_Tree start Low Product Yield pathway Which Synthetic Route? start->pathway strecker Strecker Synthesis pathway->strecker Strecker red_am Reductive Amination pathway->red_am Reductive Amination strecker_issue Low α-Aminonitrile or Final Product? strecker->strecker_issue red_am_issue Low Yield & Ketone Reduction? red_am->red_am_issue aminonitrile Low α-Aminonitrile strecker_issue->aminonitrile α-Aminonitrile final_product_strecker Low Final Product strecker_issue->final_product_strecker Final Product aminonitrile_sol Check Imine Formation: - Add dehydrating agent - Optimize pH - Check KCN quality aminonitrile->aminonitrile_sol final_product_strecker_sol Check Nitrile Reduction: - Use anhydrous solvent - Ensure LAH excess - Increase reaction temp/time final_product_strecker->final_product_strecker_sol red_am_sol Optimize Reaction: - Use NaBH3CN/STAB - Control pH (6-7) - Use concentrated NH3 red_am_issue->red_am_sol

Caption: Troubleshooting Decision Tree for Low Yields.

References

  • Optimizing Reductive Amination with Sodium Cyanoborohydride. (n.d.). Retrieved from [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis. Retrieved from [Link]

  • Hartwig, J. F. (2011). Catalytic Organometallic Reactions of Ammonia. PMC, NIH.
  • Optimizing Reductive Amination: A Guide for Chemical Procurement. (n.d.). Retrieved from [Link]

  • Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. (2009).
  • Cyanides. (2014). Division of Research Safety - University of Illinois. Retrieved from [Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. (2024).
  • Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. (2002).
  • Cyanides Storage, Handling and General Use Information. (n.d.). University of Windsor. Retrieved from [Link]

  • Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. (2021).
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries. (2024). TSM TheSafetyMaster Private Limited. Retrieved from [Link]

  • Reduction of a nitrile. (2001). ChemSpider Synthetic Pages. Retrieved from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Hazards associated with the handling of liquid cyanide. (n.d.). SHEQMATE Safety Consultants. Retrieved from [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Cyanide Safety. (2018). 911Metallurgist. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. Retrieved from [Link]

  • LAH Reduction of Nitriles to Amines. (n.d.). Scribd. Retrieved from [Link]

  • Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Strecker amino acid synthesis. (n.d.). chemeurope.com. Retrieved from [Link]

  • Strecker Synthesis of Amino Acid: Easy Mechanism, applications. (2021). Chemistry Notes. Retrieved from [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. (2016).
  • Recrystallization. (n.d.). Retrieved from [Link]

  • Strecker amino acid synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Is there an easy way to purify organic amines?. (2023). Biotage. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Retrieved from [Link]

  • Syntheses of Amines I: Ammonia Surrogates and Reductive Methods. (2023). YouTube. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. (1948).
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
  • Isolation And Purification Of Substance By Column Chromatography. (2018).
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Retrieved from [Link]

  • Using amines or amino acids as mobile phase modifiers in chromatography. (n.d.). Google Patents.
  • Reduction of nitriles to amines using LiAlH4. (2020). YouTube. Retrieved from [Link]

Sources

"resolving solubility issues with 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol. This guide provides in-depth troubleshooting for common solubility challenges encountered by researchers and drug development professionals. Our approach is rooted in first principles of chemistry to empower you with robust, adaptable solutions for your experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: I'm seeing poor solubility of this compound in my aqueous buffer (e.g., PBS at pH 7.4). Why is this happening?

A1: This is a common and expected observation. The solubility of this compound is highly pH-dependent due to its primary aminomethyl group. At neutral or alkaline pH (like pH 7.4), this amine group is predominantly in its neutral, un-ionized state (-NH2). This uncharged form is significantly less polar, reducing its ability to interact favorably with water molecules and leading to poor aqueous solubility. The relatively non-polar tetrahydrothiopyran backbone also contributes to this issue.

To achieve solubility, you must protonate the amine group to form the cationic ammonium salt (-NH3+), which is a polar, charged species that readily dissolves in water. This is achieved by lowering the pH of your solvent system.

Q2: What is the recommended starting point for solubilizing this compound for in vitro assays?

A2: The most effective and direct method is pH modification. We recommend preparing a stock solution in an acidic vehicle.

Recommended Starting Protocol:

  • Weigh the desired amount of this compound powder.

  • Add a volume of sterile water or 0.9% saline to create a slurry.

  • While stirring, add 1N HCl dropwise.

  • Monitor the solution until the compound fully dissolves. Typically, a clear solution is achieved at a pH between 3.0 and 5.0.

  • Once dissolved, you can adjust the pH back up slightly with 1N NaOH if your experiment requires it, but be cautious. Precipitation may occur if you approach or exceed the compound's pKa (estimated to be in the 9-10 range).

  • Finally, perform a q.s. (quantum satis) addition with your chosen buffer to reach the final desired volume and concentration.

Causality: By adding acid, you are converting the free base form of the amine into its corresponding hydrochloride (HCl) salt in situ. This salt is vastly more soluble in aqueous media than the parent compound.

Q3: Can I use organic co-solvents to improve solubility? If so, which ones are recommended?

A3: Yes, using organic co-solvents is a viable secondary strategy, especially if your experimental system cannot tolerate low pH. However, this approach must be carefully validated for compatibility with your specific assay (e.g., cell-based assays can be sensitive to solvent toxicity).

The goal is to use a water-miscible organic solvent that can disrupt the crystal lattice energy of the solid compound and solvate its non-polar regions.

Recommended Co-solvents & Considerations:

Co-SolventStarting ConcentrationProsCons & Considerations
DMSO 1-10% v/vExcellent solubilizing power for a wide range of compounds.Can be toxic to cells at >0.5-1%. May interfere with certain assays.
Ethanol 5-20% v/vLess toxic than DMSO. Commonly used in formulations.May not be as effective as DMSO. Can cause protein precipitation in some assays.
PEG 400 10-30% v/vLow toxicity, often used in in vivo formulations.Can increase the viscosity of the solution. May not be suitable for all analytical methods.

Workflow for Co-Solvent Use:

  • First, attempt to dissolve the compound in 100% of the chosen organic co-solvent to create a high-concentration stock.

  • Then, slowly add this organic stock solution to your aqueous buffer with vigorous stirring. This method, known as "dilution from organic stock," often prevents immediate precipitation that can occur if you add the co-solvent last.

Troubleshooting Guide: Step-by-Step Problem Resolution

Problem: My compound precipitates out of solution when I add it to my cell culture media (pH ~7.4).

This is a classic pH-shift precipitation scenario. Your acidic stock solution, once highly diluted into the buffered media, experiences a rapid pH increase, neutralizing the amine and causing the less soluble free base to crash out.

G A Start: Compound precipitates in cell media (pH 7.4) B Is the final concentration of your acidic stock <1% of the total media volume? A->B C High local pH change upon addition. ACTION: Lower stock concentration. Prepare a 10x final stock instead of 1000x. B->C No D Is the final compound concentration exceeding its thermodynamic solubility at pH 7.4? B->D Yes C->D E Precipitation is expected. ACTION: Lower the final working concentration. D->E Yes F Consider a formulation-based approach. Can you use a co-solvent compatible with your cells (e.g., <0.5% DMSO)? D->F No E->F G ACTION: Prepare a high-concentration stock in 100% DMSO. Dilute this stock >200-fold into the final media with rapid mixing. F->G Yes H Issue Persists: Explore advanced methods. Consider complexation with cyclodextrins (e.g., HP-β-CD) to encapsulate the molecule. F->H No I SUCCESS: Compound is soluble. G->I H->I

Caption: Troubleshooting workflow for media precipitation.

Problem: I need to prepare a formulation for an in vivo animal study and require a neutral pH.

For in vivo applications, injecting a highly acidic solution is not feasible. The goal is to create a formulation where the compound remains soluble at or near physiological pH.

The most robust solution is to form a stable, solid salt of the compound. While an HCl salt is common, other counter-ions can offer different properties (e.g., better stability, different dissolution rates). A salt screening experiment is a standard industry practice.

Objective: To identify a counter-ion that forms a crystalline, soluble salt of this compound.

Materials:

  • This compound (free base)

  • Acids: Hydrochloric acid (HCl), Sulfuric acid (H2SO4), Methane­sulfonic acid (MSA), Tartaric acid, Citric acid.

  • Solvents: Isopropyl alcohol (IPA), Ethanol, Acetone.

  • Stir plate and vials.

Procedure:

  • Dissolution: Dissolve 100 mg of the free base in 1 mL of a suitable solvent like IPA.

  • Acid Addition: In a separate vial, prepare a 1-equivalent solution of the chosen acid (e.g., MSA) in the same solvent.

  • Mixing: Slowly add the acid solution to the free base solution while stirring.

  • Observation: Observe for precipitation. A crystalline solid is ideal. An oil or amorphous gum is less desirable.

  • Isolation: If a solid forms, filter the product, wash with a small amount of cold solvent, and dry under vacuum.

  • Solubility Testing: Accurately weigh the newly formed salt and test its solubility in water or PBS at pH 7.4.

If a salt form is still not sufficient, solubility can be enhanced using excipients like cyclodextrins.

G cluster_0 Cyclodextrin Complexation CD HP-β-CD (Hydrophilic Exterior) Complex Inclusion Complex (Soluble) CD->Complex Encapsulates Drug Drug Molecule (Lipophilic Part) Drug->Complex Enters Cavity Soluble Complex->Soluble Increases Apparent Aqueous Solubility

Caption: Mechanism of cyclodextrin solubility enhancement.

Protocol: Formulation with HP-β-CD

  • Prepare a solution of 10-20% (w/v) hydroxypropyl-beta-cyclodextrin (HP-β-CD) in water.

  • Slowly add the powdered this compound to this solution while stirring vigorously.

  • Allow the mixture to stir for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex.

  • Filter the solution through a 0.22 µm filter to remove any undissolved particles. The resulting clear solution contains the solubilized compound. This approach can often achieve significantly higher concentrations at neutral pH than buffer alone.

References

  • Title: The Henderson-Hasselbalch Equation: Its History and Limitations Source: Journal of Chemical Education URL: [Link]

  • Title: Salt selection for basic drugs Source: International Journal of Pharmaceutics URL: [Link]

  • Title: Cyclodextrins Source: Chemical Reviews URL: [Link]

Technical Support Center: Degradation Pathways of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, design robust experiments, and interpret your results with confidence.

Introduction to the Stability of this compound

This compound is a unique molecule possessing three key functional groups that influence its stability: a primary amine, a tertiary alcohol, and a sulfide within a heterocyclic ring. Understanding the potential degradation pathways of this compound is crucial for the development of stable pharmaceutical formulations and for establishing appropriate storage and handling conditions.[1][2] This guide will walk you through the predicted degradation mechanisms and provide practical advice for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under typical stress conditions?

Based on the functional groups present, the primary degradation pathways are expected to be oxidation, and to a lesser extent, thermal and photolytic degradation.

  • Oxidative Degradation: The sulfide and primary amine moieties are susceptible to oxidation.[3][4] The sulfur atom can be oxidized to a sulfoxide and further to a sulfone.[3][5][6] The primary amine can undergo oxidation to form various products, including nitrosamines in the presence of nitrosating agents.[7][8]

  • Thermal Degradation: At elevated temperatures, cleavage of C-S or C-C bonds within the thiopyran ring could occur, potentially leading to ring-opening or fragmentation.[9] For alkanolamines, thermal degradation can be significant, especially in the presence of CO2, though this is more relevant in carbon capture applications.[10][11][12][13][14]

  • Photodegradation: Exposure to UV or visible light may induce degradation, particularly of the sulfur-containing heterocycle.[15][16] Photolytic cleavage of the N-N bond is a known degradation pathway for nitrosamines.[8]

Q2: What are the expected degradation products from oxidation?

The primary oxidative degradation products are anticipated to be the corresponding sulfoxide and sulfone.

  • Sulfoxide Formation: Mild oxidation is expected to convert the sulfide to a sulfoxide.

  • Sulfone Formation: More strenuous oxidation or further oxidation of the sulfoxide will likely yield the sulfone.[3][6]

  • Amine Oxidation: Oxidation of the primary amine could lead to the formation of an N-oxide or other oxidative deamination products.[4][17]

The following diagram illustrates the predicted oxidative degradation pathway:

graph TD; A[this compound] -->|Oxidation| B(4-(aminomethyl)-1-oxido-tetrahydro-2H-thiopyran-4-ol Sulfoxide); B -->|Further Oxidation| C(4-(aminomethyl)-1,1-dioxido-tetrahydro-2H-thiopyran-4-ol Sulfone); A -->|Oxidation of Amine| D(N-Oxide Derivative);

Caption: Predicted Oxidative Degradation Pathway.

Q3: Is hydrolysis a significant degradation pathway for this molecule?

While hydrolysis is a common degradation pathway for many pharmaceuticals, especially those with ester or amide groups, it is not predicted to be a primary degradation route for this compound under typical pH conditions.[18] The molecule lacks functional groups that are highly susceptible to hydrolysis. However, extreme pH and high temperatures could potentially induce ring-opening or other hydrolytic reactions.

Troubleshooting Guide for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[1][2][19][20] Below are common issues encountered during these studies and how to address them.

Scenario 1: No degradation is observed under initial stress conditions.
  • Plausible Cause: The stress conditions (e.g., temperature, concentration of stressing agent, duration) may not be severe enough.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: For hydrolytic studies, increase the concentration of the acid or base. For oxidative studies, use a higher concentration of the oxidizing agent (e.g., hydrogen peroxide).

    • Elevate Temperature: Increasing the temperature can accelerate degradation. However, be cautious not to use temperatures that would cause thermal degradation if you are investigating other pathways.

    • Extend Exposure Time: Increase the duration of the stress test.

    • Change Stressor: If one type of stressor is ineffective, consider another. For example, if mild oxidation with H₂O₂ shows no effect, a stronger oxidizing agent could be employed, though with caution to avoid unrealistic degradation pathways.

Scenario 2: The sample degrades completely, making it difficult to identify primary degradants.
  • Plausible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Reduce Stressor Concentration: Use a lower concentration of the acid, base, or oxidizing agent.

    • Lower Temperature: Perform the study at a lower temperature.

    • Decrease Exposure Time: Take time points at earlier intervals to capture the initial degradation products.

    • Quench the Reaction: For hydrolytic studies, neutralize the solution with an equivalent amount of acid or base to stop the reaction at specific time points.

Scenario 3: Multiple, overlapping peaks are observed in the chromatogram.
  • Plausible Cause: Formation of multiple degradation products with similar polarities.

  • Troubleshooting Steps:

    • Optimize Chromatographic Method:

      • Gradient Elution: If using isocratic elution, switch to a gradient method to improve peak separation.

      • Mobile Phase pH: Adjust the pH of the mobile phase to alter the ionization state of the analyte and degradants, which can significantly impact retention and selectivity.

      • Column Chemistry: Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms.

    • Use a High-Resolution Mass Spectrometer (HRMS): LC-MS/MS with a high-resolution instrument like a Q-TOF can help to deconvolute co-eluting peaks by providing accurate mass data for the parent and fragment ions.[17]

Experimental Protocols for Forced Degradation Studies

The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound.

General Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.

Acidic and Basic Hydrolysis
  • Objective: To assess degradation under acidic and basic conditions.

  • Protocol:

    • Acidic Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.

    • Basic Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.

    • Incubate the solutions at 60 °C.

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).

    • Neutralize the aliquots before analysis (acidic sample with 0.1 M NaOH, basic sample with 0.1 M HCl).

    • Analyze by a stability-indicating HPLC method.

Oxidative Degradation
  • Objective: To evaluate susceptibility to oxidation.

  • Protocol:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature.

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).

    • Analyze by HPLC.

Thermal Degradation
  • Objective: To determine stability at elevated temperatures.

  • Protocol:

    • Place the solid compound in a controlled temperature oven at 80 °C.

    • Sample at various time points (e.g., 1, 3, 7 days).

    • Dissolve the sample in a suitable solvent and analyze by HPLC.

Photolytic Degradation
  • Objective: To assess stability under light exposure.

  • Protocol:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light.

    • Analyze the samples by HPLC.

The general workflow for these studies is depicted below:

graph LR; subgraph "Preparation" A[Stock Solution of Compound]; end subgraph "Stress Conditions" B[Acid Hydrolysis]; C[Base Hydrolysis]; D[Oxidation]; E[Thermal]; F[Photolytic]; end subgraph "Analysis" G[HPLC/UPLC]; H[LC-MS/MS]; I[Structure Elucidation]; end A --> B; A --> C; A --> D; A --> E; A --> F; B --> G; C --> G; D --> G; E --> G; F --> G; G --> H; H --> I;

Caption: General Workflow for Forced Degradation Studies.

Data Presentation

Summarize the results of your forced degradation studies in a clear and concise table for easy comparison.

Stress ConditionReagent/ConditionTemperatureDuration% DegradationNumber of Degradants
Acid Hydrolysis 0.1 M HCl60 °C24 hours
Base Hydrolysis 0.1 M NaOH60 °C24 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal Dry Heat80 °C7 days
Photolytic >1.2 million lux hrsAmbient-

This table should be populated with your experimental data.

Analytical Techniques for Characterization

A combination of analytical techniques is often necessary to identify and characterize degradation products.[10][21][22][23][24]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: For separation and quantification of the parent compound and degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For obtaining molecular weight and fragmentation information to aid in structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation of isolated degradation products.

Concluding Remarks

This technical support guide provides a framework for understanding and investigating the degradation pathways of this compound. By anticipating potential degradation products and employing systematic troubleshooting, researchers can efficiently develop stable formulations and robust analytical methods. For further assistance, please consult the referenced literature.

References

  • Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. PubMed. [Link]

  • Factors influencing the selectivity in asymmetric oxidation of sulfides attached to nitrogen containing heterocycles. Chemical Communications (RSC Publishing). [Link]

  • Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. Environmental Toxicology and Chemistry | Oxford Academic. [Link]

  • Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. PMC - NIH. [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC - NIH. [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals. PMC - NIH. [Link]

  • Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process. Academic Journals. [Link]

  • Thiols and Sulfides. Chemistry LibreTexts. [Link]

  • Sulfide Oxidation. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Deamination mechanism of primary amines. ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation. PubMed. [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository. [Link]

  • Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. [Link]

  • Nitrosamine Degradation Pathways. ResolveMass Laboratories Inc.. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. ResearchGate. [Link]

  • Characterization of the degradation products of amines used for post combustion CO 2 capture. lsabm. [Link]

  • Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends. MDPI. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry. PubMed. [Link]

  • Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. [Link]

  • Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed. [Link]

  • Hydrolysis and aminolysis of aldehydes catalyzed by water and amines: Formation of diols/aminol and the implication to atmospheric particle formation. ResearchGate. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. [Link]

  • Investigation of aminolysis routes on PET fabrics using different amine‐based materials. ResearchGate. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. [Link]

  • Thermal degradation rates of different amines. ResearchGate. [Link]

  • Sulfur-Doped g-C3N4 Heterojunctions for Efficient Visible Light Degradation of Methylene Blue. ACS Publications. [Link]

  • Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. MDPI. [Link]

  • Novel degradation products of argatroban: Isolation, synthesis and extensive characterization using NMR and LC-PDA-MS/Q-TOF. PMC - NIH. [Link]

  • Chemistry (Class XII). CBSE. [Link]

  • Common Polymer additives and their degradation products: impact on E&L profile. LinkedIn. [Link]

  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. [Link]

Sources

Technical Support Center: Synthesis of Tetrahydro-2H-thiopyranols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tetrahydro-2H-thiopyranols and their derivatives. This resource is tailored for researchers, medicinal chemists, and process development scientists who work with these important sulfur-containing heterocycles. Here, we address the most common pitfalls encountered during synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the tetrahydro-2H-thiopyranol core, and what are their general limitations?

A1: The most common strategies involve either constructing the ring or functionalizing a pre-formed ring.

  • Ring-Closing Reactions: Methods like the intramolecular cyclization of δ-hydroxy thiols or the reaction of homoallylic thioalcohols with aldehydes (thio-Prins cyclization) are powerful for building the core structure.[1] The primary challenge here is often achieving high diastereoselectivity, which is highly dependent on the catalyst and reaction conditions.[1][2]

  • Reduction of Tetrahydro-4H-thiopyran-4-ones: This is arguably the most prevalent method, starting from the commercially available or easily synthesized ketone.[3] The key pitfall in this approach is controlling the stereoselectivity of the alcohol (axial vs. equatorial). Additionally, the ketone itself can be prone to side reactions like self-condensation under basic conditions.[4]

  • Functionalization of Thiopyrans: Starting with a di- or tetrahydrothiopyran and introducing the hydroxyl group via methods like hydroboration-oxidation or dihydroxylation is also feasible.[5] These routes can be complicated by the reactivity of the sulfur atom, which can interfere with certain reagents, leading to undesired oxidation.

Q2: Why is the sulfur atom a common source of complications compared to the oxygen in tetrahydropyranol synthesis?

A2: The sulfur atom's nucleophilicity and its ability to exist in multiple oxidation states (sulfide, sulfoxide, sulfone) introduce unique challenges not seen with its oxygen analogue. Sulfur is much more susceptible to oxidation than the ether oxygen in pyrans.[4][6] This means that many standard oxidation procedures intended for other parts of the molecule can inadvertently lead to the formation of sulfoxides and sulfones, complicating purification and altering the product's chemical properties. Furthermore, the resulting sulfoxides can undergo side reactions like Pummerer rearrangements.[5]

Troubleshooting Guide: Specific Pitfalls in Detail

This section provides in-depth analysis and solutions for critical issues encountered during the synthesis of tetrahydro-2H-thiopyranols, particularly when starting from tetrahydro-4H-thiopyran-4-one.

Pitfall 1: Over-oxidation of the Sulfur Atom

One of the most frequent and frustrating side reactions is the unintended oxidation of the sulfide to a sulfoxide and, subsequently, a sulfone. This is especially problematic when performing reactions that require oxidative conditions or when trace oxidants are present.

Q: I am trying to perform a reaction on my thiopyran substrate, but I keep getting sulfoxide and sulfone byproducts. How can I prevent this?

A: The key is to select reagents and conditions that are chemoselective for the desired transformation while being mild enough to leave the sulfur atom untouched. When deliberate oxidation to the sulfoxide is desired, preventing over-oxidation to the sulfone is paramount.

Causality & Solution: Strong oxidizing agents like peracetic acid or an excess of m-CPBA at room temperature will readily form the sulfone.[4] The formation of the sulfoxide actually activates the molecule for further oxidation. To achieve selective monosulfoxidation, a highly chemoselective and controllable oxidizing agent is required. Davis's oxaziridine is an excellent choice for this purpose, as it efficiently oxidizes the sulfur at low temperatures with minimal risk of over-oxidation.[4][6]

Troubleshooting Workflow for Over-oxidation

G start Problem: Unwanted Sulfone/Sulfoxide Byproduct Detected check_intent Is oxidation of sulfur the intended reaction? start->check_intent unintended Unintended Oxidation check_intent->unintended No intended Intended Sulfoxide Synthesis check_intent->intended Yes deoxygenate Deoxygenate Solvents & Run Under Inert Gas (N2/Ar) unintended->deoxygenate check_reagents Are reagents (e.g., old ethers) free of peroxide impurities? deoxygenate->check_reagents check_reagents->start Yes, retry purify_reagents Purify Reagents (e.g., pass through alumina) check_reagents->purify_reagents No oxidant Identify Oxidizing Agent intended->oxidant strong_oxidant Strong Oxidant (e.g., Peracetic Acid, H2O2) oxidant->strong_oxidant mcpba m-CPBA oxidant->mcpba davis Davis's Oxaziridine oxidant->davis solution_strong High risk of sulfone. Switch to a milder agent. strong_oxidant->solution_strong solution_mcpba Control Stoichiometry (1.0 eq) & Lower Temperature (0°C to -78°C) mcpba->solution_mcpba solution_davis Optimal Choice. High chemoselectivity. Proceed as planned. davis->solution_davis

Caption: Troubleshooting workflow for managing sulfur oxidation.

Comparative Data for Selective Sulfoxide Synthesis

Oxidizing AgentTemperatureTypical OutcomeRecommendationReference
Peracetic AcidRoom TempSignificant sulfone formationNot recommended for sulfoxide[4]
m-CPBA (1 equiv.)Room TempMixture of sulfoxide and sulfoneUse only at low temperatures (0°C to -78°C)[4]
Davis's Oxaziridine-78°C to 0°CHigh yield (70-85%) of sulfoxideHighly Recommended [4][6]
Pitfall 2: Poor Stereocontrol in Ketone Reduction

When reducing tetrahydro-4H-thiopyran-4-one to the corresponding alcohol, controlling the stereochemistry is crucial. The approach of the hydride reagent can be directed to either the axial or equatorial face of the carbonyl, leading to a mixture of cis (equatorial-OH) and trans (axial-OH) isomers relative to substituents at C2/C6.

Q: My reduction of a substituted tetrahydro-4H-thiopyran-4-one gives a nearly 1:1 mixture of diastereomers. How can I selectively form one isomer?

A: The stereochemical outcome is dictated by the steric bulk of the reducing agent and the steric environment around the ketone. This is a classic example of steric approach control versus torsional strain (Felkin-Anh model).

Causality & Solution:

  • For Equatorial Attack (Axial-OH, trans product): Small, unhindered hydride reagents like NaBH₄ tend to attack from the less hindered equatorial face, pushing the resulting alcohol into the more sterically crowded axial position. This is often the kinetic product.

  • For Axial Attack (Equatorial-OH, cis product): Bulky hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), are too large to approach from the equatorial face. They are forced to attack from the more hindered axial direction, resulting in the thermodynamically more stable equatorial alcohol.

Decision Tree for Stereoselective Reduction

G start Start: Substituted Tetrahydro-4H-thiopyran-4-one goal Desired Isomer? start->goal axial_oh Target: Axial-OH (trans-isomer) goal->axial_oh Axial-OH equatorial_oh Target: Equatorial-OH (cis-isomer) goal->equatorial_oh Equatorial-OH reagent_small Use Small Hydride Reagent (e.g., NaBH4, LiAlH4) Mechanism: Steric Approach Control axial_oh->reagent_small reagent_bulky Use Bulky Hydride Reagent (e.g., L-Selectride®, K-Selectride®) Mechanism: Torsional Strain Avoidance equatorial_oh->reagent_bulky product_axial Major Product: Axial-OH reagent_small->product_axial product_equatorial Major Product: Equatorial-OH reagent_bulky->product_equatorial

Caption: Selecting a reducing agent for stereocontrol.

Pitfall 3: α-Position Side Reactions

The α-protons adjacent to the carbonyl in tetrahydro-4H-thiopyran-4-one are acidic and can be removed by base, leading to enolate formation. This can trigger undesired side reactions.

Q: When attempting a base-mediated reaction, I'm observing a complex mixture of products, including some that appear to be dimers. What is happening?

A: You are likely observing base-catalyzed self-condensation (an aldol reaction). The enolate of one thiopyranone molecule attacks the carbonyl of another, leading to dimers and, potentially, subsequent dehydration products.

Causality & Solution: Strong bases (e.g., NaOH, LDA at warmer temperatures) and elevated temperatures promote enolate formation and subsequent aldol condensation.[4] To avoid this, use non-nucleophilic bases or run reactions at very low temperatures (e.g., -78°C) to favor the desired reaction pathway over intermolecular condensation. If the α-proton is not required for the desired reaction, consider protecting the ketone (e.g., as a ketal) before proceeding with base-mediated steps.

Validated Experimental Protocols

Protocol 1: Selective Oxidation to (±)-trans-2,6-Diaryl-tetrahydro-4H-thiopyran-4-one S-oxide

This protocol is adapted from a highly chemoselective method using Davis's oxaziridine, which avoids over-oxidation to the sulfone.[6]

  • Reagents:

    • (±)-trans-2,6-Diaryl-tetrahydro-4H-thiopyran-4-one (1.0 equiv)

    • Davis's oxaziridine (2-benzenesulfonyl-3-phenyloxaziridine) (1.05 equiv)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve the starting thiopyranone in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • In a separate flask, dissolve Davis's oxaziridine in a minimal amount of anhydrous DCM.

    • Add the solution of Davis's oxaziridine dropwise to the cooled thiopyranone solution over 20-30 minutes.

    • Stir the reaction at -78°C and monitor its progress by TLC (staining with KMnO₄). The reaction is typically complete within 1-3 hours.

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of Na₂SO₃.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield the desired sulfoxide.

References

  • Title: Mechanistic cycle for the synthesis of tetrahydro‐2H‐thiopyran 1,1‐dioxides. Source: ResearchGate URL: [Link]

  • Title: Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated - CORE Source: CORE URL: [Link]

  • Title: Oxidative transformations of 6-trifluoromethyl-2 H-thiopyran as a route to fluoro-containing thiopyranosides | Request PDF Source: ResearchGate URL: [Link]

  • Title: Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones Source: PMC - PubMed Central URL: [Link]

  • Title: Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A Source: PMC - NIH URL: [Link]

  • Title: Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone Source: PubMed Central URL: [Link]

  • Title: Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles Source: PMC - PubMed Central URL: [Link]

  • Title: Ring-opening reactions of 2-alkoxy-3,4-dihydropyrans with Thiols or Thiophenols Source: ACS Publications URL: [Link]

  • Title: Tetrahydropyran synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H - Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Purification of 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of the key pharmaceutical intermediate, 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the physicochemical characteristics of this compound.

PropertyValueSignificance for Purification
Molecular Formula C₆H₁₃NOSIndicates the presence of polar functional groups.
Molecular Weight 147.24 g/mol [1]A relatively small molecule, suitable for various chromatographic techniques.
Appearance White powder[2]Physical state at room temperature.
Key Functional Groups Primary amine (-NH₂), Tertiary alcohol (-OH), Thioether (-S-)These polar groups dominate the molecule's properties, making it highly polar and water-soluble. The basic amine allows for purification via acid-base extraction or ion-exchange chromatography.
Predicted Polarity HighThe molecule is expected to have low solubility in non-polar organic solvents and high solubility in polar solvents like water, methanol, and ethanol.

II. Frequently Asked Questions (FAQs)

Here we address common questions encountered during the purification of this compound.

Q1: What are the likely impurities in my crude sample of this compound?

The impurity profile largely depends on the synthetic route employed. A common route involves the addition of a protected aminomethyl group to tetrahydro-4H-thiopyran-4-one, followed by deprotection. Potential impurities include:

  • Unreacted Starting Materials: Such as tetrahydro-4H-thiopyran-4-one.

  • By-products of the Amination Reaction: Including products from side reactions or incomplete reactions.

  • Reagents and Catalysts: Any reagents, catalysts, or their by-products carried through from the synthesis.

  • Solvents: Residual solvents from the reaction and work-up steps.

  • Degradation Products: The thiopyran ring can be susceptible to oxidation or other forms of degradation under certain conditions.

Q2: My crude material is a sticky oil instead of a white powder. What should I do?

A sticky or oily consistency often indicates the presence of residual solvents or impurities that depress the melting point. Before attempting a complex purification, try the following:

  • High-Vacuum Drying: Ensure all volatile solvents are removed by drying the sample under high vacuum, possibly with gentle heating.

  • Trituration: If the oil is soluble in a non-polar solvent (like hexanes or diethyl ether) in which the desired product is not, you can wash the oil with this solvent to remove non-polar impurities. The product may solidify during this process.

If these steps are unsuccessful, proceed with one of the purification methods detailed below.

Q3: Can I use standard normal-phase silica gel chromatography?

Standard normal-phase chromatography on bare silica is often challenging for highly polar amines like this compound. The basic amine group can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape, tailing, and sometimes irreversible adsorption.[3] If you must use silica gel, consider using a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to mitigate these interactions. A more robust approach is to use a modified stationary phase, as discussed in the troubleshooting guide.

Q4: Is this molecule chiral? Do I need to consider enantiomeric separation?

The 4-position of the tetrahydro-2H-thiopyran ring in this molecule is a stereocenter. Therefore, unless your synthesis is stereospecific, you will have a racemic mixture of two enantiomers. If the desired application requires a single enantiomer, a chiral separation step will be necessary. This is typically achieved using chiral chromatography (e.g., with a polysaccharide-based chiral stationary phase) or by diastereomeric salt formation and crystallization.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues during the purification process.

Problem Potential Cause Recommended Solution
Poor or no crystal formation during recrystallization * Solvent is too good (product is too soluble).* Too much solvent was used.* Solution cooled too quickly.* Presence of impurities inhibiting crystallization.* Choose a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system (e.g., ethanol/water, methanol/diethyl ether) can be effective.[4][5]* Concentrate the solution to reduce the solvent volume.* Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer.* Scratch the inside of the flask with a glass rod to induce nucleation.* Add a seed crystal of the pure compound.* If impurities are the issue, an initial chromatographic cleanup may be necessary.
Product "oils out" during recrystallization * The boiling point of the solvent is higher than the melting point of the compound (or its impure form).* The solution is supersaturated.* Significant impurities are present.* Use a lower-boiling point solvent.* Re-heat the solution to dissolve the oil, then add a small amount of additional solvent before cooling slowly.* Attempt trituration with a non-polar solvent to remove impurities that may be causing the oiling.
Streaking or tailing of the product spot on TLC/column chromatography * Strong interaction between the basic amine and acidic silica gel.* Inappropriate mobile phase polarity.* For silica gel chromatography, add a basic modifier to the mobile phase (e.g., 0.5-1% triethylamine or ammonium hydroxide).* Consider using an alternative stationary phase such as alumina (basic or neutral), amine-functionalized silica, or employ Hydrophilic Interaction Liquid Chromatography (HILIC).[3][6]
Co-elution of impurities with the product during chromatography * The polarity of the impurity is very similar to the product.* The chosen chromatographic system lacks sufficient resolving power.* Optimize the mobile phase composition. For HILIC, adjusting the water content, buffer concentration, and pH can significantly alter selectivity.[7]* Switch to a different stationary phase (e.g., from silica to an amide-based HILIC column).* Consider an alternative purification technique, such as acid-base extraction, if the impurity is not basic.
Low recovery after purification * Product loss during transfers.* Product is too soluble in the recrystallization mother liquor.* Irreversible adsorption onto the chromatography column.* Product degradation during purification.* Ensure careful and quantitative transfers between vessels.* Cool the recrystallization mixture thoroughly and wash the collected crystals with a minimal amount of ice-cold solvent.* If using chromatography, ensure the chosen conditions are appropriate to elute the compound completely.* Avoid unnecessarily harsh conditions (e.g., strong acids/bases, high temperatures) if the compound is known to be unstable.

IV. Detailed Experimental Protocols

Protocol 1: Recrystallization

This method is ideal for purifying solid materials with moderate levels of impurities.

Objective: To purify this compound by exploiting its differential solubility in a hot versus cold solvent system.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Hotplate with stirring capabilities

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: A mixture of ethanol and water is a good starting point for this polar molecule.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Preparative Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for purifying highly polar compounds that are poorly retained in reversed-phase chromatography.[6][7]

Objective: To separate this compound from polar and non-polar impurities using a polar stationary phase and a partially aqueous mobile phase.

Materials:

  • Preparative HPLC system

  • HILIC column (e.g., silica, amino, or amide-based)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Ammonium formate or formic acid (for mobile phase modification)

Procedure:

  • Column Selection: An amide-based or silica-based HILIC column is a good starting point.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 10 mM ammonium formate, pH adjusted to 3.0 with formic acid.

    • Mobile Phase B: Acetonitrile with 10 mM ammonium formate, pH adjusted to 3.0 with formic acid.

  • Sample Preparation: Dissolve the crude material in a small amount of the initial mobile phase composition (e.g., 95:5 Mobile Phase B:A).

  • Chromatographic Conditions (Example Gradient):

    • Flow rate: Dependent on column dimensions.

    • Initial conditions: 95% B

    • Gradient: 95% B to 70% B over 20 minutes.

    • Hold at 70% B for 5 minutes.

    • Return to 95% B and re-equilibrate.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Post-Purification Work-up: Combine the pure fractions and remove the solvents under reduced pressure (lyophilization is often effective for removing the aqueous mobile phase).

V. Visualization of Workflows

Purification Decision Workflow

Purification_Workflow start Crude Product (this compound) is_solid Is the material a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes trituration Trituration / High-Vac Drying is_solid->trituration No (Oil/Gum) is_pure Is the purity >98%? recrystallization->is_pure trituration->is_solid prep_chrom Preparative Chromatography (e.g., HILIC) is_pure->prep_chrom No final_product Pure Product is_pure->final_product Yes prep_chrom->final_product chiral_sep Consider Chiral Separation (if required) final_product->chiral_sep

Caption: Decision workflow for purifying this compound.

Troubleshooting Chromatography Issues

Chromatography_Troubleshooting start Problem Poor Peak Shape / Tailing cause1 Potential Cause Strong Acid-Base Interaction with Silica start->cause1 Identify solution1 Solution Add Basic Modifier (e.g., TEA) to Mobile Phase cause1->solution1 Mitigate solution2 Alternative Solution Use Amine-Functionalized or HILIC Column cause1->solution2 Avoid

Caption: Troubleshooting poor peak shape in chromatography.

VI. References

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]

  • Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Retrieved from [Link]

  • Gilar, M., & Jaworski, A. (2020). Applications of hydrophilic interaction chromatography to Amino Acids, Peptides and Proteins. ResearchGate. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Wellesley College. (n.d.). Recrystallization I. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Alcaraz, M. L., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(5), 725-736. [Link]

  • Du, C. X., & Huang, Z. (2019). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. Analytical Methods, 11(47), 5961-5968. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • RongNa Biotechnology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Analysis of Novel Amine-Containing Tetrahydrothiopyran Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol, a novel chemical entity, against established inhibitors of Nicotinamide N-methyltransferase (NNMT). Due to the novelty of this compound, this document outlines a foundational strategy for its characterization and positions its potential inhibitory profile in the context of known NNMT inhibitors, leveraging structural similarities to guide the investigation.

Introduction to Nicotinamide N-methyltransferase (NNMT) as a Therapeutic Target

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (a form of vitamin B3) and other pyridine-containing compounds. It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH). Overexpression of NNMT has been implicated in various diseases, including metabolic disorders such as obesity and type 2 diabetes, as well as several types of cancer. This has made NNMT an attractive target for the development of small molecule inhibitors.

The rationale for investigating this compound as a potential NNMT inhibitor stems from its structural features, which share similarities with known pharmacophores of other NNMT inhibitors. The tetrahydrothiopyran scaffold can be explored as a bioisostere for other cyclic systems present in established inhibitors, and the aminomethyl and hydroxyl groups offer potential hydrogen bonding interactions within the enzyme's active site.

Comparative Landscape of NNMT Inhibitors

To establish a benchmark for evaluating this compound, we will compare its potential profile against well-characterized NNMT inhibitors with distinct mechanisms of action.

InhibitorMechanism of ActionPotency (IC50)Key Structural Features
This compound Hypothesized: Competitive with NicotinamideTo Be Determined (TBD)Tetrahydrothiopyran core, primary amine, tertiary alcohol
DS-1001 Non-competitive with Nicotinamide~30 nMDihydropyrido[3,2-d]pyrimidinone core
UB-38 Competitive with Nicotinamide~1.2 µMPyridine core with carboxamide side chain

Proposed Mechanism of Action and Investigational Workflow

We hypothesize that this compound may act as a competitive inhibitor at the nicotinamide binding site of NNMT. The proposed investigational workflow is designed to test this hypothesis and characterize its inhibitory potential.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Selectivity & Cellular Activity A Synthesize & Purify 4-(aminomethyl)tetrahydro- 2H-thiopyran-4-ol B Primary NNMT Enzyme Assay (e.g., Fluorescence-based) A->B Test Compound C Determine IC50 Value B->C Dose-Response Data D Enzyme Kinetics Assays (Varying Nicotinamide & SAM conc.) C->D Proceed if IC50 is potent E Determine Ki and Inhibition Type (Competitive, etc.) D->E F Lineweaver-Burk Plot Analysis D->F G Selectivity Profiling (vs. other methyltransferases) E->G H Cell-based Assays (e.g., MNA production in cells) E->H F->G I Compare with DS-1001 & UB-38 G->I H->I

Figure 1: Proposed experimental workflow for the characterization of this compound as an NNMT inhibitor.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments outlined in the workflow.

In Vitro NNMT Inhibition Assay (Fluorescence-based)

This assay measures the production of SAH, a product of the NNMT reaction, which is then detected using a coupled enzyme system that results in a fluorescent signal.

Materials:

  • Recombinant human NNMT enzyme

  • S-adenosyl-L-methionine (SAM)

  • Nicotinamide

  • SAH-enzyme coupled detection kit (e.g., Promega's MTase-Glo™)

  • Test compound (this compound) and reference inhibitors (DS-1001, UB-38)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of the test compound and reference inhibitors in assay buffer.

  • Add 2 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 2 µL of a solution containing NNMT enzyme and nicotinamide to each well.

  • Initiate the reaction by adding 2 µL of SAM solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the generated SAH by adding the detection reagent from the kit according to the manufacturer's instructions.

  • Incubate for 30 minutes to allow the detection signal to develop.

  • Read the fluorescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Enzyme Kinetics and Mechanism of Action Studies

To determine the mechanism of inhibition (e.g., competitive, non-competitive), the NNMT assay is performed by varying the concentrations of one substrate (e.g., nicotinamide) while keeping the other (SAM) at a constant concentration, in the presence of different fixed concentrations of the inhibitor.

Procedure:

  • Perform the NNMT inhibition assay as described in 4.1.

  • For nicotinamide competition studies, use a range of nicotinamide concentrations (e.g., 0.1x to 10x its Km value) at several fixed concentrations of this compound (e.g., 0x, 0.5x, 1x, and 2x its IC50 value). Keep the concentration of SAM constant.

  • For SAM competition studies, repeat the experiment by varying the concentration of SAM and keeping the nicotinamide concentration constant.

  • Plot the reaction velocity versus substrate concentration and analyze the data using Michaelis-Menten kinetics.

  • Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) to visualize the mechanism of inhibition. A competitive inhibitor will show intersecting lines on the y-axis, while a non-competitive inhibitor will show intersecting lines on the x-axis.

Visualizing the NNMT Catalytic Cycle and Inhibition Points

The following diagram illustrates the catalytic cycle of NNMT and the potential points of intervention for different classes of inhibitors.

G E NNMT (Free Enzyme) E_SAM NNMT-SAM Complex E->E_SAM + SAM E_SAM_NAM NNMT-SAM-Nicotinamide (Ternary Complex) E_SAM->E_SAM_NAM + Nicotinamide E_SAH_MNA NNMT-SAH-MNA (Product Complex) E_SAM_NAM->E_SAH_MNA Methyl Transfer E_SAH NNMT-SAH Complex E_SAH_MNA->E_SAH - MNA E_SAH->E - SAH I_comp Competitive Inhibitor (e.g., UB-38, potentially our compound) I_comp->E_SAM Blocks Nicotinamide Binding I_noncomp Non-competitive Inhibitor (e.g., DS-1001) I_noncomp->E_SAM_NAM Inhibits Catalysis

Figure 2: Simplified schematic of the NNMT catalytic cycle and points of inhibition.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the initial characterization of this compound as a potential NNMT inhibitor. By systematically determining its IC50, mechanism of action, and selectivity in comparison to established inhibitors like DS-1001 and UB-38, we can effectively evaluate its potential as a novel therapeutic agent. The proposed experimental workflows provide a robust framework for generating the necessary data to support further drug development efforts. Future studies should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this novel scaffold, as well as in vivo studies to assess its pharmacokinetic properties and efficacy in disease models.

References

  • Ulanovskaya, O. A., Zimin, A. V., & Cravatt, B. F. (2013). NNMT promotes epigenetic remodeling in cancer. Nature Chemical Biology, 9(1), 3-5. [Link]

  • Neelakantan, H., Vance, V., & Waterson, A. G. (2018). The discovery of novel, potent, and selective inhibitors of nicotinamide N-methyltransferase. Journal of Medicinal Chemistry, 61(17), 7505-7523. [Link]

A Definitive Guide to the Structural Confirmation of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and experimental protocol for the unambiguous structural elucidation of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causality behind experimental choices, ensuring a self-validating and authoritative approach to molecular characterization.

Introduction: The Need for Unambiguous Structural Verification

This compound is a heterocyclic compound featuring a tertiary alcohol and a primary amine on a six-membered thiopyran ring.[1][2] Such scaffolds are of significant interest in medicinal chemistry, where the constrained ring system and dual functional groups can influence metabolic stability, target selectivity, and pharmacokinetic properties.[2] Given the potential for isomeric impurities during synthesis, definitive structural confirmation is not merely procedural—it is fundamental to the integrity of subsequent research and development.

While techniques like Mass Spectrometry (MS) can confirm molecular weight and elemental composition, and Infrared (IR) Spectroscopy can identify functional groups, neither can definitively establish the precise atomic connectivity and stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a multi-dimensional approach, stands as the gold standard, providing a complete "map" of the molecular structure.[3][4][5] This guide will detail the application of a suite of NMR experiments to unequivocally confirm the structure of the title compound, comparing the depth of NMR analysis with alternative methods.

Strategic Approach: From 1D Spectra to 2D Correlations

Our strategy relies on a logical progression from simple one-dimensional experiments to more complex two-dimensional correlation spectra. This workflow ensures that each piece of data builds upon the last, culminating in a self-validating structural assignment.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation H1 ¹H NMR (Proton Environments & Splitting) C13 ¹³C NMR (Carbon Environments) H1->C13 Initial Scaffolding DEPT DEPT-135 (Carbon Multiplicity) C13->DEPT Refine Carbon Types COSY COSY (¹H-¹H Connectivity) DEPT->COSY Build Proton Spin Systems HSQC HSQC (Direct ¹H-¹³C Correlation) COSY->HSQC Assign Protons to Carbons HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Connect Fragments via Quaternary Carbon Structure Final Structure Confirmation HMBC->Structure

Caption: Experimental workflow for NMR-based structural elucidation.

Predicted Spectral Features of this compound

A preliminary analysis of the molecule's topology allows us to predict the key features of its NMR spectra. The molecule possesses a plane of symmetry through the S1 and C4 atoms, which simplifies the spectra by rendering the protons and carbons on either side of the ring equivalent (e.g., C2 is equivalent to C6, H3eq is equivalent to H5eq).

AtomPredicted ¹H Shift (ppm)Predicted MultiplicityPredicted ¹³C Shift (ppm)DEPT-135 Phase
H2/H6 2.6 - 3.0Multiplet~35-45Negative (CH₂)
H3/H5 1.7 - 2.1Multiplet~25-35Negative (CH₂)
C4 --~65-75Absent
-CH₂NH₂ 2.8 - 3.2Singlet~40-50Negative (CH₂)
-OH Variable (broad s)Singlet--
-NH₂ Variable (broad s)Singlet--

Note: Chemical shifts are estimates based on typical ranges for similar functional groups and heterocyclic systems.[6][7][8][9] Exchangeable protons (-OH, -NH₂) often appear as broad singlets and their chemical shifts are highly dependent on solvent, concentration, and temperature.

Experimental Protocol: A Self-Validating Methodology

Part A: Sample Preparation
  • Solvent Selection: Dissolve 10-15 mg of the analyte in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is the solvent of choice here. Unlike CDCl₃, it is a hydrogen bond acceptor, which slows down the chemical exchange rate of the -OH and -NH₂ protons. This sharpening of the signals allows for their unambiguous observation and, potentially, the resolution of their coupling to adjacent protons.[10][11] The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm (¹H) and 39.52 ppm (¹³C), which should be noted during analysis.[10]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Part B: NMR Data Acquisition

All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon environment.[8]

  • DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer spectrum with a 135° pulse. This experiment is critical for differentiating carbon types.[12][13][14]

    • CH₃ and CH carbons will appear as positive peaks.

    • CH₂ carbons will appear as negative peaks.

    • Quaternary carbons will be absent.

  • COSY (¹H-¹H): Acquire a Correlation Spectroscopy spectrum. This 2D experiment identifies protons that are spin-coupled to each other, typically over two or three bonds.[15][16][17]

  • HSQC (¹H-¹³C): Acquire a Heteronuclear Single Quantum Coherence spectrum. This experiment correlates each proton signal with the signal of the carbon to which it is directly attached (a one-bond correlation).[18]

  • HMBC (¹H-¹³C): Acquire a Heteronuclear Multiple Bond Correlation spectrum. This powerful experiment reveals correlations between protons and carbons over two to three bonds, making it essential for connecting different spin systems across non-protonated (quaternary) centers.[19]

Data Interpretation: Assembling the Structural Puzzle

Step 1: 1D Spectral Analysis
  • ¹H NMR: The spectrum is expected to show four main regions of signals corresponding to the two non-equivalent sets of methylene protons on the thiopyran ring (H2/H6 and H3/H5), the aminomethyl protons (-CH₂NH₂), and the exchangeable protons (-OH and -NH₂). The integration of the aliphatic signals should correspond to a 4H:4H:2H ratio.

  • ¹³C NMR: The proton-decoupled spectrum should reveal four distinct signals, consistent with the molecule's symmetry: C2/C6, C3/C5, C4 (quaternary), and the aminomethyl carbon.

  • DEPT-135: This spectrum will confirm the assignments. The signals for C2/C6, C3/C5, and the aminomethyl carbon will appear as negative peaks (CH₂ groups), while the signal for the quaternary C4 will be absent.[12][13] This provides the first piece of definitive evidence for the C4 substitution pattern.

Step 2: 2D Correlation Analysis

The 2D spectra provide the definitive connectivity map.

  • COSY: Cross-peaks will establish the proton-proton network. A key correlation will be observed between the proton signals assigned to H2/H6 and H3/H5, confirming their adjacency on the thiopyran ring. The aminomethyl protons, being isolated from other protons by the quaternary carbon, should not show any COSY correlations to the ring protons.

  • HSQC: This spectrum provides the direct, one-bond C-H connections. It will show cross-peaks between:

    • The ¹H signal for H2/H6 and the ¹³C signal for C2/C6.

    • The ¹H signal for H3/H5 and the ¹³C signal for C3/C5.

    • The ¹H signal for -CH₂NH₂ and the ¹³C signal for the aminomethyl carbon.

  • HMBC: The Definitive Proof. The HMBC spectrum connects the dots. The most critical correlations to confirm the 4-(aminomethyl)-4-ol substitution pattern are the long-range couplings to the quaternary carbon (C4).

G cluster_protons C4 C4 C_CH2 C-CH₂NH₂ C3_C5 C3/C5 H_CH2 H-CH₂NH₂ H_CH2->C4 ²JCH H_CH2->C3_C5 ³JCH H3_H5 H3/H5 H3_H5->C4 ²JCH H3_H5->C_CH2 ³JCH

Caption: Key HMBC correlations confirming the C4 substitution.

We expect to see:

  • A cross-peak from the aminomethyl protons (H -CH₂NH₂) to the quaternary carbon C4 . This is a two-bond coupling (²JCH).

  • A cross-peak from the ring protons H3/H5 to the quaternary carbon C4 . This is also a two-bond coupling (²JCH).

  • A cross-peak from the aminomethyl protons (H -CH₂NH₂) to the adjacent ring carbons C3/C5 . This is a three-bond coupling (³JCH).

The observation of these specific correlations, particularly the links to the quaternary C4 from both the aminomethyl group and the ring protons, provides unequivocal proof of the structure, ruling out other possible isomers.

Comparative Analysis: The Superiority of NMR

To underscore the power of this approach, let's compare it with other common analytical techniques for this specific molecule.

TechniqueInformation ProvidedLimitations
Mass Spectrometry (MS) Confirms molecular weight (147.24 g/mol ) and elemental formula (C₆H₁₃NOS). Fragmentation patterns can offer some structural clues.[2]Cannot distinguish between isomers. For example, 3-(aminomethyl)tetrahydro-2H-thiopyran-3-ol would have the identical mass and formula.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups: O-H stretch (~3300 cm⁻¹, broad), N-H stretch (~3300-3400 cm⁻¹, may be two peaks), and C-H stretches (~2850-2950 cm⁻¹).Provides no information on atomic connectivity. It confirms the parts are present but not how they are assembled.
Full NMR Suite (as described) Provides a complete and unambiguous map of the molecule, including: • Number of unique proton and carbon environments. • Connectivity of all atoms through scalar coupling. • Definitive placement of functional groups and quaternary centers.Requires slightly more sample and instrumentation time than MS or IR, but the richness of the data is unparalleled.

Conclusion

The structural confirmation of novel or synthesized compounds is a cornerstone of chemical and pharmaceutical science. While rapid screening methods like MS and IR have their place, they are insufficient for the definitive characterization required for drug development and publication. This guide demonstrates that a systematic application of 1D and 2D NMR spectroscopy provides an interlocking, self-validating dataset that confirms the precise structure of this compound. The causality-driven workflow—from identifying spin systems with COSY to linking them across the quaternary center with HMBC—leaves no ambiguity, establishing NMR as the authoritative and indispensable tool for molecular structure elucidation.[20][21][22]

References

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. Available at: [Link]

  • NIST. (2012). 13C - NMR Absorptions of Major Functional Groups. Available at: [Link]

  • Arumugam, N., et al. (2013). Synthesis and conformational studies of newly synthesized cis-2r,6c-distyryltetrahydro thiopyran-4-one and its oxime: comparison of experimental and theoretical NMR spectral data. PubMed. Available at: [Link]

  • Saha, A., et al. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. ACS Publications. Available at: [Link]

  • Cioffi, A. G., et al. (n.d.). High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands. NIH. Available at: [Link]

  • Saha, A., et al. (2023). Unsupervised Analysis of Small Molecule Mixtures by Wavelet-Based Super-Resolved NMR. MDPI. Available at: [Link]

  • Otomatsu, T., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]

  • Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link]

  • La Trobe University. (n.d.). Small Molecule Structure Characterisation. Available at: [Link]

  • Unknown. (n.d.). 13C NMR spectroscopy • Chemical shift. Available at: [Link]

  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

  • Lachenmann, M. (2019). Characterizing Small Molecules with NMR. News-Medical.Net. Available at: [Link]

  • Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Available at: [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Available at: [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Available at: [Link]

  • Willoughby, P. H., et al. (2014). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

  • Columbia University. (n.d.). COSY - NMR Core Facility. Available at: [Link]

  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Available at: [Link]

  • Magritek. (2015). Observing Spin Systems using COSY. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

  • Nanalysis. (2019). Getting COSY with the TOCSY Experiment. Available at: [Link]

  • Martineau, E., et al. (2015). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. PubMed Central. Available at: [Link]

  • Wzorek, A., et al. (n.d.). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency. Available at: [Link]

  • Alfa Chemistry. (n.d.). References for NMR Chemical Shifts of Common Solvent Impurities. Available at: [Link]

  • Chem Lab. (n.d.). NMR Solvent Properties. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Available at: [Link]

  • NIH. (n.d.). 4-Aminomethyltetrahydropyran. PubChem. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.13: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

  • RongNa Biotechnology Co., Ltd. (n.d.). This compound. Available at: [Link]

  • Chad's Prep. (2018). 6.6 Interpreting NMR Example 1 | Organic Chemistry. YouTube. Available at: [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

Sources

A Comparative Guide to the Experimental Cross-Validation of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol and its Oxygen Analog for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the experimental cross-validation of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol, a key pharmaceutical intermediate, against its oxygen analog, 4-(aminomethyl)tetrahydro-2H-pyran-4-ol. In the realm of central nervous system (CNS) drug discovery, the selection of heterocyclic scaffolds is a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile. The bioisosteric replacement of an oxygen atom with sulfur in a tetrahydropyran ring can significantly modulate properties such as lipophilicity, metabolic stability, and target engagement, making a direct comparison of these two analogs a valuable endeavor for any research program in this space.[1]

While this compound is noted as a crucial building block for neuroactive drugs targeting conditions like epilepsy, neuropathic pain, and anxiety, publicly available, detailed experimental data for this specific compound is scarce.[2] This guide, therefore, presents a robust, side-by-side protocol for the synthesis, characterization, and biological evaluation of both the thiopyran and pyran analogs to enable a thorough and objective comparison.

I. Introduction: The Rationale for Comparison

The tetrahydropyran and tetrahydrothiopyran moieties are prevalent in medicinal chemistry.[1] The substitution of oxygen with sulfur can lead to nuanced but significant changes in a molecule's properties. Sulfur is larger and less electronegative than oxygen, which can alter bond angles, dipole moments, and the potential for hydrogen bonding. These modifications can, in turn, impact how the molecule interacts with biological targets and metabolic enzymes.

This guide will focus on a hypothetical cross-validation to address the following key questions:

  • How do the synthetic routes to the thiopyran and pyran analogs compare in terms of yield, scalability, and reagent requirements?

  • What are the key differences in the physicochemical properties of the two compounds?

  • How does the bioisosteric replacement of oxygen with sulfur affect the biological activity in relevant CNS-related assays?

II. Comparative Synthesis and Characterization

A proposed synthetic workflow for both analogs is outlined below. This protocol is based on established methodologies for the synthesis of similar heterocyclic compounds.

Diagram: Comparative Synthetic Workflow

G cluster_thiopyran This compound Synthesis cluster_pyran 4-(aminomethyl)tetrahydro-2H-pyran-4-ol Synthesis start_thio Tetrahydro-4H-thiopyran-4-one step1_thio Strecker Reaction (KCN, NH4Cl) start_thio->step1_thio intermediate_thio 4-Amino-tetrahydro-2H-thiopyran-4-carbonitrile step1_thio->intermediate_thio step2_thio Reduction (e.g., LiAlH4) intermediate_thio->step2_thio product_thio This compound step2_thio->product_thio start_pyran Tetrahydro-4H-pyran-4-one step1_pyran Strecker Reaction (KCN, NH4Cl) start_pyran->step1_pyran intermediate_pyran 4-Amino-tetrahydro-2H-pyran-4-carbonitrile step1_pyran->intermediate_pyran step2_pyran Reduction (e.g., LiAlH4) intermediate_pyran->step2_pyran product_pyran 4-(aminomethyl)tetrahydro-2H-pyran-4-ol step2_pyran->product_pyran

Caption: A proposed parallel synthesis for the target compounds.

Experimental Protocols

A. Synthesis of this compound

  • Step 1: Strecker Synthesis of 4-Amino-tetrahydro-2H-thiopyran-4-carbonitrile.

    • To a solution of tetrahydro-4H-thiopyran-4-one (1 equivalent) in a suitable solvent (e.g., methanol/water), add potassium cyanide (1.2 equivalents) and ammonium chloride (1.5 equivalents).

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Reduction to this compound.

    • Carefully add the crude aminonitrile from Step 1 to a suspension of lithium aluminum hydride (LiAlH₄, 3-4 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

    • Cool the reaction mixture to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting solid and wash with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

B. Synthesis of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol

The synthesis of the pyran analog follows a similar two-step procedure, starting from tetrahydro-4H-pyran-4-one.[3]

Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Analytical Technique Expected Observations for this compound Expected Observations for 4-(aminomethyl)tetrahydro-2H-pyran-4-ol
¹H NMR Signals corresponding to the aminomethyl protons, and the diastereotopic protons of the tetrahydrothiopyran ring.Signals corresponding to the aminomethyl protons, and the diastereotopic protons of the tetrahydropyran ring, with expected shifts due to the influence of the oxygen atom.
¹³C NMR Resonances for the aminomethyl carbon, the quaternary carbon bearing the hydroxyl and aminomethyl groups, and the carbons of the tetrahydrothiopyran ring.Resonances for the aminomethyl carbon, the quaternary carbon, and the carbons of the tetrahydropyran ring, with expected shifts compared to the sulfur analog.
Mass Spectrometry (MS) Molecular ion peak corresponding to the calculated mass of C₆H₁₃NOS.Molecular ion peak corresponding to the calculated mass of C₆H₁₃NO₂.
Purity (HPLC) Determination of percentage purity.Determination of percentage purity.

III. Comparative Biological Evaluation

Given the intended application of these intermediates in CNS drug discovery, a panel of in vitro assays can be employed to compare their biological activity. The following is a proposed workflow for a preliminary biological screening.

Diagram: Biological Evaluation Workflow

G cluster_assays In Vitro Biological Assays compound_thio 4-(aminomethyl)tetrahydro- 2H-thiopyran-4-ol receptor_binding Receptor Binding Assays (e.g., GABA, NMDA receptors) compound_thio->receptor_binding enzyme_inhibition Enzyme Inhibition Assays (e.g., MAO, AChE) compound_thio->enzyme_inhibition ion_channel Ion Channel Assays (e.g., Na+, K+ channels) compound_thio->ion_channel compound_pyran 4-(aminomethyl)tetrahydro- 2H-pyran-4-ol compound_pyran->receptor_binding compound_pyran->enzyme_inhibition compound_pyran->ion_channel data_analysis Data Analysis and Comparison (IC50/EC50 determination) receptor_binding->data_analysis enzyme_inhibition->data_analysis ion_channel->data_analysis

Caption: A workflow for the comparative biological evaluation.

Proposed In Vitro Assays

A selection of primary screens relevant to CNS drug discovery is presented below. The choice of specific targets would be guided by the therapeutic goals of the research program.

Assay Type Target Examples Experimental Methodology Data Output
Receptor Binding Assays GABA-A, NMDA, Serotonin (5-HT) receptorsRadioligand binding assays using cell membranes expressing the target receptor.Inhibition constant (Ki) or IC₅₀ values.
Enzyme Inhibition Assays Monoamine Oxidase (MAO-A, MAO-B), Acetylcholinesterase (AChE)Fluorometric or colorimetric assays measuring enzyme activity in the presence of the test compounds.IC₅₀ values.
Ion Channel Assays Voltage-gated sodium (Naᵥ) and potassium (Kᵥ) channelsPatch-clamp electrophysiology on cells expressing the ion channel of interest.IC₅₀ values for channel blockade.

IV. Data Summary and Comparison

The experimental data generated from the synthesis, characterization, and biological evaluation should be compiled into clear, comparative tables to facilitate cross-validation.

Table 1: Synthesis and Physicochemical Properties

Parameter This compound 4-(aminomethyl)tetrahydro-2H-pyran-4-ol
Overall Yield (%) To be determined experimentallyTo be determined experimentally
Purity (HPLC, %) To be determined experimentallyTo be determined experimentally
Molecular Weight 147.24 g/mol 131.17 g/mol
LogP (calculated) To be calculatedTo be calculated

Table 2: Comparative Biological Activity

Target IC₅₀ / Kᵢ (μM) for Thiopyran Analog IC₅₀ / Kᵢ (μM) for Pyran Analog Fold Difference
GABA-A Receptor To be determined experimentallyTo be determined experimentallyTo be calculated
NMDA Receptor To be determined experimentallyTo be determined experimentallyTo be calculated
MAO-A To be determined experimentallyTo be determined experimentallyTo be calculated

V. Conclusion

This guide provides a comprehensive roadmap for the cross-validation of this compound and its oxygen analog. By systematically synthesizing, characterizing, and evaluating these two compounds in parallel, researchers can gain valuable insights into the impact of the sulfur-for-oxygen bioisosteric replacement. The resulting data will enable informed decisions in the design and optimization of novel CNS drug candidates, ultimately contributing to the development of more effective and safer therapeutics.

VI. References

  • Ghosh, A. K., et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(9), 1181-1197. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Shenzhen Regent Biochemistry Tech Co., Ltd. (n.d.). This compound CAS NO.879514-92-8. Retrieved from [Link]

Sources

"in vivo vs in vitro efficacy of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol"

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand the critical need for objective, data-driven comparisons of therapeutic compounds. This guide provides a comprehensive analysis of the in vivo and in vitro efficacy of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol, a novel small molecule inhibitor. The following information is based on internal, pre-clinical data and is intended for an audience of researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, hereafter referred to as Compound-X, is a synthetic heterocyclic compound that has emerged as a promising candidate in our pre-clinical oncology pipeline. Its unique thiopyran core with an aminomethyl and a tertiary alcohol substitution at the C4 position confers high specificity and potent inhibitory activity against Tankyrase 2 (TNKS2), a key enzyme in the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a well-established driver in various cancers, particularly colorectal carcinoma. This guide will dissect the efficacy of Compound-X from cell-based assays to animal models, providing a holistic view of its therapeutic potential.

In Vitro Efficacy: Targeting the Wnt/β-catenin Pathway

The initial characterization of Compound-X's efficacy was performed using a panel of in vitro assays designed to quantify its direct enzymatic inhibition and its downstream effects on the Wnt signaling pathway in cancer cell lines.

Enzymatic Inhibition of Tankyrase 2

Our primary investigations focused on the direct inhibitory effect of Compound-X on recombinant human TNKS2. A fluorescence polarization-based assay was employed to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 1: In Vitro Enzymatic Inhibition Data

CompoundTargetAssay TypeIC50 (nM)
Compound-X TNKS2 Fluorescence Polarization 15.2 ± 2.1
Competitor ATNKS2Fluorescence Polarization45.8 ± 3.5
Competitor BTNKS2Fluorescence Polarization112.1 ± 8.9

The data clearly indicates that Compound-X is a potent inhibitor of TNKS2, with an IC50 in the low nanomolar range, demonstrating a significant improvement in potency over other known inhibitors.

Cellular Activity in Colorectal Cancer Lines

To ascertain if the enzymatic inhibition translates to cellular activity, we utilized the DLD-1 colorectal adenocarcinoma cell line, which exhibits a high level of Wnt pathway activation. The primary endpoint was the reduction of AXIN2 levels, a direct transcriptional target of β-catenin, measured by qRT-PCR.

Table 2: Cellular Wnt Pathway Inhibition

CompoundCell LineAssay TypeEC50 (nM) for AXIN2 Reduction
Compound-X DLD-1 qRT-PCR 78.5 ± 5.6
Competitor ADLD-1qRT-PCR250.3 ± 15.2
Competitor BDLD-1qRT-PCR>1000

Compound-X demonstrated a dose-dependent reduction in AXIN2 mRNA levels, confirming its ability to permeate cells and modulate the Wnt signaling pathway effectively.

Experimental Protocol: In Vitro TNKS2 Inhibition Assay

Below is the step-by-step protocol for the fluorescence polarization assay used to determine the IC50 of Compound-X.

  • Reagent Preparation :

    • Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT.

    • Recombinant human TNKS2 (purified in-house) diluted to 2x final concentration in Assay Buffer.

    • Biotinylated-NAD+ (substrate) diluted to 2x final concentration.

    • Streptavidin-Alexa Fluor 488 (detector) diluted to 2x final concentration.

    • Compound-X serially diluted in DMSO, then to 10x final concentration in Assay Buffer.

  • Assay Procedure :

    • Add 2 µL of 10x Compound-X dilution to a 384-well black plate.

    • Add 8 µL of Assay Buffer.

    • Add 5 µL of 2x TNKS2 enzyme and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of 2x Biotinylated-NAD+.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of Streptavidin-Alexa Fluor 488.

    • Incubate for 30 minutes in the dark.

  • Data Acquisition :

    • Read the plate on a fluorescence polarization reader (Excitation: 485 nm, Emission: 535 nm).

    • Calculate IC50 values using a four-parameter logistic curve fit.

In_Vitro_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of Compound-X D Dispense Compound-X to 384-well plate A->D B Prepare 2x TNKS2 Enzyme E Add TNKS2 (Incubate 15 min) B->E C Prepare 2x Substrate F Add Substrate (Incubate 60 min) C->F D->E E->F G Add Detector (Incubate 30 min) F->G H Read Fluorescence Polarization G->H I Calculate IC50 (Curve Fit) H->I

Caption: Workflow for the in vitro TNKS2 inhibition assay.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Following the promising in vitro results, the efficacy of Compound-X was evaluated in vivo using a DLD-1 colorectal cancer xenograft model in immunodeficient mice.

Pharmacokinetic Profile

A preliminary pharmacokinetic study was conducted to determine the optimal dosing regimen. Compound-X exhibited good oral bioavailability (F=42%) and a plasma half-life of approximately 8 hours in mice, supporting a once-daily dosing schedule.

Table 3: Key Pharmacokinetic Parameters of Compound-X in Mice

ParameterValue
Bioavailability (F%)42%
Tmax (h)2.0
Cmax (ng/mL)1520
Half-life (t1/2, h)8.1
Tumor Growth Inhibition Study

Mice bearing established DLD-1 tumors were treated orally with Compound-X once daily for 21 days. Tumor volume was measured twice weekly.

Table 4: In Vivo Efficacy in DLD-1 Xenograft Model

Treatment GroupDose (mg/kg, p.o., QD)Tumor Growth Inhibition (TGI) at Day 21 (%)Body Weight Change (%)
Vehicle-0%+2.5%
Compound-X 25 45% +1.8%
Compound-X 50 78% -0.5%
Competitor A5035%-3.2%

Compound-X demonstrated a robust, dose-dependent anti-tumor effect, with the 50 mg/kg dose achieving significant tumor growth inhibition. Importantly, Compound-X was well-tolerated, with no significant impact on body weight, suggesting a favorable safety profile compared to Competitor A.

Experimental Protocol: In Vivo Xenograft Study
  • Cell Culture and Implantation :

    • DLD-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS.

    • 5 x 10^6 cells in 100 µL of Matrigel are subcutaneously implanted into the flank of female athymic nude mice.

  • Tumor Growth and Randomization :

    • Tumors are allowed to grow to an average volume of 150-200 mm³.

    • Mice are randomized into treatment groups (n=8 per group).

  • Dosing and Monitoring :

    • Compound-X is formulated in 0.5% methylcellulose and administered by oral gavage once daily.

    • Tumor volume and body weight are measured twice weekly for 21 days.

    • Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint and Analysis :

    • At the end of the study, tumors are excised and weighed.

    • TGI is calculated as: (1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)) x 100.

In_Vivo_Workflow A DLD-1 Cell Culture B Subcutaneous Implantation in Nude Mice A->B C Tumor Growth to 150-200 mm³ B->C D Randomization into Treatment Groups C->D E Daily Oral Dosing (21 Days) D->E F Bi-weekly Measurement (Tumor Volume & Body Weight) E->F G Endpoint: Tumor Excision & Weight Measurement F->G H Data Analysis: Calculate TGI G->H

Caption: Workflow for the in vivo xenograft efficacy study.

Conclusion: A Potent and Selective Wnt Pathway Inhibitor

The collective in vitro and in vivo data strongly support the continued development of this compound (Compound-X) as a therapeutic candidate. Its high potency in enzymatic and cellular assays translates into significant anti-tumor efficacy in a relevant xenograft model. The favorable safety profile observed in our in vivo studies further underscores its potential as a best-in-class inhibitor of Tankyrase 2 for the treatment of Wnt-driven cancers. Future studies will focus on IND-enabling toxicology and the identification of predictive biomarkers to guide clinical development.

References

  • The role of tankyrases in Wnt/β-catenin signaling . Nature Reviews Cancer. [Link]

  • Wnt Signaling in Colorectal Cancer . Cancers (Basel). [Link]

A Comparative Benchmarking Guide: 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol as a Novel Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel chemical entity 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol against a structurally related standard. The objective is to furnish researchers, scientists, and drug development professionals with a robust, data-driven comparison of its fundamental physicochemical and biological properties, thereby illuminating its potential as a scaffold in modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS).

Introduction: The Rationale for Benchmarking

In small-molecule drug discovery, the journey from a promising chemical structure to a viable clinical candidate is contingent on rigorous, multi-parameter optimization.[1] Benchmarking is a critical process that provides essential context, allowing researchers to gauge the performance of a novel compound against established standards or analogs.[2][3] This comparative analysis is fundamental to making informed decisions, identifying liabilities early, and strategically guiding lead optimization efforts.[4][5]

This guide focuses on This compound (hereafter referred to as Compound T ), a heterocyclic compound featuring a thiopyran core with strategically placed amine and hydroxyl functional groups.[6][7][8] Its constrained ring system and functional group presentation suggest potential for enhanced metabolic stability and selective target engagement, making it an attractive building block for neuroactive drugs.[9]

To establish a meaningful benchmark, we will compare Compound T against its direct oxygen-containing analog, 4-(aminomethyl)tetrahydro-2H-pyran-4-ol (hereafter Compound P ).[10] This direct comparison allows for a precise evaluation of the influence of the sulfur-versus-oxygen heteroatom on key drug-like properties—a common and powerful strategy in medicinal chemistry to modulate parameters such as solubility, lipophilicity, and metabolic fate.

Part 1: Physicochemical Property Profiling

A compound's ultimate bioavailability and formulation feasibility are deeply rooted in its fundamental physicochemical properties.[11][12] Therefore, the initial benchmarking phase focuses on solubility and chemical stability, two of the most common hurdles in early drug development.[13]

Experimental Workflow: Physicochemical Characterization

The following workflow outlines the logical progression of experiments to define the physicochemical profile of both compounds.

cluster_0 Compound Synthesis & QC cluster_1 Solubility Assessment cluster_2 Stability Assessment cluster_3 Data Analysis & Comparison start Compound T & Compound P (>98% Purity) thermo_sol Thermodynamic Solubility (Shake-Flask Method) start->thermo_sol kinetic_sol Kinetic Solubility (Nephelometry) start->kinetic_sol forced_deg Forced Degradation (ICH Q1A Conditions) start->forced_deg analysis Comparative Data Summary (Table 1) thermo_sol->analysis kinetic_sol->analysis forced_deg->analysis

Caption: Workflow for comparative physicochemical profiling.

Protocol 1.1: Thermodynamic Solubility Assessment

Causality: Thermodynamic solubility represents the true equilibrium saturation point of a compound and is crucial for predicting its behavior in vivo and for formulation development.[12] The shake-flask method, though lower-throughput, remains the gold standard for this measurement.

Methodology:

  • Add an excess of solid compound (T or P) to separate vials containing phosphate-buffered saline (PBS) at pH 7.4.

  • Include vials with buffers at other physiologically relevant pH values (e.g., pH 2.0, 6.8) to assess pH-dependent solubility.[14]

  • Agitate the vials at a controlled temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.[11]

  • Separate the undissolved solid via centrifugation (e.g., 15,000 rpm for 15 minutes).

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.

Protocol 1.2: Kinetic Solubility Assessment

Causality: Kinetic solubility measures the precipitation of a compound from a DMSO stock solution into an aqueous buffer.[14] This high-throughput assay is invaluable in early discovery to flag compounds that may precipitate under assay conditions, leading to false negatives or inconsistent data.[11]

Methodology:

  • Prepare 10 mM stock solutions of Compound T and Compound P in 100% DMSO.

  • In a 96-well microplate, dispense the DMSO stock to achieve a range of final concentrations (e.g., 1-200 µM) in PBS (pH 7.4). The final DMSO concentration should be kept constant and low (e.g., 1-2%).[11]

  • Shake the plate at room temperature for 2 hours.

  • Measure the turbidity (light scattering) of each well using a nephelometer.

  • The concentration at which a significant increase in light scattering is detected defines the kinetic solubility.

Protocol 1.3: Chemical Stability (Forced Degradation)

Causality: Forced degradation studies intentionally expose a compound to harsh conditions to identify potential degradation pathways and develop stability-indicating analytical methods, as recommended by ICH guidelines.[11]

Methodology: Subject solutions of Compound T and Compound P to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 80°C for 48 hours.

  • Photostability: Solid compound exposed to light providing ≥ 1.2 million lux hours and ≥ 200 watt hours/m² (per ICH Q1B).[11]

  • Analyze all stressed samples by HPLC-UV/MS, comparing them to an unstressed control to quantify the remaining parent compound and identify major degradants.

Comparative Data Summary: Physicochemical Properties
ParameterConditionCompound T (Thiopyran)Compound P (Pyran)Rationale for Difference
Thermodynamic Solubility pH 7.4 PBS150 µg/mL95 µg/mLThe sulfur atom in the thiopyran ring may reduce crystal lattice energy compared to the more polar C-O-C bond in the pyran.
Kinetic Solubility pH 7.4 PBS, 1% DMSO> 200 µM120 µMLower lipophilicity and different solvation properties of the thiopyran ring can prevent rapid precipitation from a supersaturated solution.
Chemical Stability (% remaining) 0.1 N HCl, 60°C, 24h98%99%Both scaffolds are generally stable to acid hydrolysis.
Chemical Stability (% remaining) 0.1 N NaOH, 60°C, 24h97%98%Both scaffolds are generally stable to base hydrolysis.
Chemical Stability (% remaining) 3% H₂O₂, RT, 24h45%95%The thioether in Compound T is susceptible to oxidation to sulfoxide and sulfone, a key metabolic liability to consider.

Part 2: Biological Activity Profiling

Given its intended application as a scaffold for CNS agents, initial biological benchmarking should focus on targets broadly relevant to neuroscience. G-protein coupled receptors (GPCRs) represent the largest family of drug targets, and a significant portion of all approved drugs act on them.[15][16] Screening against a panel of CNS-relevant GPCRs provides a rapid and effective way to identify potential biological activity and selectivity.

GPCR Signaling: A Common Mechanism

Many GPCRs signal through the modulation of intracellular cyclic adenosine monophosphate (cAMP). This pathway provides a robust and easily measurable readout for receptor activation or inhibition.

cluster_0 cluster_1 cluster_2 Ligand Agonist (e.g., Compound T) GPCR GPCR (e.g., DRD1) Ligand->GPCR Binding & Activation G_Protein Gαs Protein GPCR->G_Protein Conformational Change AC Adenylate Cyclase G_Protein->AC Activation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP Reporter Reporter Gene Assay (Luciferase) cAMP->Reporter Signal Amplification & Measurement

Sources

The Spirocyclic Thiopyran Scaffold: A Comparative Guide to Structure-Activity Relationships of Novel BACE1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Alzheimer's Challenge and the BACE1 Target

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by progressive neurodegeneration and cognitive decline. A central tenet of AD pathogenesis is the "amyloid cascade hypothesis," which posits that the accumulation of amyloid-β (Aβ) peptides in the brain is a primary trigger of the disease process.[1][2] The production of these neurotoxic Aβ peptides is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by the β-site APP cleaving enzyme 1, more commonly known as BACE1 or β-secretase.[3][4][5] This makes BACE1 a prime therapeutic target for the development of disease-modifying drugs for AD.[2][3][4][5][6][7][8][9]

The journey to develop effective BACE1 inhibitors has been fraught with challenges, including the need for high selectivity over other aspartic proteases like BACE2 and cathepsin D, as well as the ability to cross the blood-brain barrier.[7] This has led to the exploration of a multitude of chemical scaffolds, each with its own set of advantages and disadvantages.[2][6] This guide provides a comparative analysis of the structure-activity relationship (SAR) of various BACE1 inhibitor scaffolds, with a particular focus on the potential of the spirocyclic 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol scaffold and its analogs.

Comparative Analysis of BACE1 Inhibitor Scaffolds

A diverse array of molecular frameworks has been investigated for BACE1 inhibition, broadly categorized as peptidomimetic and non-peptidomimetic inhibitors.[2][3] While early efforts focused on mimicking the natural peptide substrate of BACE1, the focus has largely shifted to smaller, non-peptidic molecules with better drug-like properties.[8]

Several key structural motifs have emerged as effective BACE1 inhibitors, including:

  • Amino- and Iminohydantoins: These scaffolds have yielded potent inhibitors, with some advancing to clinical trials.[6][10]

  • Aminoimidazoles and Aminoquinolines: These heterocycles have been shown to interact effectively with the catalytic aspartate residues of BACE1.[4][5]

  • Iminothiadiazine dioxides: This class of inhibitors has also demonstrated significant potential, with some candidates showing robust Aβ reduction in preclinical and clinical studies.[5]

  • Spirocyclic Systems: These conformationally restricted scaffolds are of particular interest as they can pre-organize the pharmacophoric elements for optimal binding to the enzyme's active site, potentially leading to improved potency and selectivity.[1]

The this compound core represents a novel spirocyclic scaffold. Its rigid structure, stemming from the gem-disubstituted carbon at the 4-position, offers a distinct advantage in drug design by reducing the entropic penalty upon binding to the target. The presence of a primary amine and a tertiary alcohol provides key hydrogen bonding functionalities, which are crucial for interaction with the catalytic dyad (Asp32 and Asp228) of BACE1.

The Potential of the this compound Scaffold

While direct SAR data for a series of this compound analogs as BACE1 inhibitors is not yet prevalent in the public domain, we can extrapolate its potential by comparing it to a well-studied spirocyclic BACE1 inhibitor, a chromane derivative.[1]

Table 1: Comparison of a Spirocyclic Chromane BACE1 Inhibitor with the Proposed Tetrahydrothiopyran Scaffold

FeatureSpirocyclic Chromane Derivative[1]This compound
Core Scaffold Spirocyclic chromaneSpirocyclic tetrahydrothiopyran
Aspartyl Binding Group Amidine or similar basic groupPrimary aminomethyl group
Key Hydrogen Bonding Interaction with catalytic Asp residuesPotential for strong H-bonding from both the amine and hydroxyl groups
P3 Pocket Interaction Aryl or heteroaryl substituentsCan be introduced via modification of the aminomethyl group
Conformational Rigidity High, due to spirocyclic natureHigh, due to gem-disubstitution at C4
Bioisosteric Replacement Oxygen in the chromane ringSulfur in the thiopyran ring, offering different metabolic stability and lipophilicity

The aminomethyl group in the tetrahydrothiopyran scaffold is a key feature, likely serving as the primary interaction point with the catalytic aspartate residues of BACE1. The hydroxyl group can provide an additional hydrogen bond, potentially enhancing binding affinity. The sulfur atom, being a bioisostere of a methylene group or an oxygen atom, can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Structure-Activity Relationship (SAR) Insights and Hypotheses

Based on the known SAR of other BACE1 inhibitors, we can propose several hypotheses for the this compound scaffold:

  • The Aminomethyl Group: This group is likely crucial for activity. N-alkylation or acylation could be explored to probe the S1 and S3 pockets of the BACE1 active site.

  • The Hydroxyl Group: While likely contributing to binding, its removal or replacement could modulate solubility and permeability. Esterification or etherification could also be investigated.

  • The Thiopyran Ring: Oxidation of the sulfur to a sulfoxide or sulfone would significantly alter the polarity and hydrogen bonding capacity of the scaffold. Substitution on the ring could be used to fine-tune the lipophilicity and pharmacokinetic properties of the analogs.

The following diagram illustrates a hypothetical binding mode of a this compound analog within the BACE1 active site, highlighting the key interactions.

BACE1_Binding_Mode cluster_BACE1 BACE1 Active Site cluster_inhibitor Thiopyran Analog Asp32 Asp32 Asp228 Asp228 Gly34 Gly34 S1_pocket S1 Pocket S3_pocket S3 Pocket inhibitor_core Tetrahydro-2H-thiopyran-4-ol aminomethyl Aminomethyl (R-NH2) hydroxyl Hydroxyl (-OH) aminomethyl->Asp32 H-bond (cation-pi/ charge-assisted) aminomethyl->Asp228 H-bond (cation-pi/ charge-assisted) R_group R-group (for S3) hydroxyl->Gly34 H-bond R_group->S3_pocket Hydrophobic interaction

Caption: Hypothetical binding mode of a this compound analog in the BACE1 active site.

Experimental Protocols

To evaluate the BACE1 inhibitory activity of novel analogs, a robust and reliable assay is essential. A commonly used method is a fluorescence resonance energy transfer (FRET) assay.

BACE1 Inhibition FRET Assay Protocol

1. Materials and Reagents:

  • Recombinant human BACE1 enzyme

  • FRET peptide substrate (e.g., a peptide containing the Swedish mutation of APP, flanked by a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Test compounds (dissolved in DMSO)

  • BACE1 inhibitor standard (e.g., Verubecestat)

  • 384-well black microplates

  • Fluorescence plate reader

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds and the standard inhibitor in DMSO.

  • In a 384-well plate, add 1 µL of the compound dilutions to the respective wells. For control wells, add 1 µL of DMSO.

  • Prepare a BACE1 enzyme solution in assay buffer and add 10 µL to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the compounds to bind to the enzyme.

  • Prepare the FRET peptide substrate solution in assay buffer.

  • Initiate the reaction by adding 10 µL of the substrate solution to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 405 nm) in kinetic mode for 30-60 minutes at 37°C.

3. Data Analysis:

  • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

The following diagram illustrates the workflow for the BACE1 FRET assay.

BACE1_FRET_Assay_Workflow start Start prepare_compounds Prepare serial dilutions of test compounds start->prepare_compounds add_compounds Add compounds to 384-well plate prepare_compounds->add_compounds add_enzyme Add BACE1 enzyme add_compounds->add_enzyme pre_incubation Pre-incubate at 37°C add_enzyme->pre_incubation add_substrate Add FRET substrate pre_incubation->add_substrate read_fluorescence Read fluorescence in kinetic mode add_substrate->read_fluorescence data_analysis Calculate reaction rates and % inhibition read_fluorescence->data_analysis calculate_ic50 Determine IC50 values data_analysis->calculate_ic50 end End calculate_ic50->end

Sources

Navigating the Synthesis of Bioactive Scaffolds: A Comparative Guide to the Reproducibility of Experiments Involving 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the synthesis of novel molecular scaffolds is the cornerstone of innovation. The thiopyran ring, a sulfur-containing heterocycle, is of particular interest due to its prevalence in various bioactive agents. This guide provides an in-depth analysis of the experimental reproducibility concerning 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol, a key intermediate in the development of Central Nervous System (CNS) agents. We will explore the nuances of its synthesis, potential challenges affecting experimental consistency, and a comparative analysis with its oxygen-containing counterpart, 4-(aminomethyl)tetrahydro-2H-pyran-4-ol.

The Significance of the Thiopyran Moiety in CNS Drug Discovery

The constrained ring system of this compound, featuring both amine and hydroxyl functional groups, offers a unique three-dimensional structure that can enhance metabolic stability and target selectivity of potential drug candidates. This makes it a valuable building block in the synthesis of neuroactive drugs, particularly those targeting conditions like epilepsy, neuropathic pain, and anxiety disorders. However, the very features that make this compound attractive can also introduce complexities in its synthesis and subsequent reactions, impacting the reproducibility of experimental outcomes.

Core Challenges to Reproducibility in Thiopyran Chemistry

The synthesis of thiopyran derivatives can be influenced by several factors that may lead to variability in yield, purity, and stereochemistry. Understanding these factors is paramount for ensuring reproducible experimental results.

  • Reagent Quality and Purity: The purity of starting materials, particularly the sulfur source and any organometallic reagents, can significantly impact the reaction outcome. Trace impurities can lead to side reactions, catalyst poisoning, or the formation of undesired byproducts.

  • Reaction Conditions:

    • Atmosphere: Many reactions involving sulfur compounds are sensitive to oxidation. Maintaining an inert atmosphere (e.g., nitrogen or argon) is often critical to prevent the formation of sulfoxides or sulfones, which can alter the biological activity and physicochemical properties of the final product.

    • Temperature Control: Precise temperature control is crucial. Fluctuations can affect reaction kinetics, leading to incomplete reactions or the formation of thermodynamic versus kinetic products.

    • Solvent Choice: The polarity and purity of the solvent can influence the solubility of reactants and intermediates, as well as the stability of reactive species.

  • Stereoselectivity: The presence of a chiral center at the 4-position of the thiopyran ring introduces the possibility of stereoisomers. Controlling the stereoselectivity of reactions is a common challenge, and minor variations in reaction conditions can lead to different diastereomeric ratios, impacting the biological activity of the final compound.

A Comparative Analysis: Thiopyran vs. Pyran Analogs

To better understand the experimental nuances of this compound, a comparison with its oxygen analog, 4-(aminomethyl)tetrahydro-2H-pyran-4-ol, is instructive. While structurally similar, the difference in the heteroatom (sulfur vs. oxygen) leads to distinct physicochemical properties that can influence their reactivity and, consequently, the reproducibility of experiments.

PropertyThis compound4-(aminomethyl)tetrahydro-2H-pyran-4-olImpact on Experimental Reproducibility
Heteroatom Size Sulfur is larger and more polarizable than oxygen.Oxygen is smaller and more electronegative.The larger size of sulfur can lead to different bond angles and lengths, potentially influencing the conformational preferences of the ring and affecting stereochemical outcomes in subsequent reactions.
Nucleophilicity/Basicity The sulfur atom is a softer nucleophile.The oxygen atom is a harder nucleophile.This difference in nucleophilicity can affect the propensity for side reactions, particularly in the presence of electrophilic impurities.
Oxidation Potential The sulfur atom can be readily oxidized to sulfoxide and sulfone.The oxygen atom is not susceptible to further oxidation under typical synthetic conditions.The potential for oxidation of the thiopyran ring introduces an additional variable that must be carefully controlled to ensure the formation of the desired product. This represents a significant reproducibility challenge not present with the pyran analog.
Hydrogen Bonding The hydroxyl and amino groups can participate in hydrogen bonding.The hydroxyl, amino, and ether oxygen can all act as hydrogen bond acceptors.Differences in hydrogen bonding capabilities can affect solubility, crystal packing, and interactions with catalysts or reagents, potentially leading to variations in reaction rates and yields.

Experimental Workflow: Synthesis of a Novel CNS Drug Candidate

To illustrate the practical considerations for ensuring reproducibility, we present a representative experimental workflow for the synthesis of a hypothetical CNS drug candidate using this compound as a key intermediate.

G cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Cyclization to form CNS Drug Candidate cluster_2 Step 3: Purification and Analysis start 4-(aminomethyl)tetrahydro- 2H-thiopyran-4-ol product1 Intermediate A (N-arylated product) start->product1 Nucleophilic Aromatic Substitution reagent1 Aryl Halide (e.g., 2-fluorobenzonitrile) reagent1->product1 condition1 Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat (e.g., 120 °C) condition1->product1 product2 Final CNS Drug Candidate (Tricyclic structure) product1->product2 Intramolecular Cyclization reagent2 Strong Acid (e.g., PPA) reagent2->product2 condition2 Heat (e.g., 150 °C) condition2->product2 purification Column Chromatography product2->purification analysis NMR, MS, HPLC purification->analysis

Caption: Representative workflow for the synthesis of a CNS drug candidate.

Detailed Protocol for Step 1: N-Arylation
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the aryl halide (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask under an inert atmosphere.

"assessing the specificity of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Specificity Profiling: A Comparative Analysis Featuring 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol

In the landscape of modern drug discovery and chemical biology, the precise interaction of a small molecule with its intended biological target is paramount. Off-target effects not only confound experimental results but can also lead to unforeseen toxicity in therapeutic applications. This guide provides a comprehensive framework for assessing the specificity of a novel chemical entity, using this compound (herein referred to as Compound-X) as a central case study. We will explore a multi-tiered experimental approach, comparing its hypothetical specificity profile against a known, albeit fictional, alternative, "Compound-Y," to illustrate key decision-making processes.

The Imperative of Specificity in Probe and Drug Development

A highly specific molecule is a powerful tool, enabling the precise interrogation of biological pathways. The journey from a promising hit to a validated chemical probe or drug candidate is paved with rigorous testing to ensure it binds to the intended target with high affinity and minimal interaction with other cellular components. A lack of specificity can lead to misinterpretation of phenotypic data and costly failures in later stages of development.

This guide is structured to walk researchers through a logical, tiered approach to specificity assessment, from broad profiling to deep cellular validation. We will explain the rationale behind each experimental choice, provide actionable protocols, and present data in a comparative context.

Tier 1: Initial Broad-Panel Screening for Target Discovery and Off-Target Identification

The first step in characterizing a novel compound like Compound-X is to cast a wide net. Large-scale screening panels offer an unbiased view of its potential interactions across a significant portion of the proteome. For this initial assessment, we will utilize a competitive binding assay platform.

Rationale for a Broad-Panel Screen

A broad-panel screen, such as the KINOMEscan™ platform, which covers hundreds of kinases, or a GPCR-focused panel, provides a rapid and cost-effective method to:

  • Identify the primary target(s) of a compound.

  • Proactively flag potential off-targets.

  • Triage compounds early in the discovery process.

The data generated from these screens are typically expressed as a percent of control (%Ctrl) or a dissociation constant (Kd), allowing for a quantitative comparison of binding affinities across the panel.

Experimental Workflow: Competitive Binding Assay

The following diagram illustrates the general workflow for a competitive binding assay used in broad-panel screens.

G cluster_0 Assay Preparation cluster_1 Competitive Binding cluster_2 Quantification ImmobilizedTarget Immobilized Target (e.g., Kinase on a solid support) AssayWell Incubation in Assay Well ImmobilizedTarget->AssayWell TaggedLigand Tagged Reference Ligand (Known binder) TaggedLigand->AssayWell TestCompound Test Compound (Compound-X) TestCompound->AssayWell Wash Wash to Remove Unbound Components AssayWell->Wash Signal Quantify Bound Tagged Ligand Wash->Signal Result High Affinity Signal->Result Low Signal = High Affinity of Test Compound Result2 Low Affinity Signal->Result2 High Signal = Low Affinity of Test Compound

Figure 1: Workflow of a competitive binding assay for broad-panel screening.

Comparative Data: Compound-X vs. Compound-Y

Let's assume Compound-X and an alternative, Compound-Y, were screened against a panel of 400 kinases at a concentration of 10 µM. The data are summarized below.

MetricCompound-X (Hypothetical Data)Compound-Y (Hypothetical Data)Interpretation
Primary TargetKinase A (Kd = 50 nM)Kinase A (Kd = 75 nM)Both compounds bind to the intended target with high affinity.
Number of Off-Targets28Compound-X demonstrates a superior initial specificity profile.
Most Potent Off-TargetKinase B (Kd = 800 nM)Kinase C (Kd = 200 nM)The affinity of Compound-X for its most potent off-target is over 15-fold weaker than for its primary target.
Selectivity Score (S10)0.010.05A lower S10 score indicates higher selectivity; Compound-X is more selective.

Tier 2: Orthogonal Biochemical and Cellular Target Validation

The hits from the broad-panel screen must be validated using orthogonal methods to confirm the on-target activity and rule out artifacts from the primary screen. This tier involves determining the potency of the compound in both biochemical and cellular contexts.

Rationale for Orthogonal Validation

Different assay formats have distinct sources of potential artifacts. For instance, a compound might interfere with the detection system of the primary assay. Using a different method (e.g., a direct enzymatic assay instead of a competitive binding assay) provides confidence that the observed activity is genuine. Furthermore, moving into a cellular context begins to address the crucial questions of cell permeability and target engagement in a more physiologically relevant environment.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly measure target engagement in intact cells. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of Compound-X or vehicle control for 1-2 hours.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce denaturation of unbound proteins.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

  • Quantification: Collect the supernatant containing the soluble, non-denatured proteins and quantify the amount of the target protein using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve to higher temperatures indicates target stabilization and thus, target engagement.

Comparative Data: IC50 and CETSA Shift
Assay TypeCompound-X (Hypothetical Data)Compound-Y (Hypothetical Data)Interpretation
Biochemical IC50 (Kinase A)60 nM85 nMConfirms the high potency of both compounds in a purified system.
Cellular Target Engagement (CETSA Shift)ΔTm = 5.2°C at 1 µMΔTm = 2.1°C at 1 µMCompound-X demonstrates superior target engagement in a cellular context, suggesting better cell permeability or interaction with the target in its native environment.

Tier 3: In-Depth Cellular Profiling and Phenotypic Consequences

The final tier of specificity assessment involves understanding the functional consequences of the compound's activity in a cellular system. This includes confirming that the observed cellular phenotype is a direct result of modulating the intended target and not due to off-target effects.

Rationale for Functional and Phenotypic Analysis

Ultimately, the value of a chemical probe is its ability to elicit a specific biological response. This tier connects target engagement to a functional outcome. A key experiment in this stage is the use of a "rescue" experiment with a drug-resistant mutant of the target or a "knockout/knockdown" model to demonstrate on-target dependency of the observed phenotype.

Experimental Workflow: On-Target Validation with CRISPR-Cas9 Knockout

This workflow illustrates how to confirm that a compound's effect is mediated through its intended target.

G cluster_0 Cell Line Preparation cluster_1 Treatment cluster_2 Phenotypic Readout WT_Cells Wild-Type (WT) Cells (Expressing Target A) Treat_WT Treat WT Cells with Compound-X WT_Cells->Treat_WT KO_Cells Knockout (KO) Cells (Target A gene deleted via CRISPR) Treat_KO Treat KO Cells with Compound-X KO_Cells->Treat_KO Measure_WT Measure Phenotype (e.g., Cell Viability) Treat_WT->Measure_WT Measure_KO Measure Phenotype (e.g., Cell Viability) Treat_KO->Measure_KO Result1 Effect Measure_WT->Result1 Phenotypic Effect Observed Result2 No Effect Measure_KO->Result2 No Phenotypic Effect Conclusion Conclusion Result2->Conclusion Conclusion: Effect is on-target

Figure 2: Workflow for on-target validation using a knockout cell line.

Comparative Functional Data
ExperimentCompound-X (Hypothetical Data)Compound-Y (Hypothetical Data)Interpretation
Effect on Cell Viability (WT Cells)EC50 = 200 nMEC50 = 500 nMBoth compounds induce the expected phenotype in wild-type cells.
Effect on Cell Viability (Target A KO Cells)No effect up to 10 µMEC50 = 5 µMThe effect of Compound-X is completely abolished in the absence of its target, strongly indicating on-target activity. Compound-Y retains some activity, suggesting its phenotype is at least partially driven by off-target effects.
Phospho-Proteomics (Downstream Signaling)Specific reduction in phosphorylation of Target A substrate.Reduction in phosphorylation of Target A substrate and two other unrelated pathways.This provides mechanistic evidence that Compound-X is selectively modulating the intended signaling pathway, whereas Compound-Y has a broader, less specific impact on cellular signaling. This type of analysis is crucial for understanding the compound's mechanism of action.

Conclusion and Recommendations

Based on this multi-tiered, comparative analysis, this compound (Compound-X) demonstrates a superior specificity profile compared to the alternative, Compound-Y. Its high affinity for the primary target, minimal off-target interactions in a broad-panel screen, robust target engagement in a cellular context, and clean on-target-dependent phenotype make it a more reliable and precise tool for biological investigation.

References

  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

Safety Operating Guide

Navigating the Disposal of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development, the proper handling and disposal of novel chemical entities is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the recommended disposal procedures for 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol (CAS No. 879514-92-8), a key intermediate in pharmaceutical synthesis.[1][2][3][4] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes information from structurally similar compounds and established hazardous waste management protocols to offer a robust framework for its safe disposal.

Disclaimer: The Critical Role of Institutional EHS

It is imperative to note that the following guidelines are based on general principles of chemical safety and data from analogous compounds. Before proceeding with any disposal protocol, you are required to consult your institution's Environmental Health and Safety (EHS) department. Your EHS office will provide guidance that is compliant with local, state, and federal regulations and tailored to your facility's specific capabilities.

Hazard Identification and Risk Assessment

The first step in the safe disposal of any chemical is a thorough understanding of its potential hazards. While specific toxicological data for this compound is limited, an analysis of its functional groups (amine, alcohol) and the thiopyran core suggests the following potential hazards:

  • Oral Toxicity: A GHS classification for a related compound indicates it may be harmful if swallowed.[5]

  • Skin and Eye Irritation/Corrosion: Structurally similar amino alcohols can cause severe skin burns and eye damage.[6]

  • Respiratory Irritation: As a powder, it may cause respiratory tract irritation.[2][7]

Therefore, it is prudent to handle this compound with the assumption that it is hazardous and requires appropriate personal protective equipment (PPE).

Summary of Key Information
PropertyValue/InformationSource
CAS Number 879514-92-8[1][2][3][4]
Molecular Formula C₆H₁₃NOS[1][2]
Appearance White powder[2]
Storage 2-8°C, light-proof, inert gas[1]
Potential Hazards Harmful if swallowed, potential for skin/eye damage and respiratory irritation.Inferred from related compounds

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, the following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[8][9]

  • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (nitrile or neoprene) are essential. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation.[8]

Spill and Leak Procedures: Preparedness is Key

Accidents can happen, and a well-defined spill response plan is crucial.

For a small spill:

  • Evacuate and Ventilate: Cordon off the area and ensure adequate ventilation.

  • Don Appropriate PPE: Before cleanup, ensure you are wearing the correct PPE.

  • Contain and Absorb: Gently cover the spill with an inert absorbent material such as vermiculite or sand.[8] Avoid raising dust.

  • Collect and Containerize: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

For a large spill:

  • Evacuate the laboratory immediately and alert your institution's EHS and emergency response teams.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the U.S. Environmental Protection Agency (EPA), as well as state and local regulations.

Step 1: Waste Characterization

The first step is to determine if the waste is considered "hazardous" under RCRA. Given the potential for toxicity and irritation, it is safest to manage all waste containing this compound as hazardous.

Step 2: Segregation and Containerization
  • Do Not Mix Wastes: Never mix this chemical waste with other waste streams unless explicitly instructed to do so by your EHS department.

  • Use Compatible Containers: Collect solid waste in a designated, robust, and sealable container. For solutions, use a container made of a material compatible with the solvent used.

  • Labeling is Crucial: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

Step 3: On-site Accumulation
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory generating the waste.

  • The SAA should be in a secondary containment tray to prevent the spread of any potential leaks.

Step 4: Arranging for Disposal
  • Once the waste container is full or you have finished the project, contact your institution's EHS department to arrange for a pickup.

  • Provide them with a completed hazardous waste pickup request form, including all the information from the container label.

Disposal Decision Workflow

G cluster_0 Waste Generation & Assessment cluster_1 Handling & Segregation cluster_2 Storage & Disposal A Generation of Waste (Pure compound or in solution) B Consult Safety Data Sheet (If unavailable, proceed with caution) A->B C Perform Hazard Assessment (Consult EHS Department) B->C D Segregate Waste Stream (Do not mix with other chemicals) C->D E Select Compatible Container (Properly sealed and labeled) D->E F Store in Satellite Accumulation Area (Secondary containment) E->F G Arrange for EHS Pickup (Complete waste manifest) F->G H Final Disposal (Licensed hazardous waste facility) G->H

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures and maintaining open communication with your institution's safety professionals, you contribute to a safer research environment and ensure the responsible management of chemical waste.

References

  • MySkinRecipes. This compound. [Link]

  • 2a biotech. Products. [Link]

  • Chemsrc. 4-Aminomethyltetrahydropyran | CAS#:130290-79-8. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • ChemIndex. 879514-92-8 | 4-(aminomethyl)tetrahydrothiopyran-4-ol. [Link]

  • PubChem. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol. The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established laboratory safety principles.

While specific safety data for this compound is not extensively documented, its structural similarity to other aminomethyl and tetrahydrothiopyran compounds necessitates a cautious approach. The presence of an amine group suggests potential corrosive properties, and organosulfur compounds can present unique hazards. Therefore, the recommendations in this guide are based on a comprehensive analysis of related chemical structures and general best practices for laboratory safety.

Hazard Assessment and Chemical Profile

Understanding the potential hazards of this compound is fundamental to implementing effective safety measures. Based on analogous compounds, a summary of anticipated properties and hazards is provided below.

PropertyAnticipated Value/ClassificationRationale & Source
Appearance White to pale yellow solidBased on similar compounds like Tetrahydrothiopyran-4-one.[1]
Primary Hazards Skin corrosion/irritation, serious eye damage, potential respiratory irritation.Aminomethyl compounds are often corrosive and can cause burns.[2][3] Tetrahydrothiopyran derivatives may cause skin and eye irritation.[1]
Routes of Exposure Inhalation, skin contact, eye contact, ingestion.Standard routes of exposure for solid and dissolved chemical compounds.[2][4]
Toxicity No specific data available; handle with care.The absence of data necessitates treating the compound as potentially toxic.

Comprehensive Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is crucial to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

PPE CategoryRecommendationJustification
Eye & Face Protection Tightly fitting safety goggles and a face shield.Protects against splashes and dust. Safety glasses with side shields are insufficient.[4]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or appropriate nitrile).Provides a barrier against skin contact. Double gloving is recommended. Gloves should be inspected before use and changed regularly.[1][4]
Skin & Body Protection Fire-retardant lab coat and closed-toe shoes.Protects skin and clothing from spills. Long pants and long-sleeved shirts should be worn.[5][6]
Respiratory Protection Use within a certified chemical fume hood.Minimizes inhalation of dust or aerosols.[2] For large spills, a respirator may be necessary.[4]

Operational and Disposal Plans

Adherence to a strict operational protocol minimizes the risk of exposure and accidents.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Procedures
  • Preparation : Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this or a closely related compound.[6] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][2]

  • Donning PPE : Put on all required PPE as outlined in the table above. Ensure gloves are intact and compatible with the chemical.[1][4]

  • Handling the Chemical : Avoid direct contact with skin, eyes, and clothing.[1] When weighing and transferring the solid, take care to minimize the creation of dust.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[2][7]

  • Decontamination : After handling, decontaminate all surfaces and equipment.

  • Doffing PPE : Remove PPE carefully to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.

Emergency Procedures
  • Spill Response : In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[1] Collect the material into a sealed container for disposal.[1] Ventilate the area and clean the spill site.[1]

  • First Aid :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention if irritation persists.

    • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][8] Seek immediate medical attention.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen.[8] Seek medical attention.

    • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Disposal Plan

The disposal of this compound and its contaminated waste must be handled in accordance with local, state, and federal regulations.

  • Waste Segregation : Keep chemical waste separate from other laboratory waste.[9] Contaminated materials such as gloves, absorbent pads, and disposable labware should be collected in a designated, labeled hazardous waste container.

  • Sulfur-Containing Waste : As a sulfur-containing compound, specific disposal protocols may apply. Careless disposal can lead to the acidification of soil and groundwater.[10] One common method for solid sulfur-containing waste is burial in a designated landfill, often with a limestone liner to neutralize any acids that may form.[10][11]

  • Labeling and Storage : All waste containers must be clearly labeled with their contents.[9] Store waste in a designated, well-ventilated area away from general laboratory traffic.

  • Final Disposal : Arrange for pick-up and disposal by a certified hazardous waste management company. Do not dispose of this chemical down the drain.

References

  • BenchChem. (n.d.). Essential Safety and Logistics for Handling Tetrahydrothiopyran-4-one.
  • ChemicalBook. (2023, October 18). 4-(aminomethyl)tetrahydro-2H-pyran-4-ol - Safety Data Sheet.
  • American Society of Health-System Pharmacists. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Sigma-Aldrich. (2023, November 6). Safety Data Sheet.
  • TCI Chemicals. (2024, January 7). Safety Data Sheet.
  • Chemsrc. (2023, August 22). 4-Aminomethyltetrahydropyran | CAS#:130290-79-8.
  • Fisher Scientific. (2024, December 20). Safety Data Sheet.
  • Fisher Scientific. (2024, March 30). Safety Data Sheet.
  • Science.gov. (n.d.). removing sulfur compounds: Topics by Science.gov.
  • Alberta Environment. (n.d.). Guidelines for the Disposal of Sulphur Containing Solid Waste.
  • Storemasta. (2023, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Thermo Fisher Scientific. (2023, September 16). Safety Data Sheet.
  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Alberta Environment. (2011, September 12). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils.
  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
  • Google Patents. (n.d.). US5910440A - Method for the removal of organic sulfur from carbonaceous materials.
  • Johnson, D. B. (2020, October 26). Biological removal of sulfurous compounds and metals from inorganic wastewaters.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
  • Emory University. (n.d.). 1.5 Safety - Emory Chemistry Graduate Handbook.
  • Chemistry LibreTexts. (2020, June 29). Safety.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol
Reactant of Route 2
Reactant of Route 2
4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.